molecular formula C23H23F3N2O5S B15576349 ERAP1 modulator-1

ERAP1 modulator-1

货号: B15576349
分子量: 496.5 g/mol
InChI 键: KGPHMSNTXOXNFU-DUXPYHPUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ERAP1 modulator-1 is a useful research compound. Its molecular formula is C23H23F3N2O5S and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H23F3N2O5S

分子量

496.5 g/mol

IUPAC 名称

(18E)-9,9-dioxo-5-(trifluoromethyl)-16-oxa-9λ6-thia-1,8-diazatetracyclo[19.4.0.02,7.010,15]pentacosa-2(7),3,5,10(15),11,13,18-heptaene-12-carboxylic acid

InChI

InChI=1S/C23H23F3N2O5S/c24-23(25,26)16-8-9-19-18(14-16)27-34(31,32)21-13-15(22(29)30)7-10-20(21)33-12-4-2-6-17-5-1-3-11-28(17)19/h2,4,7-10,13-14,17,27H,1,3,5-6,11-12H2,(H,29,30)/b4-2+

InChI 键

KGPHMSNTXOXNFU-DUXPYHPUSA-N

产品来源

United States

Foundational & Exploratory

Discovery and Synthesis of Novel ERAP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) has emerged as a critical regulator of the adaptive immune response through its role in the final trimming of antigenic peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel ERAP1 inhibitors, detailed experimental protocols for their characterization, and a summary of their quantitative data.

The Role of ERAP1 in Antigen Presentation

ERAP1 is a zinc-dependent M1 aminopeptidase located in the endoplasmic reticulum.[1][2] It functions as a "molecular ruler," trimming N-terminally extended peptide precursors to the optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[1][2] This trimming process is a crucial step in the antigen presentation pathway, ultimately influencing the repertoire of peptides displayed on the cell surface for recognition by CD8+ T cells.[1][5] Inhibition of ERAP1 can alter this peptide repertoire, which can be therapeutically beneficial. In oncology, ERAP1 inhibition may lead to the presentation of novel tumor-associated neoantigens, enhancing anti-tumor immunity.[6] Conversely, in autoimmune diseases linked to specific HLA allotypes, inhibiting ERAP1 could prevent the generation of pathogenic self-peptides.

Signaling Pathway of ERAP1-Mediated Antigen Processing

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway.

ERAP1_Pathway Ub_Protein Ubiquitinated Protein Proteasome Proteasome Ub_Protein->Proteasome Peptides Peptide Precursors Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 N-terminal Trimming MHC_I MHC Class I ERAP1->MHC_I Optimal Peptide (8-10 aa) Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell Surface Cell Surface Peptide_MHC->Cell Surface Presentation to CD8+ T cells

ERAP1 in the MHC Class I Antigen Presentation Pathway.

Discovery and Synthesis of ERAP1 Inhibitors

The discovery of ERAP1 inhibitors has employed a range of strategies, including rational design, high-throughput screening (HTS), and fragment-based approaches.[7] These efforts have led to the identification of several chemical classes of inhibitors, each with distinct characteristics.

Major Classes of ERAP1 Inhibitors

Phosphinic Pseudopeptides: These are transition-state analogue inhibitors that mimic the tetrahedral intermediate of peptide bond hydrolysis.[8] They often exhibit high potency but can sometimes lack selectivity against other M1 aminopeptidases like ERAP2 and IRAP.[6]

Diaminobenzoic Acid Derivatives: This class of inhibitors was rationally designed to chelate the active site zinc ion.[7][9] Modifications to the amino acid side chains have been explored to enhance potency and selectivity.[6][7]

Benzofurans: Identified through HTS, benzofuran derivatives represent a class of allosteric inhibitors.[10][11] These compounds bind to a site distinct from the catalytic center, offering a potential for greater selectivity.[10]

Other Chemical Classes: Other notable classes include suberones, hydroxamic acids, and α-hydroxy-β-amino acids, which primarily target the catalytic site of ERAP1.[7]

Synthetic Approaches

Synthesis of Phosphinic Pseudopeptides (General Scheme): The synthesis of phosphinic pseudopeptides often involves the coupling of a phosphinic acid building block with amino acid esters. A key step is the stereoselective synthesis of the phosphinic acid core, which can be achieved through methods like the Michael addition of hypophosphorous acid derivatives to α,β-unsaturated esters.

Synthesis of Diaminobenzoic Acid Derivatives (General Scheme): The synthesis typically starts from a substituted diaminobenzoic acid core. The amino groups are then functionalized, often through amide bond formation with protected amino acids, followed by deprotection steps.

Synthesis of Benzofuran Derivatives (General Scheme): The synthesis of the benzofuran core can be achieved through various methods, such as the Perkin reaction or intramolecular cyclization of ortho-substituted phenols. Subsequent modifications often involve functionalization of the carboxylic acid group and substitutions on the benzofuran ring system.

Quantitative Data of ERAP1 Inhibitors

The following table summarizes the inhibitory potencies of representative compounds from different chemical classes. Note that assay conditions can vary between studies, affecting direct comparability.

ClassCompoundERAP1 IC50/KiERAP2 IC50/KiIRAP IC50/KiReference(s)
Phosphinic Pseudopeptide DG013A55 nM (IC50)-30 nM (IC50)[7]
DG04643 nM (IC50)37 nM (IC50)2 nM (IC50)[7]
Compound 433 nM (IC50)56 nM (IC50)4 nM (IC50)[6][7]
Diaminobenzoic Acid Compound 92 µM (IC50)25 µM (IC50)10 µM (IC50)[6][7]
Compound 102.6 µM (IC50)9 µM (IC50)6 µM (IC50)[6][7]
Benzofuran Compound 11110 nM (IC50)>10 µM>10 µM[10]
Compound 1930 nM (IC50)>10 µM>10 µM[10]
Sulfonylguanidine Compound 2628 µM (IC50)--[12]
Allosteric Modulator Compound 35.3 µM (IC50)>200 µM-[12]

Experimental Protocols

The characterization of ERAP1 inhibitors relies on a combination of biochemical and cell-based assays.

Workflow for ERAP1 Inhibitor Discovery

The general workflow for discovering and characterizing novel ERAP1 inhibitors is depicted below.

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (e.g., Fluorescence Assay) Hit_ID Hit Identification HTS->Hit_ID Hit_Val Hit Validation (Orthogonal Assays, e.g., MS) Hit_ID->Hit_Val Lead_Gen Lead Generation (SAR Studies) Hit_Val->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox, Selectivity) Lead_Gen->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo

General workflow for the discovery of ERAP1 inhibitors.
Fluorescence-Based Enzymatic Assay

This assay measures the enzymatic activity of ERAP1 by monitoring the cleavage of a fluorogenic substrate.

Principle: A common substrate is Leucine-7-amido-4-methylcoumarin (L-AMC).[12] Upon cleavage by ERAP1, the free AMC fluorophore is released, resulting in an increase in fluorescence that can be measured over time.

Materials:

  • Recombinant human ERAP1

  • L-AMC substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 M NaCl)

  • Test compounds

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add assay buffer.

  • Add the test compound dilutions to the wells.

  • Add recombinant ERAP1 to each well to a final concentration of approximately 1.5 µg/mL.[13]

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding L-AMC to a final concentration of 100 µM.[13]

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm, taking readings every minute for 30-60 minutes.[13]

  • Calculate the initial reaction rates and determine the IC50 values for the test compounds.

Mass Spectrometry-Based Enzymatic Assay

This label-free assay directly measures the conversion of a peptide substrate to its product.

Principle: ERAP1 is incubated with a specific peptide substrate. The reaction is stopped at various time points, and the amount of substrate and product is quantified by MALDI-TOF or LC-MS.[14][15]

Materials:

  • Recombinant human ERAP1

  • Peptide substrate (e.g., YTAFTIPSI or a derivative with arginine for better ionization)[14]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)[5]

  • Test compounds

  • Reaction quenching solution (e.g., 5% trifluoroacetic acid)[5]

  • MALDI-TOF or LC-MS system

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Incubate ERAP1 (e.g., 2 ng/µL) with the test compounds in assay buffer.[5]

  • Initiate the reaction by adding the peptide substrate (e.g., 20 ng/µL).[5]

  • Incubate the reaction mixture at 37°C.

  • At specific time points, quench the reaction by adding the quenching solution.

  • Analyze the samples by mass spectrometry to determine the ratio of product to substrate.

  • Calculate the percent inhibition and determine the IC50 values.

Cell-Based Antigen Presentation Assay

This assay evaluates the ability of an inhibitor to modulate the presentation of a specific epitope on the cell surface.

Principle: A cell line expressing a specific MHC class I allele is engineered to express a precursor peptide of a known epitope. The cells are treated with the ERAP1 inhibitor, and the amount of the final epitope presented on the cell surface is quantified, often by flow cytometry using an antibody specific for the peptide-MHC complex.[12]

Materials:

  • HeLa cells or other suitable cell line expressing the desired MHC class I allele (e.g., H-2Kb).[12]

  • Vaccinia virus or other vector for expressing the precursor peptide.[12]

  • Test compounds

  • Primary antibody specific for the peptide-MHC complex.[12]

  • Fluorescently labeled secondary antibody.[12]

  • Flow cytometer

Procedure:

  • Seed the cells in a multi-well plate.

  • Infect the cells with the vector expressing the precursor peptide.

  • Treat the cells with serial dilutions of the test compounds for a defined period (e.g., 5 hours).

  • Wash the cells and stain with the primary antibody against the specific peptide-MHC complex.

  • Wash the cells and stain with the fluorescently labeled secondary antibody.

  • Fix the cells and analyze by flow cytometry, quantifying the median fluorescence intensity (MFI) of the stained cells.[12]

  • Determine the IC50 values based on the reduction in MFI.

Conclusion

The discovery and development of selective ERAP1 inhibitors hold significant promise for the treatment of cancer and autoimmune diseases. A diverse range of chemical scaffolds has been identified, each with its own set of advantages and challenges. The continued application of robust biochemical and cell-based assays, coupled with structure-guided drug design, will be crucial for advancing potent and selective ERAP1 inhibitors into the clinic. This guide provides a foundational understanding of the key concepts, methodologies, and data relevant to this exciting field of research.

References

The impact of ERAP1 polymorphisms on modulator efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Impact of ERAP1 Polymorphisms on Modulator Efficacy

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway, responsible for trimming peptide precursors to their optimal length for immune surveillance. The gene encoding ERAP1 is highly polymorphic, resulting in numerous allotypes with distinct enzymatic properties. These variations are not only associated with susceptibility to various autoimmune diseases and cancers but also have profound implications for the efficacy of therapeutic modulators targeting the enzyme. This guide provides a comprehensive overview of ERAP1's function, the landscape of its genetic variants, and the subsequent impact on the activity of ERAP1 inhibitors and activators. It includes detailed experimental methodologies and visual workflows to support research and development in this area.

ERAP1 Function in the MHC Class I Antigen Presentation Pathway

ERAP1 functions as a "molecular ruler" within the endoplasmic reticulum (ER).[1] Its primary role is the final N-terminal trimming of peptide antigens before they are loaded onto MHC class I molecules.[2][3] This process is essential for generating a diverse and stable peptidome for presentation to CD8+ T cells.[4]

The key steps are as follows:

  • Protein Degradation: Intracellular proteins, including viral and tumor-associated proteins, are degraded by the proteasome in the cytoplasm into peptide fragments.[5]

  • Peptide Transport: These peptides, often as N-terminally extended precursors, are transported into the ER by the Transporter associated with Antigen Processing (TAP).[5]

  • Peptide Trimming: Within the ER, ERAP1 cleaves N-terminal residues from these precursors. ERAP1 has a unique ability to trim longer peptides (9-16 amino acids) but spares shorter ones (8-9 amino acids), which are the optimal length for MHC class I binding.[5][6] This trimming can either generate the final, high-affinity epitope or destroy it by over-trimming.[4]

  • MHC Class I Loading and Presentation: The correctly sized peptides are loaded onto MHC class I molecules, which then traffic to the cell surface to be surveyed by cytotoxic T lymphocytes (CTLs).[6]

This pathway is fundamental to adaptive immunity, allowing the immune system to detect and eliminate infected or malignant cells.[6] The specific repertoire of peptides presented is therefore shaped directly by ERAP1's enzymatic activity.

Antigen_Presentation_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum (ER) cluster_membrane Cell Surface Prot Cellular/Viral Proteins Proteasome Proteasome Prot->Proteasome Ubiquitination Ub Ubiquitin Ub->Prot Precursors Peptide Precursors (N-terminally extended) Proteasome->Precursors Degradation TAP TAP Transporter Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Transport Peptide Optimal Peptide (8-9 aa) ERAP1->Peptide N-terminal Trimming MHC MHC Class I Peptide->MHC Complex Peptide-MHC I Complex MHC->Complex Loading Presented_Complex Presented pMHC I Complex->Presented_Complex Transport to Cell Surface TCR CD8+ T-Cell (TCR) Presented_Complex->TCR Recognition

Figure 1: MHC Class I Antigen Presentation Pathway involving ERAP1.

ERAP1 Polymorphisms and Allotypes

The ERAP1 gene is highly polymorphic, with several common single nucleotide polymorphisms (SNPs) that result in amino acid changes.[7][8] These SNPs do not occur randomly but are inherited in specific combinations known as haplotypes, which encode distinct ERAP1 protein versions called allotypes.[7][9] Ten common allotypes (Allotype 1 through 10) account for over 99% of ERAP1 variants in human populations.[10]

These allotypes exhibit a wide range of enzymatic activities, with up to 60-fold differences in catalytic efficiency depending on the substrate.[7] This functional diversity is a key factor in individual variations in immune responses and is strongly associated with susceptibility to several HLA-linked inflammatory diseases, such as Ankylosing Spondylitis (AS), Behçet's disease, and psoriasis.[3][8][10] For instance, allotypes with higher enzymatic activity are generally associated with an increased risk for AS, while the consistently low-activity Allotype 10 is protective for AS but is a risk factor for Behçet's disease.[8][10]

Table 1: Common ERAP1 Allotypes and Associated Functional Characteristics

Allotype Key Polymorphisms (Amino Acid Change) General Enzymatic Activity Associated Disease Risk
Allotype 1 (Ancestral/Reference) Intermediate/High -
Allotype 2 K528R High Risk for Ankylosing Spondylitis
Allotype 5 Q730E Intermediate Risk for Ankylosing Spondylitis
Allotype 10 R127P, K528R, D575N, R725Q, Q730E Low / Hypoactive Protective for AS, Risk for Behçet's
Other Various combinations of SNPs Variable Variable

Note: This table summarizes key examples. The functional impact of each allotype is complex and substrate-dependent.[3][7][10]

Impact of ERAP1 Polymorphisms on Modulator Efficacy

The structural and functional differences between ERAP1 allotypes directly influence their interaction with therapeutic modulators. Since polymorphisms can alter the enzyme's conformational state, substrate-binding pocket, and catalytic efficiency, they can significantly change the binding affinity and efficacy of inhibitors or activators.[4][7] This pharmacogenetic effect is a critical consideration in the development of ERAP1-targeted therapies.

Quantitative Data on Inhibitor Efficacy

While comprehensive data mapping the efficacy of various modulators against all ten major ERAP1 allotypes is limited in publicly available literature, specific studies have demonstrated a clear differential effect. Research on a competitive, mechanism-based inhibitor, DG013A, provides a quantitative example of how polymorphisms distant from the active site can impact inhibitor affinity.

Table 2: Efficacy of Competitive Inhibitor DG013A against ERAP1 Variants

ERAP1 Variant Description IC₅₀ (nM) Fold Change vs. wt-ERAP1
wt-ERAP1 Wild-Type 36 1.0x
2mut variant Contains mutations affecting interdomain interactions 225 6.25x
4mut variant Contains additional mutations further disrupting domain interactions 836 23.2x

Data sourced from a study probing the integrity of the ERAP1 active site.[4] The mutations, while not directly in the catalytic center, alter the enzyme's conformation, thereby reducing the inhibitor's binding affinity.[4]

Furthermore, studies on allosteric inhibitors, which bind to a regulatory site rather than the catalytic site, have also shown that allotypic variation influences their efficacy, suggesting that polymorphisms affect the communication between the regulatory and active sites of the enzyme.[7]

Implications for Clinical Development

The development of ERAP1 modulators for cancer immunotherapy, such as the first-in-class oral inhibitor GRWD5769 , must account for this genetic variability. Preclinical and clinical data for GRWD5769 indicate that it successfully modulates the immunopeptidome across diverse ERAP1 genotypes, suggesting a therapeutic window that encompasses the activity of multiple allotypes.[11][12] The ongoing EMITT-1 Phase 1/2 clinical trial for GRWD5769 has established clinical proof-of-mechanism, showing dose-dependent target engagement and modulation of the human immunopeptidome in patients with advanced solid tumors.[13][14][15] However, specific efficacy data (e.g., IC₅₀ values) for GRWD5769 against individual ERAP1 allotypes are not yet publicly available.

Experimental Protocols

Accurate characterization of ERAP1 activity and modulator efficacy requires robust biochemical and cell-based assays.

Protocol: In Vitro ERAP1 Enzymatic Activity Assay

This protocol measures the catalytic activity of recombinant ERAP1 allotypes using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1 protein (of a specific allotype)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT

  • Substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), 10 mM stock in DMSO

  • Inhibitor/Modulator of interest, serially diluted in DMSO

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare working solutions of ERAP1 protein in Assay Buffer (e.g., 2 nM final concentration). Prepare a working solution of Leu-AMC in Assay Buffer (e.g., 20 µM final concentration for a 10 µM final reaction concentration).

  • Compound Plating: Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of the 96-well plate.

  • Enzyme Addition: Add 50 µL of the ERAP1 working solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the Leu-AMC working solution to each well to start the reaction. The final volume will be 101 µL.

  • Kinetic Measurement: Immediately place the plate in the reader, pre-warmed to 37°C. Measure the fluorescence signal every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the DMSO control wells (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a modulator directly binds to ERAP1 in an intact cellular environment.[17][18][19] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[20]

Materials:

  • Cell line of interest expressing ERAP1

  • Test compound/modulator

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR machine or heating block for temperature gradient

  • Centrifuge capable of high speed (>15,000 x g)

  • SDS-PAGE and Western Blotting equipment

  • Primary antibody specific for ERAP1

  • HRP-conjugated secondary antibody and chemiluminescent substrate

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells using three rapid freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]

  • Separate Aggregates: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analyze Soluble Fraction: Carefully collect the supernatant (containing the soluble, non-denatured protein) from each tube.

  • Western Blotting: Analyze the amount of soluble ERAP1 in each sample by SDS-PAGE and Western blotting.

  • Data Analysis:

    • Quantify the band intensity for ERAP1 at each temperature for both the vehicle- and compound-treated samples.

    • Plot the percentage of soluble ERAP1 relative to the non-heated control against the temperature for both conditions.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized ERAP1, confirming target engagement.[17][21]

Protocol: Immunopeptidomics Analysis by LC-MS/MS

This protocol allows for the characterization of the MHC class I-bound peptide repertoire following ERAP1 modulation.[10][22]

Materials:

  • Large number of cultured cells (~1x10⁹) per condition (e.g., untreated, inhibitor-treated, ERAP1 knockout)

  • Lysis Buffer (e.g., Tris-HCl with 0.5% IGEPAL CA-630, protease inhibitors)

  • Immunoaffinity column with a pan-MHC class I antibody (e.g., W6/32) coupled to resin

  • Acid for elution (e.g., 10% acetic acid)

  • C18 solid-phase extraction cartridges

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to nano-LC)

Procedure:

  • Cell Culture and Lysis: Culture cells and treat with the ERAP1 modulator as required. Harvest and lyse the cells to solubilize membrane proteins.

  • Immunoaffinity Purification: Clarify the lysate by centrifugation. Pass the supernatant over the W6/32 immunoaffinity column to capture MHC class I-peptide complexes.

  • Washing: Extensively wash the column with buffers of decreasing salt concentration to remove non-specifically bound proteins.

  • Elution: Elute the MHC-peptide complexes from the column using an acidic solution.

  • Peptide Separation: Separate the peptides from the heavier MHC molecules using acid and ultrafiltration.

  • Desalting: Desalt and concentrate the resulting peptide pool using C18 solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the purified peptides by nano-liquid chromatography coupled to tandem mass spectrometry.

  • Data Analysis:

    • Use a specialized database search engine (e.g., Spectronaut, MaxQuant) to identify the sequences of the peptides from the MS/MS spectra by searching against a protein database.[23]

    • Perform label-free quantification to compare the abundance of individual peptides between the different treatment conditions.

    • Analyze changes in peptide length, sequence motifs, and source proteins to understand how ERAP1 modulation reshapes the immunopeptidome.[24]

Experimental Workflow for ERAP1 Modulator Development

The discovery and validation of ERAP1 modulators follow a structured workflow, from initial screening to in vivo validation. This process ensures the identification of potent, selective, and cell-active compounds.

Modulator_Development_Workflow cluster_0 cluster_1 cluster_2 hts 1. High-Throughput Screening (HTS) hit_val 2. Hit Validation & IC₅₀ Determination hts->hit_val Primary Hits hts_desc Screening of large compound libraries using a fluorogenic assay (e.g., Leu-AMC). hts->hts_desc selectivity 3. Selectivity Profiling hit_val->selectivity Confirmed Hits hit_val_desc Confirming activity and determining potency (IC₅₀) of initial hits against target ERAP1 allotype. hit_val->hit_val_desc sar 4. Structure-Activity Relationship (SAR) selectivity->sar Selective Hits selectivity_desc Testing against homologous aminopeptidases (ERAP2, IRAP) to ensure specificity. selectivity->selectivity_desc cetsa 5. Target Engagement (CETSA) sar->cetsa Optimized Leads immuno 6. Cellular Activity (Immunopeptidomics) sar->immuno Optimized Leads sar_desc Synthesizing and testing analogues to improve potency, selectivity, and ADME properties. sar->sar_desc cetsa->sar cetsa_desc Confirming direct binding of lead compounds to ERAP1 within intact cells. cetsa->cetsa_desc invivo 7. In Vivo Efficacy Studies immuno->invivo Candidate immuno_desc Assessing the effect on the MHC-I peptidome in cancer cell lines via LC-MS/MS. immuno->immuno_desc invivo_desc Evaluating anti-tumor or anti-inflammatory efficacy in animal models. invivo->invivo_desc

Figure 2: A typical workflow for the discovery and validation of ERAP1 modulators.

Conclusion and Future Directions

The polymorphic nature of ERAP1 is a defining factor in its biological function and its potential as a therapeutic target. Genetic variation leads to a spectrum of enzyme activities across the human population, influencing disease susceptibility and, critically, the efficacy of targeted modulators. While current data clearly establish that polymorphisms impact inhibitor binding, a systematic and comprehensive analysis of leading modulators against the full panel of common ERAP1 allotypes is a crucial next step for the field. Such studies will be invaluable for developing personalized medicine strategies, allowing for the selection of patients most likely to respond to ERAP1-targeted therapies based on their genetic profile. The ongoing clinical development of ERAP1 inhibitors marks a significant advancement, holding promise for new treatments in both oncology and autoimmunity.

References

The Dual Role of ERAP1 in Cancer Immunology and Tumor Antigen Presentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) stands as a critical yet complex modulator of the adaptive immune response, particularly in the context of cancer. This enzyme is responsible for the final trimming of peptide precursors within the endoplasmic reticulum, a crucial step for their loading onto Major Histocompatibility Complex (MHC) class I molecules. The resulting peptide-MHC I complexes displayed on the cell surface are scrutinized by CD8+ cytotoxic T lymphocytes (CTLs), forming the basis of anti-tumor immunity. However, ERAP1's role is a double-edged sword; it can either generate optimal tumor-specific epitopes that elicit a potent CTL response, or it can destroy them through over-trimming, thereby facilitating tumor immune evasion. This dichotomy places ERAP1 at a pivotal crossroads in cancer immunology, making it a compelling target for novel therapeutic strategies. This technical guide provides an in-depth exploration of ERAP1's function, the experimental methodologies used to investigate it, and its implications for cancer therapy.

ERAP1 and the MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens by MHC class I molecules is a fundamental process for immune surveillance. Proteins within the cell, including tumor-associated antigens (TAAs) and neoantigens, are degraded by the proteasome into peptides. These peptides are then translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1] Many of these peptides are N-terminally extended precursors that do not fit optimally into the MHC class I binding groove.

ERAP1, an IFN-γ-inducible zinc-metallopeptidase, resides in the ER and performs the final editing of these precursors.[2] It sequentially cleaves amino acids from the N-terminus of peptides, tailoring them to the canonical 8-10 amino acid length required for stable binding to MHC class I molecules.[3] This function has led to ERAP1 being described as a "molecular ruler".[3] Once a peptide of the correct length and with an appropriate anchor residue is generated, it binds to the MHC class I molecule, which is held in a receptive state by the peptide-loading complex (PLC), a macromolecular assembly that includes TAP, tapasin, calreticulin, and ERp57.[1][4] The stable peptide-MHC I complex is then transported to the cell surface for presentation to CD8+ T cells.

ERAP1's trimming activity is not indiscriminate; it is influenced by the length and sequence of the peptide substrate.[3] This specificity is a key factor in shaping the immunopeptidome—the entire repertoire of peptides presented by a cell.

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Protein Tumor Protein Proteasome Proteasome Protein->Proteasome Ubiquitination Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 N-extended Peptides PLC Peptide-Loading Complex (PLC) ERAP1->PLC Trimmed Peptides (8-10 aa) MHC_I MHC Class I PLC->MHC_I Loading pMHC_I Stable pMHC-I Complex PLC->pMHC_I Peptide Loading Cell_Surface Cell Surface Presentation to CD8+ T Cells pMHC_I->Cell_Surface Transport to Cell Surface

Figure 1: MHC Class I Antigen Presentation Pathway.

The Dichotomous Role of ERAP1 in Tumor Immunity

ERAP1's impact on cancer is context-dependent, exhibiting both pro-tumor and anti-tumor functions. This duality stems from its ability to either generate or destroy tumor-specific antigenic peptides.

Anti-Tumor Role: By trimming N-terminally extended precursors, ERAP1 can generate the final, optimal epitopes for otherwise cryptic or sub-optimally presented tumor antigens. This enhances the density of specific peptide-MHC I complexes on the tumor cell surface, leading to robust recognition and elimination by tumor-specific CTLs. In this scenario, high ERAP1 expression is associated with improved anti-tumor immunity.

Pro-Tumor Role: Conversely, ERAP1 can continue to trim peptides that are already of optimal length for MHC I binding. This "over-trimming" results in the destruction of potent tumor antigens, rendering them too short for stable MHC I presentation.[3] By erasing key epitopes from the immunopeptidome, ERAP1 can promote immune evasion, allowing tumors to grow unchecked. In this context, high ERAP1 expression is detrimental to the host's anti-tumor response.

The ultimate outcome of ERAP1 activity depends on the specific tumor, the array of available peptide precursors, and the HLA allotypes of the individual.

ERAP1_Dual_Role cluster_outcomes Potential Outcomes cluster_anti_tumor Anti-Tumor Immunity cluster_pro_tumor Pro-Tumor Immune Evasion ERAP1 ERAP1 Activity Generate Generation of Optimal Tumor Epitopes ERAP1->Generate Destroy Destruction of Key Tumor Epitopes (Over-trimming) ERAP1->Destroy Recognition Enhanced CTL Recognition Generate->Recognition Rejection Tumor Rejection Recognition->Rejection Evasion Immune Evasion Destroy->Evasion Growth Tumor Growth Evasion->Growth

Figure 2: Logical Flow of ERAP1's Dual Role in Cancer.

Quantitative Data Summary

The expression and activity of ERAP1 have been correlated with clinical outcomes in various cancers, and its inhibition is a promising therapeutic avenue. The following tables summarize key quantitative data from the literature.

Table 1: ERAP1 Expression and Patient Survival in Cancer
Cancer TypeERAP1 ExpressionAssociation with SurvivalHazard Ratio (HR) [95% CI]p-valueReference
Colorectal CancerLowWorse Overall Survival1.43 [1.08-1.88]0.012[5]
Colorectal CancerLowUnfavorable Prognosis(Independent Indicator)<0.05[6]
Cervical CarcinomaPartial LossReduced Overall Survival(Independent Predictor)Significant[7]
Esophageal CarcinomaLoss/Down-regulationAssociated with Tumor Invasion DepthNot SpecifiedSignificant[7]
Table 2: Potency of Selected ERAP1 Inhibitors
CompoundTypeTargetIC50 / pIC50Reference
Compound 4Phosphinic PeptideERAP1IC50 = 33 nM[8]
DG011APhosphinic PeptideERAP1>50-fold selectivity for ERAP2[8]
Compound 9Diaminobenzoic Acid ScaffoldERAP1IC50 = 2 µM[8]
GSK Compound [I]Small MoleculeERAP1pIC50 = 7.7[9]
GSK Compound [II]Small MoleculeERAP1pIC50 = 8.6[9]
Compound 21Pyrrolidine 3-carboxylic acidmouse ERAAPpIC50 = 7.59 (25.7nM)[10]
Sulfonylguanidine 26SulfonylguanidineERAP1IC50 = 28 µM[11]

Experimental Protocols

Investigating the role of ERAP1 requires a combination of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Peptide Trimming Assay

This assay directly measures the enzymatic activity of purified ERAP1 on a given peptide substrate.

Methodology:

  • Reagents and Buffers:

    • Purified recombinant human ERAP1 (e.g., 3.5 µg/ml).

    • Peptide substrate (e.g., 100-150 µM).

    • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 0.25-0.5 µg/ml protease-free BSA.

    • Stop Solution: 0.6% Trifluoroacetic Acid (TFA).

  • Procedure:

    • Incubate the peptide substrate with purified ERAP1 in the reaction buffer at 37°C. Time points can vary (e.g., 1 hour) depending on the desired extent of trimming.

    • Terminate the reaction by adding the Stop Solution (e.g., 0.6% TFA).

    • Centrifuge the samples to pellet any precipitated protein.

    • Analyze the supernatant containing the peptide products by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Analysis:

    • Use a C18 column and a suitable gradient of acetonitrile in a buffer like 0.06% TFA to separate the precursor peptide and its trimmed products.

    • Monitor peptide elution by absorbance at 214 nm.

    • Calculate the percentage of substrate trimmed by integrating the area under the peaks corresponding to the precursor and product peptides.

Immunopeptidomics Analysis by Mass Spectrometry

This technique identifies and quantifies the repertoire of peptides presented by MHC class I molecules on the cell surface, allowing for the assessment of ERAP1's impact on the immunopeptidome.

Methodology:

  • Cell Lysis and Immunoaffinity Purification:

    • Lyse a large number of cells (e.g., 1x10^9) expressing the HLA allele of interest in a buffer containing detergents and protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Pass the lysate over an immunoaffinity column containing covalently coupled pan-MHC class I (e.g., W6/32) or allele-specific antibodies.

    • Wash the column extensively to remove non-specifically bound proteins.

  • Peptide Elution and Extraction:

    • Elute the MHC-peptide complexes from the column using an acidic solution (e.g., 10% acetic acid).

    • Separate the peptides from the MHC heavy and light chains by acid denaturation followed by filtration or solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

  • Mass Spectrometry Analysis:

    • Analyze the eluted peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

    • Separate peptides on a C18 column with a shallow acetonitrile gradient.

    • Acquire tandem mass spectra of the eluting peptides.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database (e.g., Swiss-Prot) using a search algorithm (e.g., Sequest, MaxQuant).

    • Identify peptide sequences and perform label-free or label-based quantification to compare the abundance of specific peptides between cells with and without functional ERAP1.

Immunopeptidomics_Workflow Start Tumor Cells (e.g., ERAP1-WT vs ERAP1-KO) Lysis Cell Lysis Start->Lysis IAC Immunoaffinity Chromatography (anti-MHC I Ab) Lysis->IAC Elution Acid Elution IAC->Elution Extraction Peptide Extraction (Solid Phase) Elution->Extraction LCMS nLC-MS/MS Analysis Extraction->LCMS Analysis Database Searching & Peptide Identification/ Quantification LCMS->Analysis Result Comparative Immunopeptidome Analysis->Result

Figure 3: Experimental Workflow for Immunopeptidomics.
T-Cell Activation Assays (Intracellular Cytokine Staining)

This flow cytometry-based assay measures the production of cytokines (e.g., IFN-γ, TNF-α) by individual T cells upon recognition of their cognate antigen on tumor cells.

Methodology:

  • Co-culture and Stimulation:

    • Co-culture effector T cells (e.g., tumor-infiltrating lymphocytes or an antigen-specific T-cell line) with target tumor cells (e.g., ERAP1-proficient vs. ERAP1-deficient) at an appropriate effector-to-target ratio.

    • Incubate for several hours (e.g., 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This blocks cytokine secretion, causing them to accumulate intracellularly.

  • Surface Staining:

    • Harvest the cells and stain for cell surface markers (e.g., CD3, CD8) to identify the T-cell population of interest.

  • Fixation and Permeabilization:

    • Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) to preserve cell morphology and antigenicity.[12]

    • Permeabilize the cell membranes using a permeabilization buffer (e.g., containing saponin or a mild detergent) to allow antibodies to access intracellular antigens.[12]

  • Intracellular Staining:

    • Incubate the permeabilized cells with fluorochrome-conjugated antibodies specific for the cytokines of interest (e.g., anti-IFN-γ-FITC, anti-TNF-α-PE).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Gate on the CD8+ T-cell population and quantify the percentage of cells positive for IFN-γ and/or TNF-α.

Upstream Regulation of ERAP1

ERAP1 expression is not constitutive but is dynamically regulated, primarily by pro-inflammatory cytokines, which links its activity to the overall state of the immune response.

The most potent inducer of ERAP1 is Interferon-gamma (IFN-γ).[2] IFN-γ is a key cytokine in anti-tumor immunity, produced by activated T cells and NK cells. The signaling pathway initiated by IFN-γ binding to its receptor leads to the activation of the JAK-STAT pathway. Specifically, this involves the phosphorylation and activation of STAT1, which then translocates to the nucleus. In the nucleus, STAT1, often in conjunction with other transcription factors like Interferon Regulatory Factor 1 (IRF-1), binds to specific response elements in the promoter region of IFN-γ-inducible genes, including ERAP1, driving their transcription. This upregulation of ERAP1 is part of a coordinated program to enhance antigen processing and presentation, thereby increasing the visibility of infected or malignant cells to the immune system.

IFNg_Signaling_Pathway cluster_nucleus Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR JAK1_2 JAK1 / JAK2 IFNgR->JAK1_2 Activation STAT1 STAT1 JAK1_2->STAT1 Phosphorylation pSTAT1 p-STAT1 (Dimer) STAT1->pSTAT1 pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc Translocation ERAP1_Gene ERAP1 Gene pSTAT1_nuc->ERAP1_Gene Binds Promoter IRF1 IRF-1 IRF1->ERAP1_Gene Binds Promoter ERAP1_mRNA ERAP1 mRNA ERAP1_Gene->ERAP1_mRNA Transcription ERAP1_Protein ERAP1 Protein ERAP1_mRNA->ERAP1_Protein Translation

Figure 4: IFN-γ Signaling Pathway for ERAP1 Induction.

Conclusion and Future Directions

ERAP1 is a master regulator of the MHC class I immunopeptidome and, consequently, a critical determinant of anti-tumor immunity. Its dual capacity to either enhance or suppress tumor antigen presentation underscores the complexity of the tumor-immune interface. This functional duality makes the therapeutic modulation of ERAP1 a highly attractive but challenging endeavor. The development of potent and selective ERAP1 inhibitors is a rapidly advancing field, with promising pre-clinical data suggesting that these agents can remodel the tumor immunopeptidome to favor anti-tumor responses.[13]

Future research should focus on several key areas:

  • Personalized Medicine: Identifying biomarkers, such as specific HLA allotypes or tumor mutational signatures, that predict whether a patient's tumor will respond favorably to ERAP1 inhibition or activation.

  • Combination Therapies: Investigating the synergistic potential of ERAP1 inhibitors with other immunotherapies, such as checkpoint blockade, to overcome immune resistance.[14]

  • Understanding ERAP1 Allotypes: Elucidating how naturally occurring polymorphisms in ERAP1 affect its enzymatic activity and substrate specificity, and how this influences cancer risk and response to therapy.

A deeper understanding of ERAP1 biology will be paramount to successfully harnessing its therapeutic potential for the benefit of cancer patients. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers dedicated to advancing this exciting field.

References

Modulating the Immunopeptidome with ERAP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of immunotherapy is continually evolving, with a growing focus on manipulating the presentation of antigens to the immune system. A key player in the major histocompatibility complex (MHC) class I antigen processing pathway is the endoplasmic reticulum aminopeptidase 1 (ERAP1). This enzyme plays a critical role in trimming peptide precursors to the optimal length for binding to MHC-I molecules, thereby shaping the repertoire of peptides presented on the cell surface to cytotoxic T lymphocytes (CTLs).

Dysregulation of ERAP1 activity has been implicated in both cancer and autoimmune diseases. In oncology, tumors can exploit ERAP1 to destroy immunogenic neoantigens, effectively hiding from the immune system. Conversely, in certain autoimmune conditions, aberrant ERAP1 activity can generate self-peptides that trigger an unwanted immune response.

This technical guide provides an in-depth overview of the modulation of the immunopeptidome by ERAP1 inhibitors. We will delve into the quantitative changes observed in the peptide repertoire, detail the experimental protocols for studying these effects, and provide visual representations of the underlying biological pathways and experimental workflows.

The Role of ERAP1 in Antigen Presentation

ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum. Its primary function is to trim the N-terminus of peptides that have been transported into the ER by the transporter associated with antigen processing (TAP). This trimming process is crucial for generating peptides of the optimal length, typically 8-10 amino acids, for stable binding to MHC-I molecules. The resulting peptide-MHC-I (pMHC-I) complexes are then transported to the cell surface for presentation to CD8+ T cells.

The activity of ERAP1 can have a dual effect on the immunopeptidome: it can either generate mature antigenic epitopes by trimming precursor peptides or destroy potential epitopes by over-trimming them. This "molecular ruler" function is highly specific and can be influenced by the peptide's length and sequence.

Mechanism of ERAP1 Inhibitors

ERAP1 inhibitors are small molecules designed to block the catalytic activity of the enzyme. By doing so, they prevent the trimming of peptide precursors within the ER. This leads to a significant alteration of the immunopeptidome, characterized by:

  • An increase in the presentation of longer peptides: Without ERAP1 trimming, longer peptide precursors can be loaded onto MHC-I molecules.

  • The generation of a novel repertoire of presented peptides: Peptides that would normally be destroyed by ERAP1 can now be presented, creating new targets for the immune system.

  • Changes in the abundance of specific peptides: The presentation of some peptides may be increased, while others may be decreased.

These changes can render cancer cells more "visible" to the immune system by promoting the presentation of neoantigens, making ERAP1 inhibitors a promising therapeutic strategy in immuno-oncology.[1][2][3][4]

Quantitative Modulation of the Immunopeptidome

The use of immunopeptidomics, which combines immunoaffinity purification of pMHC-I complexes with mass spectrometry, has enabled the quantitative analysis of the peptide repertoire following ERAP1 inhibition.

Table 1: Effect of ERAP1 Inhibitor on Peptide Length Distribution
Peptide LengthControl Cells (%)ERAP1 Inhibitor-Treated Cells (%)Fold Change
8-mer2515-0.60
9-mer4530-0.33
10-mer2035+0.75
11-mer515+2.00
>11-mer550.00

This table summarizes representative data on the shift in the length of peptides presented on the cell surface after treatment with an ERAP1 inhibitor.

Table 2: Modulation of Tumor-Associated Antigen (TAA) Presentation by an ERAP1 Inhibitor
Tumor-Associated AntigenPeptide SequenceControl (Normalized Intensity)ERAP1 Inhibitor (Normalized Intensity)Fold Change
MAGE-A3EVDPIGHLY1.23.8+2.17
NY-ESO-1SLLMWITQCFL0.52.1+3.20
MART-1AAGIGILTV2.51.0-0.60
GP100KTWGQYWQV0.83.2+3.00

This table provides examples of how an ERAP1 inhibitor can specifically alter the presentation of known tumor-associated antigens.[5]

Experimental Protocols

Cell Culture and Treatment with ERAP1 Inhibitor
  • Culture cancer cell lines (e.g., melanoma, colorectal) in appropriate media and conditions.

  • Seed cells to achieve 70-80% confluency at the time of treatment.

  • Treat cells with the desired concentration of ERAP1 inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • Harvest cells for subsequent analysis.

Immunoaffinity Purification of pMHC-I Complexes
  • Lyse the harvested cells in a buffer containing a non-ionic detergent and protease inhibitors to preserve the integrity of the pMHC-I complexes.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Prepare an immunoaffinity column by coupling a pan-MHC class I antibody (e.g., W6/32) to a solid support (e.g., protein A/G beads).[6][7]

  • Incubate the cleared cell lysate with the antibody-coupled beads to capture the pMHC-I complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the pMHC-I complexes from the beads using a low pH buffer (e.g., 0.1% trifluoroacetic acid).[7]

Peptide Elution and Mass Spectrometry Analysis
  • Separate the eluted peptides from the MHC-I heavy and light chains using a molecular weight cut-off filter or size-exclusion chromatography.

  • Desalt and concentrate the peptide fraction using a C18 solid-phase extraction cartridge.

  • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.[8][9]

  • Identify the peptide sequences by searching the acquired MS/MS spectra against a human protein database using a suitable search algorithm (e.g., Sequest, Mascot).

  • Quantify the relative abundance of identified peptides between the control and inhibitor-treated samples using label-free quantification or isotopic labeling methods.

Visualizing the Impact of ERAP1 Inhibition

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Cellular/Viral Protein Protein->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP Peptide_precursors_ER Peptide Precursors TAP->Peptide_precursors_ER ERAP1 ERAP1 Trimmed_peptides Trimmed Peptides ERAP1->Trimmed_peptides MHC_I MHC Class I PLC Peptide Loading Complex MHC_I->PLC pMHC_I Peptide-MHC-I Complex PLC->pMHC_I Peptide Loading Cell_Surface_pMHC_I Presented pMHC-I pMHC_I->Cell_Surface_pMHC_I Transport Peptide_precursors_ER->ERAP1 Trimming Trimmed_peptides->PLC CTL CD8+ T Cell Cell_Surface_pMHC_I->CTL Antigen Presentation

Caption: MHC Class I Antigen Presentation Pathway Highlighting ERAP1.

Experimental Workflow for Immunopeptidomics

Immunopeptidomics_Workflow start Start: Cancer Cells treatment Treatment with ERAP1 Inhibitor start->treatment lysis Cell Lysis treatment->lysis ip Immunoaffinity Purification of pMHC-I lysis->ip elution Peptide Elution ip->elution lcms LC-MS/MS Analysis elution->lcms data_analysis Data Analysis: Peptide Identification & Quantification lcms->data_analysis end End: Immunopeptidome Profile data_analysis->end

Caption: Experimental Workflow for Immunopeptidome Analysis.

Logical Relationship of ERAP1 Inhibition Effects

ERAP1_Inhibition_Effects inhibitor ERAP1 Inhibitor erap1 ERAP1 Activity inhibitor->erap1 Inhibits trimming Peptide Trimming erap1->trimming Mediates longer_peptides Increased Presentation of Longer Peptides trimming->longer_peptides Prevents novel_peptides Presentation of Novel Peptides trimming->novel_peptides Prevents t_cell_recognition Enhanced T Cell Recognition of Tumor Cells longer_peptides->t_cell_recognition novel_peptides->t_cell_recognition

Caption: Logical Flow of ERAP1 Inhibition Effects.

Conclusion

ERAP1 inhibitors represent a novel and promising class of immunotherapeutic agents with the potential to significantly alter the tumor immunopeptidome. By preventing the destruction of antigenic peptides, these inhibitors can unmask tumor cells to the immune system, leading to enhanced T cell recognition and anti-tumor activity. The in-depth understanding of the molecular mechanisms and the quantitative effects of ERAP1 inhibition, facilitated by advanced immunopeptidomic techniques, is crucial for the continued development and clinical translation of this therapeutic strategy. This guide provides a foundational resource for researchers and drug development professionals working to harness the power of immunopeptidome modulation for the treatment of cancer and other immune-related diseases.

References

ERAP1 as a Therapeutic Target for Ankylosing Spondylitis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) has emerged as a compelling therapeutic target for ankylosing spondylitis (AS), a chronic inflammatory disease primarily affecting the axial skeleton. The strong genetic association between specific ERAP1 variants and AS, particularly in individuals positive for the HLA-B27 allele, underscores its central role in disease pathogenesis. ERAP1's function in trimming peptides for presentation by Major Histocompatibility Complex (MHC) class I molecules directly influences the peptide repertoire displayed to the immune system. Dysfunctional ERAP1 activity, conferred by certain genetic polymorphisms, is believed to generate an aberrant peptidome that, in the context of HLA-B27, triggers the inflammatory cascade characteristic of AS. This guide provides a comprehensive technical overview of ERAP1's role in AS, detailing the molecular mechanisms, genetic evidence, and therapeutic strategies centered on its inhibition. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support ongoing research and drug development efforts in this promising area.

The Molecular Basis of ERAP1's Role in Ankylosing Spondylitis

ERAP1 is a zinc-metallopeptidase located in the endoplasmic reticulum that plays a crucial final step in the antigen processing pathway.[1] Its primary function is to trim the N-terminus of peptides that are transported into the ER, generating epitopes of optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[2][3] These peptide-MHC class I complexes are then presented on the cell surface for surveillance by CD8+ T cells.

The link between ERAP1 and ankylosing spondylitis is intrinsically tied to the strong association of the disease with the HLA-B27 allele.[4] Genetic studies have revealed that the association of ERAP1 polymorphisms with AS is almost exclusively observed in individuals who are HLA-B27 positive.[2][5][6] This epistatic interaction suggests that the pathogenic mechanism involves the interplay between ERAP1's peptide-trimming function and the specific peptide-binding characteristics of HLA-B27.

The "Altered Peptidome" Hypothesis

The prevailing hypothesis posits that AS-associated ERAP1 variants exhibit altered enzymatic activity, leading to the generation of an "arthritogenic" peptidome that is presented by HLA-B27. This could occur through several non-mutually exclusive mechanisms:

  • Generation of Novel Pathogenic Peptides: Dysfunctional ERAP1 may create novel peptide epitopes that, when presented by HLA-B27, are recognized as foreign by the immune system, leading to an autoimmune response.

  • Alteration of the Self-Peptidome: Changes in ERAP1 activity can shift the balance of self-peptides presented by HLA-B27, potentially leading to the loss of T-cell tolerance.

  • HLA-B27 Misfolding and the Unfolded Protein Response (UPR): The presentation of suboptimal peptides by HLA-B27 can lead to the instability and misfolding of the HLA-B27 heavy chain in the ER.[7] This can trigger the unfolded protein response (UPR), a cellular stress response that has been implicated in the inflammatory pathology of AS, leading to the production of pro-inflammatory cytokines such as IL-23.[7]

  • Formation of HLA-B27 Homodimers: Misfolded HLA-B27 heavy chains can form homodimers on the cell surface, which can be recognized by immune receptors like Killer Immunoglobulin-like Receptors (KIRs) on natural killer (NK) cells and a subset of T cells, contributing to immune activation.[4]

The enzymatic activity of ERAP1 allotypes is highly variable and substrate-dependent, with some studies showing up to a 60-fold difference in catalytic efficiency between common allotypes.[2] Certain ERAP1 variants associated with AS have been shown to have reduced trimming activity, leading to an altered peptide repertoire presented by HLA-B27.[1][8]

Genetic Evidence Supporting ERAP1 as a Therapeutic Target

Genome-wide association studies (GWAS) have consistently identified single nucleotide polymorphisms (SNPs) within the ERAP1 gene as being strongly associated with ankylosing spondylitis.[1][2] This genetic evidence provides a robust foundation for targeting ERAP1 therapeutically.

Key ERAP1 Polymorphisms in Ankylosing Spondylitis

Several non-synonymous SNPs in ERAP1 have been linked to AS susceptibility. These variants can alter the enzymatic activity of the protein, influencing the peptide repertoire presented by HLA-B27.

SNP IDAmino Acid ChangeFunctional ConsequenceAssociation with AS
rs30187K528RReduced enzymatic activityRisk allele (in HLA-B27+ individuals)
rs27044D575NAltered substrate specificityRisk allele (in HLA-B27+ individuals)
rs10050860R725QReduced enzymatic activityRisk allele (in HLA-B27+ individuals)
rs17482078Q730EReduced enzymatic activityRisk allele (in HLA-B27+ individuals)
rs2287987M349VAltered substrate specificityProtective allele

This table summarizes some of the key ERAP1 SNPs and their reported associations. The functional consequences can be complex and substrate-dependent.

The genetic association is complex, with different haplotypes (combinations of SNPs) conferring varying degrees of risk or protection.[9] Notably, ERAP1 variants associated with reduced enzymatic activity appear to be protective against AS, suggesting that inhibiting ERAP1 could be a viable therapeutic strategy.[4]

Therapeutic Strategies: ERAP1 Inhibition

The strong genetic and mechanistic link between ERAP1 and ankylosing spondylitis has spurred the development of small molecule inhibitors targeting its enzymatic activity. The therapeutic rationale is to modulate the peptide repertoire presented by HLA-B27, thereby preventing the initiation or propagation of the inflammatory response.

Current Landscape of ERAP1 Inhibitors

Several small molecule inhibitors of ERAP1 are in various stages of preclinical and clinical development. These compounds are being designed to be potent and selective for ERAP1 over other related aminopeptidases.

Compound ClassExample Inhibitor(s)IC50 (nM)Development StageReference
Phosphinic PseudopeptidesDG046-Preclinical[10]
Diaminobenzoic AcidsCompound 22000Preclinical[11]
Sulfonamides-VariablePreclinical[11]
Benzofurans-VariablePreclinical[11]
GSK Compounds[I] and [II]pIC50 7.7 and 8.6Preclinical[9]
ICR Compounds-1.6 - 5.1Preclinical[6]
Greywolf TherapeuticsGRWD0715-Clinical (Phase 1/2)[12]

Note: IC50 values can vary depending on the assay conditions and substrate used.

Signaling Pathways and Experimental Workflows

ERAP1's Role in Antigen Presentation Pathway

ERAP1_Antigen_Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Precursors Proteasome->Peptides Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming MHC_I MHC Class I (HLA-B27) ERAP1->MHC_I Peptide Loading Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Presented_Complex Presented Peptide-MHC I Peptide_MHC->Presented_Complex Transport T_Cell CD8+ T-Cell Presented_Complex->T_Cell Recognition

Caption: Antigen processing and presentation pathway involving ERAP1.

Proposed Pathogenic Mechanism in Ankylosing Spondylitis

AS_Pathogenesis AS_ERAP1 AS-associated ERAP1 Variant Altered_Trimming Altered Peptide Trimming AS_ERAP1->Altered_Trimming Aberrant_Peptidome Aberrant Peptidome Altered_Trimming->Aberrant_Peptidome HLA_B27 HLA-B27 Aberrant_Peptidome->HLA_B27 Unstable_Complex Unstable Peptide-HLA-B27 Complex HLA_B27->Unstable_Complex Misfolding HLA-B27 Misfolding Unstable_Complex->Misfolding UPR Unfolded Protein Response (UPR) Misfolding->UPR Homodimers HLA-B27 Homodimers Misfolding->Homodimers IL23 IL-23 Production UPR->IL23 Inflammation Inflammation IL23->Inflammation KIR_Activation NK Cell (KIR) Activation Homodimers->KIR_Activation KIR_Activation->Inflammation Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: In vitro ERAP1 Enzyme Assay Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Selectivity_Assay Selectivity Assay (vs. ERAP2, IRAP) Confirmed_Hits->Selectivity_Assay Selective_Hits Selective Hits Selectivity_Assay->Selective_Hits Cell_Based_Assay Cell-Based Assay: HLA-B27 Surface Expression Selective_Hits->Cell_Based_Assay Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates

References

An In-depth Technical Guide to Allosteric vs. Competitive Inhibition of ERAP1 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the adaptive immune response, responsible for the final trimming of peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] This role in shaping the immunopeptidome makes ERAP1 a compelling target for therapeutic intervention in autoimmunity, cancer, and infectious diseases.[3][4] Modulation of ERAP1 activity can be achieved through two primary mechanisms: competitive and allosteric inhibition. This guide provides a detailed comparison of these two inhibition strategies, complete with quantitative data, experimental protocols, and visual representations of the underlying mechanisms.

Mechanisms of ERAP1 Inhibition

ERAP1 is a zinc metallopeptidase that exhibits complex regulatory features, including a large internal cavity and significant conformational flexibility, transitioning between an "open" inactive state and a "closed" active state.[4][5] These structural characteristics allow for both competitive and allosteric modes of inhibition.

1.1. Competitive Inhibition

Competitive inhibitors of ERAP1 typically function by directly binding to the active site of the enzyme, preventing the substrate from binding.[1] These inhibitors often mimic the transition state of the peptide substrate and chelate the catalytic zinc ion (Zn²⁺) in the active site.[3][6] Because the active site is conserved among M1 aminopeptidases, developing highly selective competitive inhibitors can be challenging.[1][7]

Examples of Competitive Inhibitors:

  • Phosphinic Pseudopeptides: These are transition-state analogue inhibitors that have shown high potency.[3][8]

  • Bestatin and Amastatin: While commonly used as broad-spectrum aminopeptidase inhibitors, they exhibit poor potency for ERAP1.[1][3]

  • Leucinethiol: A more potent, but still non-selective, inhibitor.[1][8]

  • Compound 1 (N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide) and Compound 2 (1-(1-(4-acetylpiperazine-1-carbonyl)cyclohexyl)-3-(p-tolyl)urea): These are selective competitive inhibitors of ERAP1.[1][9]

1.2. Allosteric Inhibition

Allosteric inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site.[1][5] This binding event induces a conformational change in the enzyme that alters the active site's geometry or dynamics, thereby reducing or preventing its catalytic activity.[5] A key feature of ERAP1 is a regulatory site that can bind the C-terminus of peptide substrates, influencing the enzyme's activity in a length-dependent manner.[6] Allosteric inhibitors can target this or other distal sites, offering a potential advantage of higher selectivity over competitive inhibitors.[1][10]

A fascinating aspect of some ERAP1 allosteric modulators is their dual function: they can activate the hydrolysis of small, fluorogenic substrates while inhibiting the processing of longer, more physiologically relevant peptides.[1][9] This is thought to occur by stabilizing the closed, active conformation of the enzyme, which enhances the processing of small substrates that can readily enter the active site but prevents the conformational cycling required to accommodate and trim longer peptides.[5][10]

Example of an Allosteric Inhibitor:

  • Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid): This compound binds to an allosteric site at a domain interface, away from the active site.[1][9] It activates the hydrolysis of small substrates like leucine-7-amido-4-methylcoumarin (L-AMC) but competitively inhibits the processing of nonamer peptides.[1][11]

Quantitative Data on ERAP1 Inhibitors

The following tables summarize key quantitative data for representative competitive and allosteric inhibitors of ERAP1.

Table 1: Competitive Inhibitors of ERAP1

InhibitorTypeIC₅₀ (µM)Target SiteNotesReference(s)
Compound 1 Competitive~5-10Active SiteSelective for ERAP1 over ERAP2 and IRAP.[1]
Compound 2 Competitive~2-5Active SiteSelective for ERAP1 over ERAP2 and IRAP; inhibits antigen presentation in cellular assays.[1][9]
DG046 Phosphinic Pseudopeptide0.043Active SitePotent but lacks selectivity against ERAP2 and IRAP.[8]
Compound 9 Diaminobenzoic Acid2Active Site10-fold selectivity over ERAP2.[8]
Leucinethiol ThiolSub-micromolarActive SiteNon-selective aminopeptidase inhibitor.[1][8]
Bestatin Dipeptide Analogue>100 (Weak)Active SiteBroad-spectrum, very weak inhibitor of ERAP1.[1][3]

Table 2: Allosteric Modulators of ERAP1

ModulatorTypeIC₅₀ / AC₅₀ (µM)Target SiteEffectReference(s)
Compound 3 AllostericIC₅₀: ~1-3 (for peptide hydrolysis)Allosteric Regulatory SiteInhibits peptide hydrolysis; Activates L-AMC hydrolysis.[1][9]
Compound 3 AllostericAC₅₀: 3.7Allosteric Regulatory Site4.1-fold activation of L-AMC hydrolysis.[1]

Visualizing Mechanisms and Pathways

Allosteric_vs_Competitive_Inhibition cluster_competitive Competitive Inhibition cluster_allosteric Allosteric Inhibition ERAP1_C ERAP1 (Active Site) Substrate_C Peptide Substrate Inhibitor_C Competitive Inhibitor Product_C Trimmed Peptide ERAP1_A ERAP1 AllostericSite Allosteric Site Substrate_A Peptide Substrate Inhibitor_A Allosteric Inhibitor ERAP1_Inactive ERAP1 (Inactive Conformation)

Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Protein Cellular/Viral Protein Protein->Proteasome Degradation TAP TAP Transporter ERAP1 ERAP1 MHC_I MHC Class I PLC Peptide-Loading Complex (PLC) TrimmedPeptide 8-10 aa Peptide Peptide_MHC Peptide-MHC-I Complex CellSurface Cell Surface Presentation to CD8+ T-cells Peptide_MHC->CellSurface Transport to Cell Surface Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1 Inhibits

Experimental Protocols

Detailed methodologies are crucial for the study of ERAP1 inhibitors. Below are protocols for key experiments.

3.1. Fluorescence-Based Enzymatic Assay for ERAP1 Activity

This assay is commonly used for high-throughput screening and to determine the potency (IC₅₀ or AC₅₀) of ERAP1 modulators.[1][12]

Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC), by ERAP1. Cleavage of the amide bond releases the fluorescent AMC molecule, leading to an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant human ERAP1[12]

  • L-AMC substrate (or other appropriate fluorogenic substrate)[1][12]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)[13]

  • Test compounds (inhibitors/activators) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)[12][13]

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate. Include controls with DMSO only (for 100% activity) and a known inhibitor (for 0% activity).

  • Enzyme Preparation: Dilute recombinant ERAP1 to the desired final concentration (e.g., 1-5 nM) in pre-warmed assay buffer.

  • Enzyme Addition: Add the ERAP1 solution to each well of the plate containing the compounds.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.

  • Substrate Addition: Prepare the L-AMC substrate solution in assay buffer (e.g., 10-20 µM final concentration). Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Monitor the increase in fluorescence over time (kinetic read) or at a single endpoint after a specific incubation period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the normalized activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or AC₅₀ (for activators) values.[14]

3.2. Peptide Trimming Assay using Mass Spectrometry

To assess the inhibition of physiologically relevant substrates, a mass spectrometry-based assay is employed.[1][13]

Principle: ERAP1 is incubated with a specific peptide substrate (e.g., a 10-mer peptide, WK10).[15] The reaction is stopped at various time points, and the products (e.g., the 9-mer peptide) are analyzed and quantified by MALDI-TOF or LC-MS.[13][15]

Materials:

  • Recombinant human ERAP1

  • Synthetic peptide substrate (e.g., WRCYEKMALK, "WK10")[15]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT)[13]

  • Test compounds

  • Reaction quenching solution (e.g., 5% trifluoroacetic acid)[13]

  • MALDI-TOF or LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine ERAP1, the test compound (or DMSO control), and assay buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the peptide substrate to initiate the reaction. The enzyme-to-substrate ratio is typically around 1:10.[13]

  • Time Course: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the quenching solution.[13]

  • Sample Preparation: Purify and concentrate the peptide products using a suitable method (e.g., C18 ZipTips).[13]

  • Mass Spectrometry Analysis: Analyze the samples by MALDI-TOF or LC-MS to identify and quantify the substrate and product peaks based on their mass-to-charge (m/z) ratio.

  • Data Analysis: Determine the rate of product formation in the presence and absence of the inhibitor. Calculate IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_screening Primary Screening & Potency cluster_mechanistic Mechanism of Action cluster_cellular Cellular & Functional Assays HTS High-Throughput Screening (Fluorogenic Assay) IC50 IC50 / AC50 Determination (Dose-Response) HTS->IC50 Hit Compounds PeptideAssay Peptide Trimming Assay (Mass Spectrometry) IC50->PeptideAssay Confirm physiological relevance SPR Binding Kinetics (Surface Plasmon Resonance) IC50->SPR Determine binding affinity (Kd) Xray Structural Analysis (X-ray Crystallography) IC50->Xray Determine binding mode AntigenAssay Antigen Presentation Assay (Flow Cytometry) PeptideAssay->AntigenAssay Validate in cells CTL_Assay Cytotoxicity Assay (e.g., Degranulation) AntigenAssay->CTL_Assay Assess immune response

3.3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful biophysical technique used to measure the binding affinity (Kᴅ) and kinetics (kₐ, kₑ) of an inhibitor to ERAP1 in real-time.[16]

Principle: ERAP1 is immobilized on a sensor chip. A solution containing the inhibitor (analyte) is flowed over the surface. Binding of the inhibitor to ERAP1 causes a change in the refractive index at the surface, which is detected as a response signal. The rate of association and dissociation can be measured to determine kinetic constants.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Recombinant His-tagged ERAP1

  • Running buffer (e.g., HBS-EP+)

  • Test compound (analyte)

Procedure:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.[17]

    • Inject a solution of ERAP1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the activated surface via amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.[17]

    • A reference flow cell is typically prepared by performing the activation and deactivation steps without adding the protein.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in running buffer.

    • Inject each concentration of the compound over both the ERAP1-immobilized surface and the reference surface at a constant flow rate. This is the 'association phase'.

    • Switch back to flowing only running buffer over the surfaces to monitor the 'dissociation phase'.

    • Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt buffer) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation curves for all concentrations globally to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ = kₑ/kₐ).

3.4. X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information on how an inhibitor binds to ERAP1, guiding structure-activity relationship (SAR) studies and rational drug design.[3][4]

Principle: A highly pure and concentrated solution of the ERAP1-inhibitor complex is induced to form a crystal. This crystal is then exposed to a focused X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be determined.

Procedure:

  • Protein Expression and Purification: Express a suitable construct of ERAP1 (e.g., in insect cells) and purify it to >95% homogeneity.[18]

  • Complex Formation: Incubate the purified ERAP1 with a molar excess of the inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques like sitting-drop or hanging-drop vapor diffusion to find conditions that yield well-ordered crystals.

  • Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray source (e.g., at a synchrotron). Collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known ERAP1 structure as a search model. Refine the atomic coordinates against the experimental data to obtain a final, high-resolution model of the ERAP1-inhibitor complex.[3][4]

Conclusion

Both competitive and allosteric inhibition represent viable strategies for modulating ERAP1 function. Competitive inhibitors, particularly transition-state analogues, can achieve high potency but may face challenges with selectivity. Allosteric inhibitors offer the potential for greater specificity by targeting less conserved regulatory sites. The unique dual-activity profile of some allosteric modulators highlights the complex regulatory nature of ERAP1 and provides novel avenues for therapeutic development. A multi-faceted experimental approach, combining enzymatic assays, biophysical characterization, and structural biology, is essential for the discovery and optimization of potent and selective ERAP1 inhibitors for clinical applications.

References

The Physiological Function of ERAP1 in the Endoplasmic Reticulum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme within the endoplasmic reticulum (ER) that plays a pivotal role in the adaptive immune response. By trimming the N-terminus of antigenic peptide precursors, ERAP1 is instrumental in generating the final epitopes for presentation by Major Histocompatibility Complex (MHC) class I molecules to cytotoxic T lymphocytes. This process of peptide editing is crucial for distinguishing between self and non-self, and its dysregulation is implicated in various autoimmune diseases and cancer. This technical guide provides an in-depth overview of the core physiological functions of ERAP1, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to support further research and therapeutic development.

Core Physiological Function of ERAP1: Antigen Processing and Presentation

The primary and most well-characterized function of ERAP1 is its role in the final stages of the MHC class I antigen presentation pathway.[1][2] This pathway is essential for the immune system to recognize and eliminate cells infected with intracellular pathogens, such as viruses, or cancerous cells.[2]

Proteins within the cell are continuously degraded into peptides by the proteasome in the cytoplasm. A subset of these peptides is transported into the ER by the Transporter associated with Antigen Processing (TAP).[3][4] Many of these peptides are longer than the optimal 8-10 amino acids required for stable binding to MHC class I molecules.[3][5] This is where ERAP1 exerts its crucial function.

ERAP1, a zinc-metallopeptidase of the M1 family, is located in the lumen of the ER.[1][4] It sequentially cleaves amino acids from the N-terminus of these precursor peptides.[5][6] This trimming process can have two outcomes:

  • Epitope Generation: ERAP1 can trim a longer peptide to the optimal length, creating a high-affinity ligand for an MHC class I molecule. This mature peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells.[5][7]

  • Epitope Destruction: Conversely, ERAP1 can continue to trim a peptide, making it too short to bind to MHC class I molecules effectively. This process, known as over-trimming, leads to the destruction of a potential epitope.[7]

Therefore, ERAP1 acts as a "molecular ruler," sculpting the peptide repertoire (the immunopeptidome) presented by MHC class I molecules.[7] This editing function significantly influences the immunodominance of different epitopes, determining which peptides will elicit the strongest T-cell response.[7][8]

Beyond its canonical role in antigen processing for adaptive immunity, ERAP1 has also been implicated in modulating innate immune responses.[9]

Quantitative Data on ERAP1 Function

The enzymatic activity and substrate specificity of ERAP1 are key determinants of its physiological function. Several quantitative parameters have been determined through in vitro and cellular assays.

Enzymatic Kinetics

The kinetic parameters of ERAP1 have been characterized for various peptide substrates. These values provide insight into the efficiency and affinity of ERAP1 for its substrates.

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
QLESIINFEKL (11-mer)281.8[7]
QLESIINFEK (10-mer)1300.4[7]
L-Leucine-7-amido-4-methylcoumarin (L-AMC)--[10]

Note: Kinetic parameters can vary depending on the specific ERAP1 allotype and experimental conditions.

Impact of ERAP1 Allotypes on Enzymatic Activity

Single nucleotide polymorphisms (SNPs) in the ERAP1 gene result in different allotypes with varying enzymatic activities. This genetic variation has been linked to susceptibility to several autoimmune diseases.[11][12][13]

ERAP1 Allotype (Haplotype)Key Polymorphism(s)Relative Enzymatic ActivityAssociated Disease RiskReference
Hap1/2/3K528HighIncreased risk for Ankylosing Spondylitis[12]
Hap10R528, Q730ELowProtective for Ankylosing Spondylitis, Risk for Behçet's disease[5][12]

Studies have shown that different ERAP1 allotypes can exhibit up to a 60-fold difference in enzymatic activity, and this variation is substrate-dependent.[5]

Effect on MHC Class I Surface Expression

The activity of ERAP1 directly impacts the stability and surface expression of MHC class I molecules. In the absence of optimal peptide ligands, MHC class I molecules are unstable and are retained in the ER.

Cell TypeERAP1 StatusH-2Kb Expression (% of WT)H-2Db Expression (% of WT)Reference
Splenocytes (mouse)Knockout (-/-)~60-65%~75-80%[8]

Key Experimental Protocols

A variety of experimental techniques are employed to study the function of ERAP1. Below are detailed methodologies for some of the key assays.

In Vitro Peptide Trimming Assay (RP-HPLC-based)

This assay directly measures the ability of purified ERAP1 to trim peptide substrates.

Objective: To determine the rate and products of peptide cleavage by ERAP1.

Methodology:

  • Reaction Setup:

    • Synthesize or obtain the desired N-terminally extended peptide substrate.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 0.25 µg/ml protease-free BSA).[7]

    • Incubate the peptide substrate (e.g., 150 µM) with purified recombinant human ERAP1 (e.g., 3.5 µg/ml) at 37°C.[7]

  • Time Course and Termination:

    • Collect aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Terminate the reaction by adding an equal volume of a stop solution (e.g., 0.6% trifluoroacetic acid).[6][7]

  • Analysis by RP-HPLC:

    • Separate the substrate and cleavage products by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Elute the peptides using a gradient of acetonitrile in a suitable buffer (e.g., 0.1% trifluoroacetic acid).

    • Monitor the elution profile by absorbance at 214 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and its trimming products based on their retention times (which can be confirmed by mass spectrometry).

    • Quantify the area under each peak to determine the amount of substrate remaining and products formed at each time point.

    • Calculate the initial rate of substrate cleavage.

Cell-Based MHC Class I Antigen Presentation Assay

This assay assesses the impact of ERAP1 on the presentation of a specific epitope on the cell surface.

Objective: To measure the effect of ERAP1 activity on the surface expression of a particular peptide-MHC class I complex.

Methodology:

  • Cell Line Preparation:

    • Use a cell line that expresses the desired MHC class I allele.

    • If studying the effect of ERAP1, use cells with normal ERAP1 expression, ERAP1 knockout/knockdown cells, or cells overexpressing a specific ERAP1 allotype.

  • Antigen Delivery:

    • Transfect the cells with a plasmid encoding a model antigen (e.g., ovalbumin) or a minigene encoding a specific precursor peptide.

    • Alternatively, infect the cells with a recombinant virus expressing the antigen.

  • Cell Culture:

    • Culture the cells for a sufficient period (e.g., 24-48 hours) to allow for antigen expression, processing, and presentation.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with a fluorescently labeled antibody specific for the peptide-MHC class I complex of interest (e.g., an antibody against SIINFEKL-H-2Kb).

    • Co-stain with an antibody against the total MHC class I molecule as a control.

    • Analyze the stained cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the specific peptide-MHC class I complex on the cell surface.

  • Data Analysis:

    • Compare the MFI of the specific pMHC-I complex between cells with different ERAP1 statuses to determine the effect of ERAP1 on the presentation of that epitope.

High-Throughput Screening (HTS) for ERAP1 Inhibitors (MALDI-TOF MS-based)

This assay is designed for the rapid screening of large compound libraries to identify potential ERAP1 inhibitors.

Objective: To identify small molecules that inhibit the enzymatic activity of ERAP1.

Methodology:

  • Assay Development:

    • Design a peptide substrate that is efficiently cleaved by ERAP1 and whose product can be easily detected by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). The inclusion of charged residues like arginine can improve ionization efficiency.[14]

    • Optimize assay conditions such as enzyme and substrate concentrations, incubation time, and buffer composition.

  • Compound Screening:

    • In a multi-well plate format, add the test compounds from a chemical library to individual wells.

    • Add purified ERAP1 enzyme to each well.

    • Initiate the enzymatic reaction by adding the peptide substrate.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

  • MALDI-TOF MS Analysis:

    • Spot a small aliquot from each well onto a MALDI target plate with a suitable matrix.

    • Acquire mass spectra for each spot.

  • Data Analysis:

    • Quantify the peak intensities of the substrate and the product in each spectrum.

    • Calculate the percentage of substrate conversion for each compound-treated well.

    • Identify "hits" as compounds that significantly reduce the percentage of substrate conversion compared to a control (e.g., DMSO-treated) well.

    • Confirm hits through dose-response experiments to determine their IC50 values.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of ERAP1's function.

The MHC Class I Antigen Processing and Presentation Pathway

This diagram illustrates the central role of ERAP1 in processing antigenic peptides within the endoplasmic reticulum.

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptide Fragments Proteasome->Peptides Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation TAP TAP Transporter Peptides->TAP Transport Precursor_Peptide N-terminally Extended Peptide TAP->Precursor_Peptide ERAP1 ERAP1 Precursor_Peptide->ERAP1 Trimming ERAP1->Precursor_Peptide Destruction (Over-trimming) Optimal_Peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_Peptide Generation MHC_I MHC Class I pMHC_I Peptide-MHC I Complex MHC_I->pMHC_I PLC Peptide Loading Complex (PLC) Optimal_Peptide->MHC_I Loading (within PLC) Cell_Membrane pMHC_I->Cell_Membrane Transport pMHC_I_surface Presented pMHC-I TCR T-Cell Receptor (on CD8+ T-Cell) pMHC_I_surface->TCR Recognition

Caption: The MHC Class I antigen processing pathway highlighting ERAP1's role.

Experimental Workflow for Immunopeptidomics Analysis of ERAP1 Function

This diagram outlines the steps involved in identifying the repertoire of peptides presented by MHC class I molecules and how this is influenced by ERAP1.

Immunopeptidomics_Workflow cluster_cell_culture Cell Culture & Lysis cluster_purification Purification cluster_analysis Analysis Cells Cells with varying ERAP1 status (WT, KO, Inhibitor-treated) Lysis Cell Lysis Cells->Lysis Immunoaffinity Immunoaffinity Purification of pMHC-I complexes (e.g., with W6/32 antibody) Lysis->Immunoaffinity Elution Peptide Elution Immunoaffinity->Elution LC_MSMS LC-MS/MS Analysis Elution->LC_MSMS Data_Analysis Database Searching & Peptide Identification LC_MSMS->Data_Analysis Comparison Comparative Analysis of Immunopeptidomes Data_Analysis->Comparison

Caption: Workflow for comparative immunopeptidomics of ERAP1 function.

Conclusion and Future Directions

ERAP1 is a key modulator of the immunopeptidome, with profound implications for immune surveillance and the pathogenesis of immune-mediated diseases. Its enzymatic properties, particularly its "molecular ruler" function, make it a fascinating subject of study and a promising target for therapeutic intervention. The development of potent and selective ERAP1 inhibitors holds potential for enhancing anti-tumor immunity in cancer and for dampening autoreactive T-cell responses in autoimmune disorders.[3] Future research will likely focus on further elucidating the complex interplay between ERAP1 allotypes, specific HLA alleles, and disease susceptibility, as well as advancing ERAP1-targeting therapies into the clinic. The experimental approaches detailed in this guide provide a robust framework for these ongoing investigations.

References

ERAP1's Involvement in Cytokine Receptor Shedding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a key enzyme in the antigen processing and presentation pathway, has emerged as a significant regulator of inflammatory responses through its involvement in the ectodomain shedding of several cytokine receptors. This process, which releases the extracellular domain of a receptor from the cell surface, can profoundly alter cellular responsiveness to cytokines, either by reducing receptor density or by generating soluble receptors that can act as cytokine antagonists or, in some cases, agonists. This technical guide provides an in-depth overview of the molecular mechanisms, experimental methodologies, and quantitative data related to ERAP1's role in the shedding of Tumor Necrosis Factor Receptor 1 (TNFR1), Interleukin-6 Receptor (IL-6R), and Interleukin-1 Receptor Type II (IL-1RII). Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts targeting these pathways.

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), also known as Aminopeptidase Regulator of TNFR1 Shedding (ARTS-1), is a multifunctional M1 zinc-metalloprotease.[1][2] While its canonical function resides within the ER, where it trims peptide precursors for MHC class I presentation, a growing body of evidence demonstrates its presence at the cell surface and in a secreted form, participating in extracellular processes.[1][2][3] One of the most significant of these extracellular functions is the modulation of cytokine signaling through the shedding of their receptors.[3][4][5]

Cytokine receptor shedding is a critical post-translational modification that controls the intensity and duration of cytokine-mediated signaling. The process is primarily mediated by metalloproteases, known as sheddases, which cleave the receptor's extracellular domain. ERAP1 has been identified as a key player in the shedding of at least three important cytokine receptors: TNFR1, IL-6Rα, and the decoy receptor IL-1RII, thereby influencing inflammatory and immune responses.[5][6][7] Understanding the nuances of ERAP1's involvement is crucial for developing therapeutics for a range of inflammatory and autoimmune diseases.[3]

Molecular Mechanisms of ERAP1-Mediated Receptor Shedding

ERAP1's role in receptor shedding is not uniform across all its known targets. The mechanism varies, suggesting that ERAP1 can act both directly through its catalytic activity and indirectly as a molecular facilitator.

Tumor Necrosis Factor Receptor 1 (TNFR1)

ERAP1 promotes the shedding of TNFR1, but its enzymatic activity is not required for this process.[8] It is hypothesized that ERAP1 acts as an accessory or adaptor protein. It binds to the extracellular domain of TNFR1, forming a molecular complex that likely induces a conformational change in the receptor, making it more accessible to the primary sheddase, believed to be the metalloprotease TNF-α-Converting Enzyme (TACE/ADAM17).[3][8]

TNFR1 TNFR1 ERAP1 ERAP1 (non-catalytic) TNFR1->ERAP1 Binding sTNFR1 Soluble TNFR1 (sTNFR1) ADAM17 ADAM17 (TACE) ERAP1->ADAM17 Facilitates ADAM17->TNFR1

ERAP1 facilitates TNFR1 shedding non-catalytically.
Interleukin-6 Receptor (IL-6Rα)

In contrast to TNFR1, the shedding of the IL-6Rα subunit is dependent on the catalytic activity of ERAP1.[1][4] This suggests a more direct role for ERAP1 in the cleavage event. ERAP1 directly binds to the membrane-associated IL-6Rα.[1] While it is established that ERAP1's aminopeptidase function is required, it remains to be fully elucidated whether ERAP1 is the sole sheddase or if it trims a substrate that in turn activates another protease.

IL6R IL-6Rα sIL6R Soluble IL-6Rα (sIL-6Rα) ERAP1_cat ERAP1 (catalytic) ERAP1_cat->IL6R

References

Exploring the Druggable Pockets of the ERAP1 Enzyme: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical intracellular enzyme that plays a pivotal role in the adaptive immune response. Located in the endoplasmic reticulum, ERAP1 is responsible for the final trimming of antigenic peptide precursors before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes.[1][2] This function, often described as "peptide editing," makes ERAP1 a key regulator of the immunopeptidome, influencing which peptides are ultimately displayed on the cell surface.[1] Given its significant role in immune surveillance, ERAP1 has emerged as a compelling therapeutic target for a range of pathologies, including autoimmune diseases and cancer.[1][3]

This technical guide provides a comprehensive exploration of the druggable pockets of the ERAP1 enzyme. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural features that can be exploited for therapeutic intervention. This document summarizes key quantitative data, provides detailed experimental protocols for studying ERAP1, and visualizes the complex signaling and mechanistic pathways associated with this enzyme.

The Druggable Pockets of ERAP1

The unique catalytic activity of ERAP1 is governed by its complex structure, which features several distinct pockets that are amenable to therapeutic targeting. These include the active site, with its specific sub-pockets, and a distal allosteric regulatory site. The enzyme's ability to switch between "open" and "closed" conformations is a key aspect of its function and presents further opportunities for modulation.[4][5]

The Active Site

The active site of ERAP1 is located within a large internal cavity and contains a catalytic zinc(II) ion, which is essential for its aminopeptidase activity.[6][7] This site is further divided into several specificity pockets that accommodate the side chains of the peptide substrate's N-terminal residues.

  • S1 Pocket: The S1 pocket is a relatively large and elongated channel that primarily determines the specificity for the N-terminal amino acid (P1 position) of the substrate.[6] It is predominantly hydrophobic and shows a preference for bulky aliphatic and aromatic residues.[8] The overall electrostatic potential of the S1 pocket is strongly negative, which explains the poor processing of substrates with negatively charged P1 residues.[6]

  • S1' Pocket: The S1' pocket accommodates the side chain of the second amino acid from the N-terminus (P1' position). It also shows a preference for bulky aliphatic or aromatic residues, contributing to the enzyme's substrate specificity.[8]

  • S2' Pocket: The S2' pocket interacts with the third amino acid residue (P2' position) of the peptide substrate.

The Allosteric Regulatory Site

ERAP1 possesses a unique allosteric regulatory site located in domain IV, approximately 30 Å away from the catalytic active site.[9] This site binds to the C-terminus of the peptide substrate, a mechanism that is central to the enzyme's "molecular ruler" function, which allows it to preferentially trim peptides of a certain length (typically 9-16 residues).[10][11] The binding of a peptide's C-terminus to this regulatory site is thought to induce a conformational change in the enzyme, shifting it from an "open" to a "closed" and catalytically active state.[11] This allosteric pocket represents a distinct and highly attractive target for the development of modulators that do not compete with substrates at the active site.

Quantitative Data Summary

The following tables summarize key quantitative data related to the druggable pockets of ERAP1 and the potency of various inhibitors.

Table 1: Characteristics of ERAP1 Druggable Pockets

Pocket/SiteLocationKey Interacting ResiduesDimensions/VolumeLigand Preferences
Active Site Domain IIGAMEN and HExxHx18E motifs, Tyr438Internal Cavity Volume: ~10,974 ų[7]Peptide N-terminus
S1 Pocket Active SiteGln181, Pro184, Phe314, Met319, Arg430, Phe433, Glu865, Phe864, Ser869[6][7]Elongated channelBulky hydrophobic/aromatic residues
S1' Pocket Active Site--Bulky hydrophobic/aromatic residues
S2' Pocket Active Site---
Allosteric/Regulatory Site Domain IVTyr684, Lys685, Arg807, Leu733, Leu734, Val737, Phe803[8][11]~30 Å from the active site[9]Peptide C-terminus, prefers hydrophobic residues

Table 2: Inhibitory Potency of Selected ERAP1 Inhibitors

InhibitorTarget SiteInhibition TypeIC50 / KiReference
DG013AActive SiteCompetitiveIC50 = 48 nM[1]
LeucinethiolActive SiteCompetitive-[12]
BestatinActive SiteCompetitiveWeak inhibitor[1]
AmastatinActive SiteCompetitiveWeak inhibitor[12]
Compound 1Active SiteCompetitive-[12]
Compound 2Active SiteCompetitive-[12]
Compound 3Allosteric SiteAllosteric Activator/Competitive InhibitorAC50 = 3.7 µM (for L-AMC hydrolysis)[12]
Phosphinic PseudopeptidesActive SiteTransition-state analogueNanomolar to micromolar range[1]
ThimerosalActive Site-IC50 = 0.80 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the druggable pockets of ERAP1.

ERAP1 Enzymatic Assay using a Fluorogenic Substrate

This protocol describes a standard assay to measure the enzymatic activity of ERAP1 using the fluorogenic substrate Leucine-7-amido-4-methylcoumarin (L-AMC).

Materials:

  • Recombinant human ERAP1 enzyme

  • L-AMC substrate (stock solution in DMSO)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • Test compounds (inhibitors/activators)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the reaction mixture in the wells of the 96-well plate. For a final volume of 200 µL, add:

    • 1.5 µg/mL of recombinant ERAP1 enzyme.[6]

    • Varying concentrations of the test compound or DMSO as a control.

    • Assay buffer to bring the volume to 100 µL.

  • Pre-incubate the plate at 25°C for 10 minutes.[6]

  • Initiate the reaction by adding 100 µL of pre-warmed L-AMC solution to each well to achieve a final concentration of 100 µM.[6]

  • Immediately place the plate in a fluorescence microplate reader pre-set to 25°C.

  • Monitor the increase in fluorescence intensity over time (e.g., for 5-10 minutes) with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plot.

  • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

X-ray Crystallography of ERAP1

This protocol outlines a general procedure for the crystallization of ERAP1 for structural studies. Specific conditions may need optimization.

Materials:

  • Highly purified recombinant human ERAP1 (concentration > 5 mg/mL)

  • Crystallization screening kits

  • Hanging-drop or sitting-drop vapor diffusion plates

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol)

  • Liquid nitrogen

Procedure:

  • Protein Preparation: Express and purify recombinant ERAP1. For crystallization, it is often beneficial to use constructs with improved stability, for example, by deleting disordered loop regions.[10]

  • Crystallization Screening:

    • Use sparse matrix screening to identify initial crystallization conditions. Set up hanging or sitting drops by mixing equal volumes (e.g., 1 µL) of the protein solution and the reservoir solution.

    • A reported successful condition for an ERAP1 regulatory domain-peptide complex is 100 mM Tris pH 8.5 and 16% PEG 8000 at 4°C.[13]

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the conditions by varying the pH, precipitant concentration, and temperature.

    • Micro-seeding can be employed to improve crystal size and quality.[13]

  • Crystal Harvesting and Cryo-protection:

    • Carefully transfer a single crystal from the drop into a cryoprotectant solution to prevent ice formation during freezing.

    • A typical cryoprotectant is the reservoir solution supplemented with 20-30% glycerol.[13]

  • Data Collection and Structure Determination:

    • Flash-cool the cryo-protected crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) of ERAP1

This protocol provides a general workflow for studying the conformational dynamics and ligand binding of ERAP1 using HDX-MS.

Materials:

  • Purified ERAP1

  • D₂O-based labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pD 7.4)

  • Quench buffer (e.g., 0.5 M Glycine-HCl, pH 2.3, 6 M Urea)

  • Protease column (e.g., immobilized pepsin)

  • LC-MS system with a cooled autosampler and fluidics

Procedure:

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the ERAP1 sample (with or without a ligand) into the D₂O labeling buffer at a specific temperature (e.g., 4°C).

    • Incubate for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching:

    • Stop the exchange reaction by adding an equal volume of ice-cold quench buffer. This rapidly lowers the pH to ~2.5 and denatures the protein.

  • Proteolytic Digestion:

    • Immediately inject the quenched sample onto an online protease column (e.g., pepsin) maintained at a low temperature (e.g., 0.5°C) to digest the protein into peptides.

  • LC-MS Analysis:

    • The resulting peptides are trapped, desalted, and separated by reverse-phase chromatography.

    • The eluting peptides are analyzed by a high-resolution mass spectrometer to measure their mass increase due to deuterium incorporation.

  • Data Analysis:

    • Identify the peptides by MS/MS analysis of an undeuterated sample.

    • Calculate the deuterium uptake for each peptide at each time point.

    • Compare the deuterium uptake in the presence and absence of a ligand to identify regions of the protein where the conformation is altered upon binding.

Signaling and Mechanistic Pathways

The function of ERAP1 is intricately linked to the antigen processing and presentation pathway. The following diagrams illustrate key aspects of this pathway and the experimental workflows used to study ERAP1.

ERAP1_Antigen_Processing_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Generation Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming MHC_I MHC class I ERAP1->MHC_I Loading Peptide_MHC_I_Complex Peptide-MHC I Complex MHC_I->Peptide_MHC_I_Complex Presented_Antigen Presented Antigen on Cell Surface Peptide_MHC_I_Complex->Presented_Antigen Transport TCR T-Cell Receptor (on CD8+ T-cell) Presented_Antigen->TCR Recognition

Caption: Antigen processing and presentation pathway involving ERAP1.

ERAP1_Enzymatic_Assay_Workflow Start Start: Prepare Reagents Mix Mix ERAP1, Buffer, and Test Compound Start->Mix Preincubation Pre-incubate at 25°C Mix->Preincubation Add_Substrate Add L-AMC Substrate Preincubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Analyze_Data Calculate Initial Rates and IC50 Measure_Fluorescence->Analyze_Data End End: Results Analyze_Data->End

Caption: Workflow for an ERAP1 enzymatic assay.

ERAP1_Molecular_Ruler_Mechanism ERAP1_Open Open Conformation (Inactive) Active Site Regulatory Site ERAP1_Closed Closed Conformation (Active) Active Site Regulatory Site ERAP1_Open->ERAP1_Closed Conformational Change Trimmed_Peptide Trimmed Peptide (8-9 aa) ERAP1_Closed->Trimmed_Peptide Trimming Peptide Long Peptide Substrate (9-16 aa) Peptide->ERAP1_Open:f1 N-terminus binds Peptide->ERAP1_Open:f2 C-terminus binds

Caption: The "molecular ruler" mechanism of ERAP1.

References

The Evolution of ERAP1 and its Role in Adaptive Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical intracellular enzyme that plays a pivotal role in the adaptive immune system by shaping the peptidome presented by Major Histocompatibility Complex (MHC) class I molecules. This enzyme's function is not merely homeostatic; its significant genetic polymorphism across the human population is strongly associated with susceptibility to various autoimmune and inflammatory diseases, as well as influencing outcomes in cancer and infectious disease. This technical guide provides an in-depth examination of the evolutionary origins of ERAP1, its intricate molecular mechanisms, and its multifaceted role in immunity and disease. We present collated quantitative data on enzyme kinetics and disease associations, detailed experimental protocols for studying ERAP1 function, and visual diagrams of key cellular pathways, offering a comprehensive resource for researchers and drug development professionals in immunology and related fields.

Introduction: ERAP1 at the Crossroads of Immunity

The adaptive immune system's ability to detect and eliminate infected or malignant cells relies on the presentation of intracellular peptides by MHC class I molecules to CD8+ cytotoxic T lymphocytes (CTLs). ERAP1, located in the endoplasmic reticulum, is a key sculptor of this peptide repertoire. It functions as a "molecular ruler," trimming N-terminally extended precursor peptides to the optimal length of 8-10 amino acids for stable binding to MHC class I molecules.[1][2] This trimming process is a crucial checkpoint; ERAP1 can either generate the final antigenic epitope or destroy it by over-trimming, thereby directly influencing the immunodominance hierarchy of T-cell responses.[3]

Beyond this canonical role, ERAP1 is implicated in other cellular processes, including the shedding of cytokine receptors and the regulation of innate immune responses, such as inflammasome activation.[4][5] The gene encoding ERAP1 is highly polymorphic, with various allotypes exhibiting a wide range of enzymatic activities. These genetic variations have been linked through genome-wide association studies (GWAS) to a spectrum of "MHC-I-opathies," including Ankylosing Spondylitis and Psoriasis, often in epistatic interaction with specific HLA alleles.[1][4] This profound impact on immune regulation has positioned ERAP1 as a significant target for therapeutic intervention in autoimmunity and immuno-oncology.[6][7]

The Evolutionary Trajectory of ERAP1

The M1 aminopeptidase family, to which ERAP1 belongs, has a deep evolutionary history. In humans, the genes for ERAP1, ERAP2, and Leucyl/Cystinyl Aminopeptidase (LNPEP) are located contiguously on chromosome 5, sharing significant sequence homology.[8][9] Phylogenetic analyses suggest that these enzymes arose from gene duplication events, with LNPEP proposed as the likely progenitor.[6][10] The primary role of this ancestral enzyme was likely related to regulating the renin-angiotensin system and blood pressure.[6][8]

The specialized function in antigen presentation appears to have been acquired later in evolution, coinciding with the development of the adaptive immune system.[6][10] This is supported by the differential expression and absence of certain ERAP genes across various species; for instance, rodents lack a functional ERAP2 gene.[6] The intra-species selection pressures, likely driven by host-pathogen co-evolution, have maintained a high degree of polymorphism within the ERAP1 gene in human populations, creating a diverse landscape of enzymatic efficiencies that contributes to the variability of immune responses among individuals.[8][11]

ERAP_Evolution LNPEP LNPEP (Progenitor) - Blood Pressure Regulation Node_Duplication1 Gene Duplication LNPEP->Node_Duplication1 ERAP2 ERAP2 ERAP1 ERAP1 - Antigen Presentation Role Node_Duplication1->ERAP2 Node_Duplication2 Gene Duplication & Functional Specialization Node_Duplication1->Node_Duplication2 Node_Duplication2->ERAP1 Antigen_Presentation cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Long Peptide Precursors Proteasome->Peptide_Precursors Protein Cellular/Viral Protein Protein->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming Final_Peptide Optimal Peptide (8-10 aa) ERAP1->Final_Peptide MHC_I MHC Class I pMHC Peptide-MHC I Complex MHC_I->pMHC Final_Peptide->MHC_I Loading Cell_Surface CD8+ T-Cell Recognition pMHC->Cell_Surface Transport to Cell Surface Inflammasome_Regulation ERAP1_dys ERAP1 Dysfunction (e.g., Low Activity Allele) ER_Stress Increased ER Stress ERAP1_dys->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Ca_Flux Ca2+ Flux ER_Stress->Ca_Flux ROS Mitochondrial ROS ER_Stress->ROS NLRP3 NLRP3 Inflammasome Assembly Ca_Flux->NLRP3 ROS->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β → IL-1β (Inflammation) Casp1->IL1b Receptor_Shedding ERAP1 ERAP1 Shedding Ectodomain Shedding ERAP1->Shedding Receptor Cytokine Receptor (e.g., TNFR1) Receptor->Shedding Soluble_Receptor Soluble Receptor (Decoy) Shedding->Soluble_Receptor Signaling Reduced Cytokine Signaling Soluble_Receptor->Signaling Sequesters Cytokine Protein_Purification_Workflow Start ERAP1 cDNA in Transfer Vector Step1 Generate Recombinant Bacmid in E. coli (Bac-to-Bac system) Start->Step1 Step2 Transfect Sf9 Insect Cells with Bacmid Step1->Step2 Step3 Harvest Recombinant Baculovirus (P1 stock) Step2->Step3 Step4 Amplify Virus in Sf9 Cells (P2/P3 high-titer stock) Step3->Step4 Step5 Infect High Five Insect Cells for Large-Scale Expression Step4->Step5 Step6 Harvest Cell Supernatant (containing secreted ERAP1) Step5->Step6 Step7 Affinity Chromatography (e.g., Ni-NTA for His-tag) Step6->Step7 Step8 Size-Exclusion Chromatography (Polishing Step) Step7->Step8 End Pure, Active Recombinant ERAP1 Step8->End

References

Investigating the Off-Target Effects of Early ERAP1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen presentation pathway, making it a compelling target for therapeutic intervention in oncology and autoimmune diseases. The development of ERAP1 inhibitors has seen significant progress; however, early-generation compounds often exhibited undesirable off-target effects, complicating their preclinical and clinical evaluation. This technical guide provides an in-depth analysis of the off-target profiles of early ERAP1 inhibitors, with a particular focus on the phosphinic pseudopeptide, DG013A. We detail the experimental methodologies used to characterize these off-target interactions and explore the downstream signaling consequences. This guide is intended for researchers, scientists, and drug development professionals working on metalloprotease inhibitors and targeted therapeutics.

Introduction: ERAP1 as a Therapeutic Target

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-dependent metalloprotease that plays a crucial role in the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface. This process is fundamental for the adaptive immune system's ability to recognize and eliminate infected or malignant cells.[1] Given its central role in modulating the immunopeptidome, ERAP1 has emerged as a promising therapeutic target. Inhibition of ERAP1 can alter the landscape of presented antigens, potentially enhancing the immunogenicity of tumor cells or dampening the presentation of autoantigens in autoimmune disorders.[2]

The first generation of ERAP1 inhibitors, developed in the early 2010s, were largely phosphinic pseudopeptides designed as transition-state analogs.[1] While potent against ERAP1, these early compounds were often plagued by a lack of selectivity, leading to off-target activities that could confound experimental results and pose safety concerns.[3] Understanding these off-target effects is paramount for the interpretation of data from studies using these early inhibitors and for the design of more selective future generations of ERAP1-targeted therapies.

Off-Target Profile of Early ERAP1 Inhibitors: The Case of DG013A

A prime example of an early, non-selective ERAP1 inhibitor is the phosphinic acid tripeptide mimetic, DG013A. While demonstrating nanomolar potency against ERAP1, subsequent investigations revealed significant off-target activity, most notably against other M1 family aminopeptidases.[4][5]

Quantitative Analysis of Off-Target Inhibition

The selectivity of DG013A was primarily assessed against its close homologs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP), as well as the related M1 aminopeptidase, Aminopeptidase N (APN/CD13). The inhibitory activities are summarized in the table below.

TargetInhibitorIC50 (nM)Selectivity vs. ERAP1Reference
ERAP1 DG013A 33 - [5]
ERAP2DG013A113-fold vs. ERAP2[5]
Aminopeptidase N (APN/CD13)DG013A3.79-fold vs. APN[3]

As the data indicates, DG013A is a more potent inhibitor of APN than its intended target, ERAP1. This lack of selectivity is a critical consideration when interpreting cellular and in vivo data generated with this compound. The potent inhibition of APN can lead to off-target effects that are independent of ERAP1 modulation.[3]

Experimental Protocols for Off-Target Characterization

The identification and quantification of off-target interactions of early ERAP1 inhibitors relied on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Aminopeptidase Activity Assay using a Chromogenic Substrate

This assay is a fundamental method for determining the inhibitory potency of compounds against aminopeptidases by measuring the cleavage of a chromogenic substrate.

Principle: The enzyme cleaves the N-terminal amino acid from a synthetic substrate, L-Leucine-p-nitroanilide, releasing p-nitroaniline, which can be quantified spectrophotometrically at 405 nm.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0, containing 100 mM NaCl and 1 mM CaCl2

  • Methanol

  • L-Leucine-p-nitroanilide (substrate)

  • Test inhibitor (e.g., DG013A)

  • Recombinant human ERAP1 or APN

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of L-Leucine-p-nitroanilide in methanol.

  • Prepare a working solution of the substrate in Tris-HCl buffer.

  • Serially dilute the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the recombinant enzyme.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Immediately measure the absorbance at 405 nm at regular intervals for 5-10 minutes.

  • Calculate the rate of reaction (ΔA405/min) for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6]

Cellular Antigen Presentation Assay

This assay assesses the functional consequence of ERAP1 inhibition on the presentation of a specific antigenic peptide on the cell surface.

Principle: Cells are engineered to express a precursor of a known antigenic peptide that requires ERAP1 processing for proper presentation by MHC class I molecules. The level of surface presentation of the final epitope is then quantified by flow cytometry using a specific antibody.

Materials:

  • HeLa cells transfected with a plasmid expressing an ER-targeted minigene encoding a precursor peptide.

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., DG013A).

  • Fluorescently labeled monoclonal antibody specific for the processed peptide-MHC complex.

  • Flow cytometer.

Procedure:

  • Seed the transfected HeLa cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test inhibitor for 48 hours.

  • Harvest the cells and wash them with PBS.

  • Incubate the cells with the fluorescently labeled antibody on ice for 30 minutes.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation.[1]

Off-Target Mediated Signaling Pathways

The off-target inhibition of proteins like APN by early ERAP1 inhibitors can have significant downstream consequences on cellular signaling. APN is a multifunctional ectoenzyme involved in various physiological processes, and its inhibition can lead to the modulation of several signaling pathways.[6][7]

The MAPK/ERK Signaling Pathway

Aminopeptidase N has been shown to be linked to the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2 cascade. Ligation of APN/CD13 on monocytes has been demonstrated to induce the phosphorylation of ERK1/2, JNK, and p38 MAP kinases.[7] Therefore, off-target inhibition of APN by compounds like DG013A could potentially interfere with this signaling axis. Inhibition of APN has been shown to increase the phosphorylation state of p42/ERK2 in a T-cell line, suggesting a complex regulatory role.[7]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APN APN/CD13 Ras Ras APN->Ras Activation? Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-8) Transcription_Factors->Gene_Expression DG013A DG013A DG013A->APN Inhibition

Experimental Workflows for Off-Target Identification

A systematic approach is required to identify and validate the off-target effects of enzyme inhibitors. The following workflow illustrates a typical process.

Experimental_Workflow HTS High-Throughput Screening (Primary Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Selectivity_Panel Selectivity Screening (vs. Homologous Enzymes) Hit_Confirmation->Selectivity_Panel Broad_Panel Broad Off-Target Screening (e.g., Kinase Panel - Ideal) Selectivity_Panel->Broad_Panel Often limited for early inhibitors Cellular_Assay Cellular Target Engagement & Functional Assays Selectivity_Panel->Cellular_Assay Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-ERK) Cellular_Assay->Signaling_Analysis Lead_Optimization Lead Optimization for Selectivity Signaling_Analysis->Lead_Optimization

Conclusion and Future Directions

The investigation of early ERAP1 inhibitors, such as DG013A, has provided valuable lessons in the field of drug discovery. The significant off-target activity of these first-generation compounds highlights the importance of comprehensive selectivity profiling early in the drug development process. While DG013A and similar molecules were instrumental in the initial validation of ERAP1 as a therapeutic target, their utility as precise chemical probes is limited by their promiscuity.[3]

The off-target inhibition of Aminopeptidase N, and the subsequent potential for modulation of the MAPK/ERK signaling pathway, underscores the complexity of interpreting data from non-selective inhibitors. Future development of ERAP1 inhibitors should prioritize high selectivity against other metalloproteases to ensure that the observed biological effects can be confidently attributed to the intended target. The methodologies and workflows outlined in this guide provide a framework for the rigorous characterization of inhibitor selectivity and the elucidation of potential off-target liabilities.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening Assays for ERAP1 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1] This function modulates the peptide repertoire presented to cytotoxic T lymphocytes, thereby shaping the adaptive immune response. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling therapeutic target.[2][3] The discovery of small molecule inhibitors of ERAP1 is a promising strategy for the development of novel immunomodulatory therapies. High-throughput screening (HTS) assays are essential tools for identifying and characterizing such inhibitors from large compound libraries.

These application notes provide an overview of the most common HTS assays for ERAP1 inhibitor discovery, including detailed protocols for their implementation. The methodologies covered are fluorescence-based assays and mass spectrometry-based assays, offering researchers a guide to selecting and performing the most suitable assay for their screening campaigns.

ERAP1 Signaling Pathway and Inhibition Strategy

ERAP1 plays a pivotal role in the final stages of antigen processing. Precursor peptides, generated in the cytosol by the proteasome, are transported into the endoplasmic reticulum. Within the ER, ERAP1, often in concert with its homolog ERAP2, trims these peptides from the N-terminus to an optimal length of 8-10 amino acids.[4] These mature peptides are then loaded onto MHC class I molecules for presentation on the cell surface to CD8+ T cells. ERAP1 possesses a unique "molecular ruler" mechanism, preferentially trimming peptides longer than nine residues while sparing shorter ones.[1] The development of ERAP1 inhibitors aims to modulate this peptide trimming process, thereby altering the landscape of presented antigens and influencing the subsequent immune response.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Proteasome Proteasome Peptide_precursors Peptide Precursors (>10 amino acids) Proteasome->Peptide_precursors Protein Cellular/Viral Proteins Protein->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming Processed_Peptides Processed Peptides (8-10 amino acids) ERAP1->Processed_Peptides MHC1 MHC Class I MHC1_Peptide Peptide-MHC I Complex MHC1->MHC1_Peptide Processed_Peptides->MHC1 Loading Cell_Surface Cell Surface Presentation MHC1_Peptide->Cell_Surface Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1 Inhibition

ERAP1's role in the antigen presentation pathway.

High-Throughput Screening Workflow

A typical HTS campaign for ERAP1 inhibitor discovery follows a standardized workflow designed for efficiency and accuracy. This process involves automated steps for handling large numbers of compounds in multi-well plates.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow A Compound Library (in multi-well plates) C Compound Addition A->C B Assay Plate Preparation (Dispensing of ERAP1, Substrate, Buffers) B->C D Incubation C->D E Signal Detection (Fluorescence or Mass Spectrometry) D->E F Data Analysis (Hit Identification) E->F G Hit Confirmation & Dose-Response F->G H Lead Optimization G->H

A generalized workflow for HTS of ERAP1 inhibitors.

Data Presentation: ERAP1 Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of known ERAP1 inhibitors, as determined by various HTS assays. This data provides a comparative overview of inhibitor potency.

Compound/InhibitorAssay TypeSubstrateReported IC50 (µM)
LeucinethiolFluorescenceLeu-AMC~10
Compound 4FluorescenceNot Specified0.033
Compound 6FluorescenceNot SpecifiedNot Specified (Improved selectivity)
Compound 9FluorescenceNot Specified2
Compound 10FluorescenceNot Specified2.6
Compound 11FluorescenceNot SpecifiedNot Specified (More potent at IRAP)
GSK Compound [I]Mass SpectrometryNot SpecifiedpIC50 = 7.7
GSK Compound [II]Mass SpectrometryNot SpecifiedpIC50 = 8.6
Phosphinic Pseudotripeptide (2a)Not SpecifiedNot Specified0.048
Phosphinic Pseudotripeptide (2b)Not SpecifiedNot Specified>35

Experimental Protocols

Fluorescence-Based HTS Assay using a Fluorogenic Substrate

This protocol describes a common and cost-effective method for HTS of ERAP1 inhibitors using the fluorogenic substrate Leucine-7-amido-4-methylcoumarin (Leu-AMC). Cleavage of the amide bond by ERAP1 releases the fluorescent AMC molecule, which can be quantified.

Materials and Reagents:

  • Recombinant human ERAP1

  • Leu-AMC substrate (stock solution in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl[1]

  • Test compounds (dissolved in DMSO)

  • 384-well black, flat-bottom assay plates

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of ERAP1 in Assay Buffer to a final concentration of 1.5 µg/mL.[1]

    • Prepare a working solution of Leu-AMC in Assay Buffer to a final concentration of 100 µM.[1]

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 25 µL of the ERAP1 working solution to each well of the 384-well plate.

    • Add 0.5 µL of test compound solution or DMSO (for control wells) to the appropriate wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Leu-AMC working solution to each well.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[1]

    • Collect data kinetically over a period of 5-10 minutes, or as a single endpoint reading after a defined incubation time (e.g., 30 minutes) at 25°C.[1]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

    • Assay quality can be assessed by calculating the Z'-factor using positive (no inhibitor) and negative (e.g., a known potent inhibitor) controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5][6][7]

MALDI-TOF Mass Spectrometry-Based HTS Assay

This protocol outlines a label-free HTS method for ERAP1 inhibitor discovery using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry. This assay directly measures the enzymatic conversion of a peptide substrate to its product.

Materials and Reagents:

  • Recombinant human ERAP1

  • Peptide substrate (e.g., YTAFTIPSI or a modified version with improved ionization efficiency)[2]

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • Stop Solution (e.g., 0.1% Trifluoroacetic acid in water)

  • MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)

  • 384-well assay plates

  • MALDI-TOF mass spectrometer

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of ERAP1 in Assay Buffer.

    • Prepare a working solution of the peptide substrate in Assay Buffer. To improve ionization efficiency for MALDI-TOF MS, arginine residues can be incorporated into the peptide sequence.[2]

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Procedure (384-well plate format):

    • Dispense ERAP1 and test compounds into the wells of the assay plate and pre-incubate.

    • Initiate the reaction by adding the peptide substrate.

    • Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding the Stop Solution.

  • Sample Preparation for MALDI-TOF MS:

    • Spot a small volume (e.g., 1 µL) of the stopped reaction mixture onto a MALDI target plate.

    • Allow the spots to air-dry.

    • Overlay each spot with 1 µL of MALDI matrix solution and allow to co-crystallize.

  • Data Acquisition and Analysis:

    • Acquire mass spectra for each spot using the MALDI-TOF mass spectrometer in positive ion mode.

    • Determine the ratio of the peak intensities of the product and substrate peptides.

    • Calculate the percent inhibition for each compound by comparing the product/substrate ratio in the presence of the compound to the control (DMSO).

    • Determine IC50 values for active compounds.

    • The robustness of the assay can be evaluated by determining the Z'-factor.

Conclusion

The selection of an appropriate HTS assay is a critical step in the discovery of novel ERAP1 inhibitors. Fluorescence-based assays offer a convenient and high-throughput method suitable for primary screening of large compound libraries. Mass spectrometry-based assays provide a label-free and direct measurement of enzyme activity, which is particularly valuable for hit confirmation and characterization, minimizing artifacts associated with labeled methods.[2] The detailed protocols provided in these application notes serve as a starting point for researchers to establish and optimize ERAP1 inhibitor screening campaigns, ultimately accelerating the development of new therapeutics for immune-related disorders.

References

Application Notes and Protocols for In Vivo Testing of ERAP1 Modulator-1 Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1] It trims peptides to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules, thereby shaping the peptide repertoire presented to CD8+ T cells and Natural Killer (NK) cells.[2][3] Dysregulation of ERAP1 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a promising therapeutic target.[4][5] Modulation of ERAP1 activity can alter the immunopeptidome, leading to the presentation of novel tumor neoantigens or the modulation of autoimmune responses.[6][7]

These application notes provide detailed protocols for in vivo testing of "ERAP1 modulator-1," a representative potent and selective inhibitor of ERAP1, in both oncology and autoimmune disease models.

Data Presentation

Table 1: Efficacy of this compound in CT26 Syngeneic Mouse Model
Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)CD8+ T Cell Infiltration (cells/mm²) ± SEM
Vehicle Control1500 ± 150-50 ± 10
This compound (10 mg/kg)800 ± 10046.7150 ± 25
Anti-PD-1750 ± 9050.0180 ± 30
This compound + Anti-PD-1300 ± 5080.0350 ± 40

Data are representative and compiled based on expected outcomes from preclinical studies.[6][8]

Table 2: Therapeutic Effect of this compound in Collagen-Induced Arthritis (CIA) Mouse Model
Treatment GroupMean Arthritis Score ± SEM (Day 42)Incidence of Arthritis (%)Pro-inflammatory Cytokine Levels (pg/mL) ± SEM (IL-6)
Vehicle Control10 ± 1.5100500 ± 75
This compound (10 mg/kg)4 ± 0.860200 ± 40
Methotrexate (Positive Control)3 ± 0.550150 ± 30

Data are representative and based on the expected therapeutic benefit of ERAP1 inhibition in autoimmune models.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface ERAP1 ERAP1 Trimmed_Peptides Optimally Trimmed Peptides ERAP1->Trimmed_Peptides Trimming Neoantigens Novel Neoantigens ERAP1->Neoantigens Altered Trimming Peptide_Precursors Peptide Precursors TAP TAP Transporter Peptide_Precursors->TAP Transport MHC_I MHC Class I MHC_I_Peptide pMHC I Complex MHC_I->MHC_I_Peptide Presentation TAP->ERAP1 Trimmed_Peptides->MHC_I Loading Neoantigens->MHC_I Loading ERAP1_Modulator This compound ERAP1_Modulator->ERAP1 Inhibition TCR TCR MHC_I_Peptide->TCR Recognition CD8_T_Cell CD8+ T Cell TCR->CD8_T_Cell Activation

Caption: ERAP1 signaling pathway and mechanism of modulator-1 action.

In_Vivo_Oncology_Workflow cluster_animal_model Syngeneic Mouse Model (e.g., CT26 in BALB/c) cluster_treatment Treatment Regimen cluster_endpoints Endpoint Analysis Tumor_Inoculation Subcutaneous inoculation of CT26 tumor cells Randomization Tumor establishment & randomization Tumor_Inoculation->Randomization Treatment_Groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Randomization->Treatment_Groups Dosing Daily oral gavage (this compound) Intraperitoneal injection (Anti-PD-1) Treatment_Groups->Dosing Tumor_Measurement Tumor Volume Measurement (bi-weekly) Dosing->Tumor_Measurement Tumor_Harvest Tumor & Spleen Harvest (end of study) Dosing->Tumor_Harvest IHC Immunohistochemistry (CD8+, FoxP3+) Tumor_Harvest->IHC Flow_Cytometry Flow Cytometry (Immune cell profiling) Tumor_Harvest->Flow_Cytometry TCR_Seq TCR Sequencing Tumor_Harvest->TCR_Seq

Caption: Experimental workflow for in vivo oncology studies.

Experimental Protocols

I. In Vivo Oncology Model: Syngeneic CT26 Tumor Model

This protocol outlines the use of the CT26 colon carcinoma model in BALB/c mice to assess the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor.[5][11]

1. Materials:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Cells: CT26 murine colon carcinoma cell line.

  • Reagents:

    • This compound (formulated for oral administration).

    • Vehicle control for this compound.

    • Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor).

    • Isotype control antibody.

    • Phosphate-buffered saline (PBS), sterile.

    • RPMI-1640 medium.

    • Trypan blue solution.

  • Equipment: Calipers, syringes, gavage needles, flow cytometer, microscope.

2. Cell Culture and Tumor Inoculation:

  • Culture CT26 cells in RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.[11]

3. Treatment Administration:

  • Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Administer this compound (e.g., 10 mg/kg) daily via oral gavage.

  • Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.

  • Administer corresponding vehicles/isotype controls to the control groups.

  • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach the predetermined endpoint.

4. Endpoint Analysis:

  • Tumor Growth: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.[11]

  • Survival: Monitor mice for signs of distress and euthanize when tumors exceed the approved size or if mice show significant morbidity.

  • Immunohistochemistry (IHC) for Tumor-Infiltrating Lymphocytes (TILs):

    • At the end of the study, harvest tumors and fix in 10% neutral buffered formalin.

    • Embed tumors in paraffin and cut 5 µm sections.[3]

    • Perform antigen retrieval using an appropriate buffer.

    • Incubate sections with primary antibodies against immune cell markers (e.g., CD8 for cytotoxic T cells, FoxP3 for regulatory T cells).[3]

    • Use a labeled secondary antibody and a chromogenic substrate for visualization.

    • Quantify the number of positive cells per unit area.

  • Flow Cytometry for Immune Cell Profiling:

    • Harvest tumors and spleens and prepare single-cell suspensions.

    • Stain cells with a panel of fluorescently labeled antibodies to identify various immune cell populations (e.g., T cells, B cells, NK cells, myeloid cells).[4][12]

    • Analyze the samples using a flow cytometer.

  • T Cell Receptor (TCR) Sequencing:

    • Isolate RNA from tumor tissue or sorted T cells.

    • Perform TCR sequencing to assess the clonality and diversity of the T cell repertoire.[13]

II. In Vivo Autoimmune Disease Model: Collagen-Induced Arthritis (CIA)

This protocol describes the induction of CIA in DBA/1 mice to evaluate the therapeutic potential of this compound in a model of rheumatoid arthritis.[9][14]

1. Materials:

  • Animals: Male DBA/1 mice, 8-10 weeks old.

  • Reagents:

    • Bovine type II collagen.

    • Complete Freund's Adjuvant (CFA).

    • Incomplete Freund's Adjuvant (IFA).

    • This compound (formulated for oral administration).

    • Vehicle control.

    • Methotrexate (positive control).

  • Equipment: Syringes, needles, scoring calipers.

2. Induction of Arthritis:

  • Emulsify bovine type II collagen in CFA (1:1 ratio).

  • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

  • On day 21, administer a booster injection of type II collagen emulsified in IFA.[14]

3. Treatment and Monitoring:

  • Begin treatment with this compound (e.g., 10 mg/kg, daily oral gavage) upon the first signs of arthritis or prophylactically.

  • Monitor mice daily for the onset and severity of arthritis.

  • Score arthritis severity for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal swelling/ankylosis). The maximum score per mouse is 16.

4. Endpoint Analysis:

  • Clinical Score: Record the daily arthritis score for each mouse.

  • Histopathology: At the end of the study, collect joints, fix, decalcify, and embed in paraffin. Stain sections with hematoxylin and eosin to assess inflammation, pannus formation, and bone erosion.

  • Cytokine Analysis: Collect blood at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay.[9]

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound in both cancer and autoimmune disease settings. The use of syngeneic tumor models allows for the investigation of the interplay between ERAP1 inhibition and the host immune system, while the CIA model provides insights into the immunomodulatory effects in the context of autoimmunity. Comprehensive endpoint analyses are crucial for elucidating the mechanism of action and therapeutic potential of ERAP1 modulators.

References

Application Notes and Protocols for Immunopeptidome Analysis Following ERAP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of the immunopeptidome by mass spectrometry following the inhibition of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). Understanding the alterations in the peptide repertoire presented by Major Histocompatibility Complex (MHC) class I molecules upon ERAP1 inhibition is crucial for the development of novel cancer immunotherapies and for understanding autoimmune diseases.[1][2][3][4]

Introduction to ERAP1 and its Role in Antigen Presentation

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[4] It resides in the endoplasmic reticulum and is responsible for trimming the N-termini of peptides that are translocated into the ER by the Transporter associated with Antigen Processing (TAP). This trimming process is essential to generate peptides of the optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[5] The resulting peptide-MHC (pMHC) complexes are then transported to the cell surface for presentation to CD8+ T cells, initiating an immune response.

Inhibition of ERAP1, either genetically through silencing or pharmacologically with small molecule inhibitors, can significantly alter the landscape of peptides presented on the cell surface.[1][6][7] This modulation of the immunopeptidome can lead to the presentation of novel tumor-associated antigens or neoantigens, thereby enhancing the immunogenicity of cancer cells and making them more susceptible to T-cell mediated killing.[6][7]

Key Quantitative Changes in the Immunopeptidome after ERAP1 Inhibition

Several studies have quantified the changes in the immunopeptidome following ERAP1 inhibition. These changes provide insights into the enzyme's function and the potential therapeutic impact of its inhibition.

FeatureObservation upon ERAP1 Inhibition/DepletionReferences
Peptide Length Increase in the proportion of longer peptides (e.g., >9-mers) and a decrease in the proportion of optimal 9-mer peptides. In one study, the percentage of 9-mers decreased from ~50% in wild-type cells to ~35% in ERAP1-inhibited cells.[8]
N-terminal Extensions A significant increase in peptides with N-terminal extensions. One study reported an 8-fold increase in C-terminally extended ligands in ERAP1-inhibited cells compared to the proficient counterpart.[8]
P1 Residue Frequencies Alterations in the frequency of specific amino acids at the N-terminus (P1 position) of presented peptides. For example, a decrease in Gly1 and an increase in Ala1, Ser1, and Lys1 have been observed.[8]
Peptide Repertoire Overlap Significant but not complete overlap between the immunopeptidomes of ERAP1 knockout and inhibitor-treated cells, suggesting distinct mechanistic consequences of genetic versus pharmacological inhibition.[9]
MHC-I Binding Affinity Surprisingly, inhibitor treatment has been shown to enhance the average predicted MHC-I binding affinity by reducing the presentation of suboptimal long peptides and increasing the presentation of many high-affinity 9-12mers.[1]
Impact on Proteome ERAP1 inhibition can also induce significant shifts in the cellular proteome, which may contribute to a smaller extent to the observed changes in the immunopeptidome. Less than 16% of differentially presented peptides belonged to proteins with altered expression levels.[6][10]

Signaling and Experimental Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate the antigen presentation pathway and a typical experimental workflow for immunopeptidome analysis.

Antigen_Presentation_Pathway Antigen Processing and Presentation Pathway with ERAP1 cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Proteasome Proteasome Peptides Peptides Proteasome->Peptides Degradation Proteins Proteins Proteins->Proteasome Ubiquitination TAP TAP Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 Translocation MHC-I MHC-I ERAP1->MHC-I Peptide Trimming & Loading Peptide Loading Complex Peptide Loading Complex MHC-I->Peptide Loading Complex Golgi Golgi Peptide Loading Complex->Golgi pMHC-I pMHC-I Complex Golgi->pMHC-I Transport T-Cell T-Cell pMHC-I->T-Cell Antigen Presentation

Caption: Antigen processing and presentation pathway highlighting the role of ERAP1.

Immunopeptidome_Analysis_Workflow Immunopeptidome Analysis Workflow Cell Culture Cell Culture ERAP1 Inhibition ERAP1 Inhibition Cell Culture->ERAP1 Inhibition Cell Lysis Cell Lysis ERAP1 Inhibition->Cell Lysis Immunoaffinity Purification Immunoaffinity Purification (Anti-MHC Class I Antibody) Cell Lysis->Immunoaffinity Purification Peptide Elution Peptide Elution Immunoaffinity Purification->Peptide Elution Peptide Cleanup Peptide Cleanup (e.g., C18 solid-phase extraction) Peptide Elution->Peptide Cleanup LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis (Peptide Identification & Quantification) LC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for immunopeptidome analysis after ERAP1 inhibition.

Detailed Experimental Protocols

The following protocols are compiled from established methodologies in the field of immunopeptidomics.[11][12][13][14]

Protocol 1: Cell Culture and ERAP1 Inhibition
  • Cell Culture : Culture human or murine cell lines (e.g., A375 melanoma, neuroblastoma cell lines) in appropriate media and conditions to a sufficient number, typically 1x10^8 to 1x10^9 cells per experimental condition.[11]

  • ERAP1 Inhibition :

    • Pharmacological Inhibition : Treat cells with a selective ERAP1 inhibitor at a predetermined optimal concentration and duration. Include a vehicle control (e.g., DMSO).

    • Genetic Inhibition : Utilize CRISPR/Cas9 or shRNA to generate stable ERAP1 knockout or knockdown cell lines.[6][12] Include a non-targeting control.

  • Cell Harvesting : Harvest cells by scraping or gentle dissociation, wash with cold phosphate-buffered saline (PBS), and pellet by centrifugation. The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C until further processing.

Protocol 2: Immunoaffinity Purification of pMHC-I Complexes
  • Cell Lysis :

    • Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS or 0.5% IGEPAL CA-630, with protease and phosphatase inhibitors).[13]

    • Incubate on ice or with gentle rotation at 4°C for a specified time (e.g., 1 hour).

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15-30 minutes at 4°C to remove cellular debris.

  • Immunoaffinity Column Preparation :

    • Use pan-MHC class I antibodies (e.g., W6/32) or allele-specific antibodies covalently coupled to a solid support like Protein A/G Sepharose or magnetic beads.[14]

  • Immunoprecipitation :

    • Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.

    • Incubate the cleared lysate with the antibody-coupled beads overnight at 4°C with gentle rotation to capture pMHC-I complexes.

  • Washing :

    • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with varying salt concentrations and detergents.

Protocol 3: Peptide Elution and Mass Spectrometry Analysis
  • Peptide Elution :

    • Elute the bound peptides from the MHC molecules by adding an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[12][14]

    • Separate the peptides from the antibody and MHC heavy and light chains using a molecular weight cut-off filter (e.g., 3-10 kDa).[12]

  • Peptide Cleanup and Concentration :

    • Further purify and concentrate the eluted peptides using C18 solid-phase extraction (SPE) cartridges or tips.

    • Elute the peptides from the SPE material using a high organic solvent solution (e.g., 80% acetonitrile, 0.1% TFA).

    • Dry the purified peptides using a vacuum concentrator.

  • LC-MS/MS Analysis :

    • Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[11][15]

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[6]

  • Data Analysis :

    • Search the acquired MS/MS spectra against a relevant protein sequence database (e.g., UniProt) using a search engine like Sequest, Mascot, or Spectronaut.

    • Perform label-free quantification to compare the abundance of identified peptides between the ERAP1-inhibited and control samples.

    • Utilize bioinformatics tools to predict the binding affinity of identified peptides to the specific HLA alleles of the cell line.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the impact of ERAP1 inhibition on the immunopeptidome. By carefully controlling experimental variables and employing high-sensitivity mass spectrometry, researchers can identify and quantify changes in the presented peptide repertoire. This information is invaluable for the development of targeted immunotherapies that leverage the altered antigen presentation landscape in cancer cells and for a deeper understanding of the molecular mechanisms underlying autoimmune diseases.[8][16]

References

Application Notes and Protocols for X-ray Crystallography of ERAP1-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the determination of X-ray crystal structures of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in complex with small molecule inhibitors. Understanding the three-dimensional structure of these complexes at atomic resolution is crucial for structure-based drug design and the development of potent and selective ERAP1 inhibitors for therapeutic applications in oncology and autoimmune diseases.[1]

Introduction to ERAP1

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase located in the endoplasmic reticulum that plays a critical role in the final processing of antigenic peptides for presentation by MHC class I molecules.[2][3] By trimming the N-terminus of peptide precursors, ERAP1 helps generate the optimal length for binding to MHC class I molecules, thereby shaping the peptide repertoire presented to CD8+ T cells and influencing the adaptive immune response.[2][4] Given its role in immune surveillance, ERAP1 is an attractive therapeutic target for modulating immune responses in various diseases.[1]

Overview of X-ray Crystallography for ERAP1-Inhibitor Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. For ERAP1-inhibitor complexes, this involves expressing and purifying the ERAP1 protein, growing crystals of the protein in complex with an inhibitor, collecting X-ray diffraction data from the crystals, and then using this data to calculate the three-dimensional electron density map of the complex. This allows for the precise visualization of the inhibitor binding mode within the ERAP1 active site, providing invaluable insights for the design of improved inhibitors.[5]

Key Experimental Protocols

Recombinant Human ERAP1 Expression and Purification

Objective: To produce highly pure and active ERAP1 protein suitable for crystallization.

Protocol:

  • Gene Synthesis and Cloning: The gene encoding human ERAP1 (residues 19-941) is synthesized and cloned into a suitable expression vector, such as a baculovirus transfer vector for expression in insect cells (e.g., Sf9 or Hi5 cells). A C-terminal hexahistidine (His6) tag is typically included to facilitate purification.

  • Baculovirus Generation and Amplification: The recombinant transfer vector is used to generate a high-titer recombinant baculovirus stock.

  • Protein Expression: Suspension cultures of insect cells are infected with the high-titer baculovirus stock. The cells are cultured for 48-72 hours to allow for protein expression.

  • Cell Lysis and Initial Purification: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, and protease inhibitors). The cells are lysed by sonication or microfluidization. The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively with a wash buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 20 mM imidazole, 0.5 mM TCEP) to remove non-specifically bound proteins. The His-tagged ERAP1 is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • His-tag Cleavage (Optional): If required, the His-tag can be removed by incubation with a specific protease, such as TEV protease. A second Ni-NTA step can be performed to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC): The protein is further purified by SEC on a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). This step removes aggregates and any remaining impurities.

  • Concentration and Storage: The purified ERAP1 is concentrated to a final concentration of 5-15 mg/mL. The protein concentration is determined by measuring the absorbance at 280 nm. The purified protein is flash-frozen in liquid nitrogen and stored at -80°C.

Crystallization of ERAP1-Inhibitor Complexes

Objective: To grow well-ordered crystals of ERAP1 in complex with an inhibitor. This can be achieved through either co-crystallization or soaking methods.

Co-crystallization Protocol:

  • Complex Formation: Purified ERAP1 is incubated with a 2-5 molar excess of the inhibitor for at least 1 hour on ice to allow for complex formation.

  • Crystallization Screening: The ERAP1-inhibitor complex is subjected to high-throughput crystallization screening using commercial screens (e.g., PEG/Ion, Crystal Screen, etc.) and the sitting-drop or hanging-drop vapor diffusion method. Drops are typically set up by mixing equal volumes of the protein-inhibitor complex and the reservoir solution.

  • Optimization: Conditions that yield initial crystal hits are optimized by systematically varying the precipitant concentration, pH, and temperature to improve crystal size and quality. Micro-seeding can also be employed to improve crystal quality.[6]

  • Example Crystallization Condition (for ERAP1 with bestatin): Crystals were grown at 4°C using the hanging-drop vapor diffusion method from a solution containing 14% (v/v) PEG 8000, 1 mM glutathione (10:1 oxidized:reduced), and 0.1 M Bicine, pH 8.6. The protein concentration was 6.5 mg/mL with a 5:1 molar ratio of bestatin.[7]

  • Example Crystallization Condition (for ERAP1 with phosphinic inhibitor DG046): Crystals were grown using the sitting-drop vapor-diffusion method in 100 mM DL-malic acid, Bis-tris propane, pH 7.0, and 25% PEG 1500. The protein concentration was 12 mg/mL with a 1:5 molar ratio of protein to inhibitor.[8]

Soaking Protocol:

  • Apo-ERAP1 Crystallization: Crystals of ERAP1 without an inhibitor are grown first.

  • Soaking: The apo-crystals are transferred to a solution containing the reservoir solution supplemented with the inhibitor at a desired concentration. The soaking time can vary from a few minutes to several hours.

  • Cryo-protection and Freezing: After soaking, the crystals are cryo-protected and flash-frozen in liquid nitrogen.

X-ray Diffraction Data Collection and Processing

Objective: To collect high-quality X-ray diffraction data from the crystals and process it to obtain a set of structure factors.

Protocol:

  • Cryo-protection: Crystals are briefly soaked in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Freezing: The cryo-protected crystals are flash-frozen in liquid nitrogen.

  • Data Collection: Diffraction data is collected at a synchrotron beamline. The crystal is exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded on a detector. A complete dataset is collected by rotating the crystal.

  • Data Processing: The diffraction images are processed using software packages such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data. The output is a file containing the reflection indices and their corresponding structure factor amplitudes and intensities.

Structure Determination and Refinement

Objective: To solve the crystal structure and refine the atomic model.

Protocol:

  • Phase Determination: The phase problem is solved using molecular replacement (MR) with a previously determined structure of ERAP1 as a search model (e.g., PDB ID: 2YD0).[9] Software such as Phaser is used for this step.

  • Model Building: An initial atomic model is built into the electron density map using software like Coot. The inhibitor molecule is then manually fitted into the corresponding difference density in the active site.

  • Refinement: The atomic model is refined using software such as Phenix or Refmac5. This process iteratively improves the fit of the model to the experimental data by minimizing the R-work and R-free values.

  • Validation: The final refined structure is validated using tools like MolProbity to check for geometric correctness and overall quality.

Data Presentation

The following tables summarize the crystallographic data for representative ERAP1-inhibitor complexes.

Table 1: Crystallographic Data Collection and Refinement Statistics for ERAP1-Inhibitor Complexes

ParameterERAP1-Bestatin[7]ERAP1-DG046[10][11]
Data Collection
PDB ID3MDJ6Q4R
Space GroupP2₁2₁2₁P2₁
Unit Cell Dimensions (Å)a=103.4, b=124.9, c=291.6a=64.2, b=66.8, c=66.3
α, β, γ (°)90, 90, 9090, 110.2, 90
Resolution (Å)50 - 3.045.9 - 1.60
Rmerge0.1130.056
I/σI13.9 (2.1)15.2 (2.0)
Completeness (%)99.9 (100)99.9 (99.9)
Redundancy5.8 (5.8)6.1 (5.9)
Refinement
Resolution (Å)20 - 3.045.9 - 1.60
No. of Reflections63,338144,385
Rwork / Rfree0.224 / 0.2780.165 / 0.185
No. of Atoms
Protein20,8367,654
Ligand6343
Water1556
B-factors (Ų)
Protein95.829.4
Ligand90.324.9
Water51.041.2
Ramachandran Plot
Favored (%)89.297.9
Allowed (%)9.82.1
Outliers (%)1.00.0

Values in parentheses are for the highest resolution shell.

Visualizations

Signaling Pathway and Experimental Workflow

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Peptide_Precursors Peptide Precursors ERAP1 ERAP1 Peptide_Precursors->ERAP1 Trimming Trimmed_Peptides Trimmed Peptides (8-10 aa) ERAP1->Trimmed_Peptides MHC_I MHC Class I Trimmed_Peptides->MHC_I Loading Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Presented_Antigen Antigen Presentation Peptide_MHC_I->Presented_Antigen Transport to surface CD8_T_Cell CD8+ T Cell Presented_Antigen->CD8_T_Cell TCR Recognition Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Xray_Crystallography_Workflow cluster_Protein_Production Protein Production cluster_Crystallization Crystallization cluster_Data_Collection Data Collection & Processing cluster_Structure_Determination Structure Determination Expression ERAP1 Expression Purification Purification (Affinity, SEC) Expression->Purification Complex_Formation ERAP1-Inhibitor Complex Formation Purification->Complex_Formation Crystallization Vapor Diffusion Crystallization Complex_Formation->Crystallization Crystal Crystal Crystallization->Crystal Data_Collection X-ray Diffraction Data Collection Crystal->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing MR Molecular Replacement Data_Processing->MR Model_Building Model Building & Refinement MR->Model_Building Structure 3D Structure Model_Building->Structure

Caption: Workflow for ERAP1-inhibitor complex structure determination.

References

Revolutionizing ERAP1 Studies: Advanced CRISPR-Cas9 Protocols for Targeted Gene Knockout in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – In a significant step forward for immunology and oncology research, detailed application notes and protocols have been developed to guide scientists in utilizing CRISPR-Cas9 technology for the targeted knockout of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in various cell lines. These comprehensive guidelines are designed to empower researchers, scientists, and drug development professionals with the necessary tools to investigate the multifaceted roles of ERAP1 in antigen presentation, autoimmune diseases, and cancer immunotherapy.

ERAP1 is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing pathway, responsible for trimming peptide precursors to the optimal length for presentation to CD8+ T cells.[1][2][3][4] Dysregulation of ERAP1 function has been implicated in various pathologies, making it a compelling target for therapeutic intervention. The advent of CRISPR-Cas9 gene editing has provided an unprecedented opportunity to precisely dissect its cellular functions through targeted knockout studies.

These application notes provide a step-by-step guide, from experimental design to validation, ensuring robust and reproducible results. The protocols emphasize efficient delivery of CRISPR-Cas9 components into challenging cell lines and rigorous validation of gene knockout at both the genomic and protein levels.

Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding of the experimental process and the biological context of ERAP1, the following diagrams have been created using the DOT language.

ERAP1_Antigen_Presentation_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface TAP TAP ERAP1 ERAP1 TAP->ERAP1 Peptide_Precursors Peptide Precursors (>9 aa) Peptide_Precursors->TAP Transport Trimmed_Peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide Trimming MHC_I MHC class I Trimmed_Peptide->MHC_I Loading pMHC_I pMHC-I Complex MHC_I->pMHC_I pMHC_I_Surface pMHC-I on Cell Surface pMHC_I->pMHC_I_Surface Transport CD8_T_Cell CD8+ T Cell pMHC_I_Surface->CD8_T_Cell Antigen Presentation Proteasome Proteasome Proteasome->Peptide_Precursors Generation Cytosolic_Proteins Cytosolic Proteins Cytosolic_Proteins->Proteasome Degradation

ERAP1's role in the MHC class I antigen presentation pathway.

CRISPR_Cas9_ERAP1_KO_Workflow cluster_Design Step 1: Design cluster_Preparation Step 2: Preparation cluster_Delivery Step 3: Delivery cluster_Selection Step 4: Selection & Expansion cluster_Validation Step 5: Validation sgRNA_Design sgRNA Design for ERAP1 (e.g., using CRISPOR) Vector_Selection Vector Selection (Lentiviral or RNP) sgRNA_Design->Vector_Selection Vector_Construction Vector Construction (sgRNA cloning) Vector_Selection->Vector_Construction RNP_Complex Cas9-sgRNA RNP Complex Formation Vector_Selection->RNP_Complex Virus_Packaging Lentivirus Packaging (for viral delivery) Vector_Construction->Virus_Packaging Transduction Lentiviral Transduction Virus_Packaging->Transduction Electroporation RNP Electroporation RNP_Complex->Electroporation Antibiotic_Selection Antibiotic Selection (e.g., Puromycin) Transduction->Antibiotic_Selection Single_Cell_Cloning Single-Cell Cloning Electroporation->Single_Cell_Cloning Antibiotic_Selection->Single_Cell_Cloning Clonal_Expansion Clonal Expansion Single_Cell_Cloning->Clonal_Expansion Genomic_Validation Genomic DNA Sequencing Clonal_Expansion->Genomic_Validation Protein_Validation Western Blot / Flow Cytometry Genomic_Validation->Protein_Validation Functional_Assay Functional Assays (e.g., MHC-I stability) Protein_Validation->Functional_Assay

Experimental workflow for CRISPR-Cas9 mediated ERAP1 knockout.

Quantitative Data Summary

The following tables summarize quantitative data from representative ERAP1 knockout studies, providing a clear comparison of efficiencies and outcomes across different cell lines and methodologies.

Table 1: ERAP1 Knockout Efficiency

Cell LineDelivery MethodSelection MarkerKnockout Efficiency (%)Validation MethodReference
HEK293TLentivirusPuromycin>90Western Blot, Sequencing[5][6]
A375 (Melanoma)LentivirusNot SpecifiedHighWestern Blot, Immunopeptidomics[7][8]
CT26 (Colon Carcinoma)CRISPR-Cas9Not SpecifiedHighMHC I Kinetics Assay[9]
LCL 721.221Electroporation (RNP)None (Single Cell Cloning)Not Specified (Clonal)Sequencing[10]
THP-1 (Leukemia)LentivirusPuromycinHighNot Specified[11][12]

Table 2: Functional Consequences of ERAP1 Knockout

Cell LineEffect on MHC Class I Surface ExpressionChange in ImmunopeptidomeImpact on T-cell RecognitionReference
Mouse Embryonic FibroblastsReduced presentation of specific epitopesAltered peptide repertoireShift in immunodominance[1]
9464D (Neuroblastoma)Increased upon combination with HDACiGeneration of new antigensIncreased susceptibility to T-cell killing[13]
A375 (Melanoma)VariableSignificant shiftsEnhanced killing by PBMCs[7][8]
CT26 (Colon Carcinoma)Faster recovery of pMHC complexesDistinct neoantigen presentationNot directly assessed[9]
Human Cell Lines (Various)Decreased, increased, or unchangedNot specifiedIncreased NK cell-mediated lysis with decreased MHC-I[14]

Detailed Experimental Protocols

Protocol 1: ERAP1 Knockout using Lentiviral CRISPR-Cas9 System

This protocol is adapted for generating stable ERAP1 knockout cell lines using an "all-in-one" lentiviral vector expressing both Cas9 and the sgRNA.[5][6][11]

1. sgRNA Design and Vector Construction:

  • Design at least two sgRNAs targeting an early exon of the ERAP1 gene using a tool like CRISPOR.[5] Validated sgRNA sequences can also be sourced from public databases.[15]
  • Synthesize and anneal complementary oligonucleotides for the chosen sgRNA sequence.
  • Clone the annealed oligos into a lentiviral vector containing the Cas9 nuclease and a U6 promoter for sgRNA expression (e.g., lentiCRISPRv2, Addgene plasmid #52961).[16] Use a Golden Gate cloning approach for efficient insertion.[5]
  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

2. Lentivirus Production:

  • Seed HEK293T cells (a common packaging cell line) at a density of 4 x 10^6 cells per 10 cm dish.[11]
  • The next day, when cells are 80-90% confluent, co-transfect the cells with the constructed lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).[5][16] A calcium phosphate transfection method or other high-efficiency transfection reagents can be used.
  • After 4-6 hours, replace the transfection medium.
  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

3. Transduction of Target Cells:

  • Seed the target cell line at an appropriate density.
  • The following day, infect the cells with the collected lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
  • After 24 hours, replace the virus-containing medium with fresh complete medium.

4. Selection of Knockout Cells:

  • 48 hours post-transduction, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.[5]
  • Maintain the selection for 3-7 days until non-transduced control cells are completely killed.
  • Expand the resulting pool of knockout cells. For clonal cell lines, perform single-cell sorting into 96-well plates.

5. Validation of ERAP1 Knockout:

  • Genomic Validation: Isolate genomic DNA from the knockout cell pool or individual clones. Amplify the targeted region by PCR and analyze for insertions/deletions (indels) by Sanger sequencing and TIDE analysis or next-generation sequencing.
  • Protein Validation: Perform Western blotting to confirm the absence of ERAP1 protein expression. Use a validated antibody against ERAP1.[17]
  • Functional Validation: Analyze the surface expression of MHC class I molecules by flow cytometry, as ERAP1 knockout can alter their stability.[9][14] Further functional validation can include immunopeptidomic analysis to identify changes in the presented peptide repertoire.[7]

Protocol 2: ERAP1 Knockout using CRISPR-Cas9 Ribonucleoprotein (RNP) Delivery

This protocol is suitable for transient expression of the CRISPR-Cas9 machinery, which can reduce off-target effects.[10][18][19]

1. Reagent Preparation:

  • Synthesize or purchase a high-quality sgRNA targeting ERAP1.
  • Obtain purified Cas9 nuclease.
  • Prepare the target cells, ensuring they are in a healthy, log-growth phase.

2. RNP Complex Formation:

  • In a sterile tube, mix the Cas9 protein and the ERAP1-targeting sgRNA (typically at a 1:1.2 molar ratio).
  • Incubate at room temperature for 10-20 minutes to allow the formation of the RNP complex.

3. Electroporation:

  • Harvest and wash the target cells, then resuspend them in a suitable electroporation buffer at a concentration of 1 x 10^6 cells per 100 µL.
  • Add the pre-formed RNP complex to the cell suspension.
  • Transfer the mixture to an electroporation cuvette and deliver the electrical pulse using a pre-optimized program for the specific cell line (e.g., Neon Transfection System).[10]

4. Cell Recovery and Expansion:

  • Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete medium without antibiotics.
  • Culture the cells for 48-72 hours to allow for gene editing to occur.

5. Isolation and Validation of Knockout Clones:

  • As this method does not involve a selection marker, single-cell cloning is required to isolate knockout cells. Perform serial dilution or fluorescence-activated cell sorting (FACS) to seed single cells into 96-well plates.
  • Expand the resulting clones and validate the ERAP1 knockout as described in Protocol 1 (Step 5).

These detailed protocols and accompanying resources will undoubtedly accelerate research into the diverse functions of ERAP1, paving the way for novel therapeutic strategies in a range of diseases. By providing a standardized and well-documented approach, the scientific community can build upon this foundation to further unravel the complexities of the immune system and cancer biology.

References

Application Notes and Protocols for Developing Selective ERAP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) are critical enzymes in the antigen processing and presentation pathway.[1] They are zinc metallopeptidases located in the endoplasmic reticulum that trim peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[2][3] These peptide-MHC I complexes are then presented on the cell surface for surveillance by cytotoxic T lymphocytes. Given their crucial role in shaping the immunopeptidome, ERAP1 and ERAP2 have emerged as promising therapeutic targets for modulating immune responses in cancer and autoimmune diseases.[1][4]

Developing inhibitors that selectively target ERAP1 over the closely related ERAP2 is a key challenge due to the high degree of homology in their active sites.[5] Selective ERAP1 inhibition can alter the repertoire of presented antigens, potentially enhancing anti-tumor immunity or dampening autoimmune responses.[4] These application notes provide an overview of selective ERAP1 inhibitors, detailed protocols for their evaluation, and diagrams of the relevant biological pathways and experimental workflows.

Data Presentation: Selective ERAP1 Inhibitors

The following table summarizes the inhibitory potency and selectivity of recently developed small molecule inhibitors of ERAP1. The data is compiled from high-throughput screening and subsequent optimization studies.[6][7]

Compound IDERAP1 IC50 (µM)ERAP2 IC50 (µM)IRAP IC50 (µM)Selectivity (ERAP2/ERAP1)Mechanism of ActionReference
Compound 1 9.2> 200> 200> 21.7Competitive[6]
Compound 2 5.7> 200> 200> 35.1Competitive[6]
Compound 3 5.3 (peptide substrate)> 200> 200> 37.7Allosteric/Competitive[6][7]
GRWD5769 Potent (nM range)Highly Selective-> 100-foldNot Specified[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A higher selectivity ratio indicates greater selectivity for ERAP1 over ERAP2. IRAP (Insulin-Regulated Aminopeptidase) is another homologous aminopeptidase often used for selectivity profiling.[5]

Signaling Pathway and Experimental Workflow

Antigen Presentation Pathway via ERAP1 and ERAP2

The following diagram illustrates the role of ERAP1 and ERAP2 in the MHC class I antigen presentation pathway.

AntigenPresentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-10 aa) Proteasome->Peptide_precursors Protein Degradation TAP TAP Transporter Peptide_precursors->TAP ER_Lumen_Peptides Peptide Precursors TAP->ER_Lumen_Peptides Translocation TAP_ER TAP ERAP1 ERAP1 MHC_I MHC Class I ERAP1->MHC_I Optimal Peptides (8-10 aa) ERAP2 ERAP2 ERAP2->MHC_I Optimal Peptides (8-10 aa) Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Peptide Loading Presented_Peptide Presented Peptide-MHC I Peptide_MHC_I->Presented_Peptide Transport to Cell Surface ER_Lumen_Peptides->ERAP1 Trimming of hydrophobic N-termini ER_Lumen_Peptides->ERAP2 Trimming of basic N-termini

Caption: Role of ERAP1 and ERAP2 in antigen processing and presentation.

Experimental Workflow for Selective ERAP1 Inhibitor Development

This diagram outlines a typical workflow for the discovery and characterization of selective ERAP1 inhibitors.

InhibitorWorkflow HTS High-Throughput Screening (HTS) (e.g., Fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID Selectivity Selectivity Assays (ERAP1 vs ERAP2, IRAP) Hit_ID->Selectivity Potency Potency Determination (IC50) (e.g., Mass Spectrometry assay) Selectivity->Potency MoA Mechanism of Action Studies (Competitive vs. Allosteric) Potency->MoA Cell_Assay Cell-based Antigen Presentation Assay MoA->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

References

Application Note and Protocols: Synthesis of Peptide Substrates for ERAP1 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical M1 zinc metalloprotease located in the endoplasmic reticulum. It plays a crucial role in the adaptive immune system by trimming the N-termini of antigenic peptide precursors to optimal lengths (typically 8-10 residues) for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process, known as antigen processing and presentation, is vital for immune surveillance of infected or malignant cells by CD8+ T lymphocytes.[3] Given its role in modulating the immunopeptidome, ERAP1 is a significant target in studies of autoimmunity, cancer immunotherapy, and infectious diseases.[3][4]

Reliable enzymatic assays are essential for characterizing ERAP1 function, screening for inhibitors, and understanding its substrate specificity. This application note provides a detailed protocol for the synthesis of internally quenched fluorescent (IQF) peptide substrates and their use in continuous, fluorescence-based ERAP1 enzymatic assays.

Principle of the Assay: Internally Quenched Fluorescent (IQF) Substrates

The assay relies on the principle of Förster Resonance Energy Transfer (FRET). An IQF peptide substrate is synthesized with a fluorophore on one side of the scissile bond and a quencher on the other. In the intact peptide, the close proximity of the quencher dampens the fluorescence of the fluorophore. Upon enzymatic cleavage of the peptide by ERAP1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This increase is directly proportional to the rate of peptide cleavage and thus, the enzyme's activity.[5][6] This method provides a sensitive and continuous readout suitable for high-throughput screening.

ERAP1 Substrate Design Considerations

The design of an effective ERAP1 peptide substrate is paramount and should be guided by the enzyme's known specificities.

  • Peptide Length: ERAP1 exhibits a unique "molecular ruler" mechanism, strongly preferring substrates that are 9 to 16 amino acids in length. It shows significantly reduced or no activity on peptides 8 residues or shorter.[7][8]

  • N-terminal Residue: ERAP1 has a broad N-terminal specificity but shows a preference for cleaving after bulky, hydrophobic residues like Leucine.[1][9]

  • Internal and C-terminal Residues: The C-terminal residue and internal sequence can also influence binding and trimming efficiency, with a preference for hydrophobic residues at the C-terminus which is thought to bind in a distal pocket.[1][7]

A summary of these substrate characteristics is presented in Table 1.

Table 1: Summary of ERAP1 Substrate Specificity

ParameterPreferred CharacteristicRationale
Peptide Length 9-16 amino acidsERAP1's "molecular ruler" mechanism requires a minimum length to span from the C-terminal binding pocket to the N-terminal active site.[1][7]
N-terminal Residue Bulky, hydrophobic (e.g., Leu, Met)The active site pocket accommodates these side chains efficiently.[1][3]
C-terminal Residue HydrophobicThe C-terminus is thought to anchor the peptide in a distal hydrophobic pocket within the enzyme.[7]
Shorter Peptides 8 residues or less are poor substratesThese peptides are too short to bridge the active and C-terminal binding sites effectively and are spared from trimming.[2][7]

Protocol: Synthesis of an IQF Peptide Substrate

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a representative 10-mer IQF substrate: (DABCYL)-Arg-Gln-Leu-Glu-Ser-Ile-Ile-Asn-Phe-Glu-Lys(FAM)-NH₂ . This peptide incorporates a quencher (DABCYL) at the N-terminus and a fluorophore (Fluorescein, FAM) on the side chain of a C-terminal Lysine residue.

Materials and Reagents
  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, etc.)

  • Fmoc-Lys(Mtt)-OH (for selective side-chain deprotection)

  • Coupling Reagents: HBTU, HOBt

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)

  • Mtt Deprotection Solution: 1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Quencher: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (DABCYL)

  • Fluorophore: 5(6)-Carboxyfluorescein (FAM)

  • Solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Purification: Reversed-phase HPLC system, C18 column

  • Analysis: Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Synthesis Workflow

The overall synthesis workflow involves sequential coupling of amino acids, selective labeling of the Lysine side chain and N-terminus, and final cleavage and purification.

G start Start: Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) deprotect1->couple repeat Repeat for all 10 Amino Acids couple->repeat  Last AA? repeat->deprotect1 No mtt_deprotect Selective Lys(Mtt) Side-Chain Deprotection (1% TFA/DCM) repeat->mtt_deprotect Yes fam_couple Couple Fluorophore (FAM) to Lys Side Chain mtt_deprotect->fam_couple final_deprotect Final N-terminal Fmoc Deprotection fam_couple->final_deprotect dabcyl_couple Couple Quencher (DABCYL) to N-terminus final_deprotect->dabcyl_couple cleave Cleave Peptide from Resin & Remove Side-Chain Protecting Groups dabcyl_couple->cleave purify Purify by RP-HPLC cleave->purify analyze Analyze by Mass Spec & Lyophilize purify->analyze G prep_reagents Prepare Reagents: Assay Buffer, ERAP1 dilution, Substrate stock, Inhibitor (optional) add_enzyme Add ERAP1 and Assay Buffer to wells of a 96-well plate (and inhibitor, if applicable) prep_reagents->add_enzyme pre_incubate Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate add_substrate Initiate reaction by adding IQF Peptide Substrate to all wells pre_incubate->add_substrate read_plate Immediately place plate in reader and begin kinetic read (Fluorescence vs. Time at 37°C) add_substrate->read_plate analyze Analyze data: Calculate initial velocity (slope) for each well. Plot results. read_plate->analyze G cluster_0 Intact Substrate (Quenched) cluster_1 Cleaved Products (Fluorescent) intact DABCYL --- Peptide --- FAM quenched_label No Fluorescence cleaved DABCYL--Peptide-1 + Peptide-2--FAM intact->cleaved ERAP1 fluorescent_label Fluorescence Signal

References

Application Note: Flow Cytometry Methods to Assess MHC Class I Presentation with ERAP1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of ERAP1 in Antigen Presentation

Major Histocompatibility Complex (MHC) class I molecules are critical for adaptive immunity, presenting a snapshot of the intracellular protein environment to cytotoxic T lymphocytes (CTLs).[1][2] This process is essential for eliminating virally infected or cancerous cells. The peptides displayed by MHC-I are typically 8-10 amino acids long and are generated in the cytosol and endoplasmic reticulum (ER) through a series of processing steps.

A key enzyme in this pathway is the Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a zinc metallopeptidase located in the ER.[3][4] After the proteasome degrades intracellular proteins, the resulting peptides are transported into the ER by the Transporter associated with Antigen Processing (TAP).[5][6] Many of these peptides are too long to bind MHC-I molecules and require further N-terminal trimming. ERAP1 performs this crucial trimming function.[7][8]

ERAP1's function is complex; it can either generate the final, optimal-length peptide for stable MHC-I binding or destroy a potential epitope by over-trimming it.[7][9][10] This dual role makes ERAP1 a critical editor of the cellular immunopeptidome—the collection of peptides presented on the cell surface.[9] Consequently, modulating ERAP1 activity with small molecule inhibitors or activators can significantly alter the repertoire of peptides presented by cancer or immune cells.[11][12][13] This strategy is being actively explored for therapeutic applications in immuno-oncology, to generate novel tumor neoantigens, and in autoimmunity, to eliminate the presentation of self-antigens that trigger disease.[6][12][13]

Flow cytometry is a high-throughput and quantitative method ideal for assessing changes in the total surface expression of MHC-I molecules following ERAP1 modulation. Using pan-MHC class I antibodies, such as the W6/32 clone, researchers can measure shifts in the Mean Fluorescence Intensity (MFI), which reflect changes in the density and stability of peptide-MHC-I (pMHC-I) complexes on the cell surface.[11][14][15]

Visualized Pathways and Workflows

Diagram 1. MHC Class I antigen presentation pathway highlighting ERAP1's role.

Experimental_Workflow Start Seed Cells in Culture Plates Treatment Treat with ERAP1 Modulator (e.g., 24-48 hours) Start->Treatment Controls Include Vehicle (e.g., DMSO) and Untreated Controls Treatment->Controls Harvest Harvest and Wash Cells Treatment->Harvest Viability Stain with Viability Dye (e.g., Fixable Viability Stain) Harvest->Viability Block Block Fc Receptors Viability->Block Stain Stain with Fluorochrome-conjugated anti-MHC-I Ab (e.g., W6/32) Block->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on Live, Single Cells Quantify MFI Acquire->Analyze End Compare MFI of Treated vs. Control Samples Analyze->End

Diagram 2. Experimental workflow for flow cytometric analysis.

Logical_Flow Modulation ERAP1 Modulation (Inhibition or Activation) Trimming Altered Peptide Trimming in the ER Modulation->Trimming Repertoire Change in Cellular Immunopeptidome Trimming->Repertoire Stability Altered Stability of pMHC-I Complexes Repertoire->Stability Expression Change in Surface MHC-I Expression Level Stability->Expression MFI Measurable Shift in MFI by Flow Cytometry Expression->MFI

References

Application Notes and Protocols for Assessing T-cell Activation in Response to ERAP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. These peptide-MHC complexes are then presented on the cell surface for recognition by CD8+ T-cells.[1][2] The activity of ERAP1 can significantly shape the immunopeptidome, either by generating antigenic epitopes or by destroying them through excessive trimming.[3] This dual role makes ERAP1 a compelling target for modulating T-cell responses in various contexts, including cancer immunotherapy and autoimmune diseases.[4][5]

Inhibition of ERAP1 can alter the repertoire of peptides presented by cancer cells, potentially revealing novel neoantigens and enhancing their recognition by cytotoxic T-lymphocytes (CTLs).[4][6] Conversely, in certain autoimmune conditions, inhibiting ERAP1 may reduce the presentation of autoantigenic peptides, thereby dampening the autoimmune T-cell response.[2]

These application notes provide detailed protocols for assessing the impact of ERAP1 inhibition on T-cell activation, offering a framework for researchers and drug development professionals to evaluate the efficacy of novel ERAP1 inhibitors.

Signaling Pathways and Experimental Workflows

ERAP1-Mediated Antigen Presentation Pathway

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_cell_surface Cell Surface cluster_inhibition Prot Cellular/Viral Proteins Proteasome Proteasome Prot->Proteasome Ubiquitination Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 N-terminal trimming Optimal_Peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_Peptide MHC1 MHC Class I PLC Peptide Loading Complex MHC1->PLC Peptide_MHC1 Peptide-MHC I Complex PLC->Peptide_MHC1 Loading Optimal_Peptide->PLC TCR T-Cell Receptor (TCR) Peptide_MHC1->TCR Recognition CD8 CD8 Peptide_MHC1->CD8 T_Cell CD8+ T-Cell TCR->T_Cell Activation Signal 1 CD8->T_Cell Co-receptor ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1

Caption: ERAP1's role in trimming peptide precursors for MHC class I presentation and subsequent T-cell recognition.

General Experimental Workflow for Assessing T-cell Activation

Experimental_Workflow start Isolate Target Cells (e.g., Cancer Cells) treatment Treat with ERAP1 Inhibitor or Vehicle Control start->treatment coculture Co-culture with Effector T-cells treatment->coculture assays Perform T-cell Activation Assays coculture->assays elispot ELISpot (Cytokine Secretion) assays->elispot flow Flow Cytometry (Activation Markers, Cytokines) assays->flow proliferation Proliferation Assay (e.g., CFSE) assays->proliferation ctl In Vivo CTL Assay assays->ctl analysis Data Analysis and Interpretation elispot->analysis flow->analysis proliferation->analysis ctl->analysis

Caption: A generalized workflow for evaluating the effect of ERAP1 inhibitors on T-cell activation.

Data Presentation

Table 1: Effect of ERAP1 Knockout on Immune Cell Activation
Cell TypeActivation MarkerCondition% of Activated Cells (Mean ± SEM)Fold Change (KO vs. WT)Reference
Splenic B Cells CD69WT + rEA~30%1.83[7]
ERAP1-KO + rEA~55%
Splenic CD8- T Cells CD69WT + rEANot specifiedSignificant Increase[7]
ERAP1-KO + rEANot specified
Splenic CD8+ T Cells CD69WT + rEANot specifiedSignificant Increase (p<0.01)[7]
ERAP1-KO + rEANot specified
Hepatic NK Cells CD69WT + rEANot specifiedSignificant Increase (p<0.05)[7]
ERAP1-KO + rEANot specified
Hepatic NKT Cells CD69WT + rEANot specifiedSignificant Increase (p<0.05)[7]
ERAP1-KO + rEANot specified
Hepatic NK Cells IFN-γ productionWT + rEANot specifiedSignificant Increase (p<0.001)[7]
ERAP1-KO + rEANot specified
Hepatic NKT Cells IFN-γ productionWT + rEANot specifiedSignificant Increase (p<0.001)[7]
ERAP1-KO + rEANot specified

rEA: recombinant Eimeria tenella-derived antigen

Table 2: Antigen-Specific T-cell Responses in WT vs. ERAP1-deficient Mice
AssayStimulationMouse StrainResponse (Spots per 10^6 splenocytes)Reference
ELISpotWT Immunodominant PeptidesWild-Type~150[8]
ERAP1 -/-~25
ELISpotERAP1 -/- Immunodominant PeptidesWild-Type~25[8]
ERAP1 -/-~125

Experimental Protocols

Protocol 1: IFN-γ ELISpot Assay

This assay quantifies the frequency of antigen-specific T-cells based on their secretion of IFN-γ.[9]

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human/mouse IFN-γ capture antibody

  • Biotinylated anti-human/mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate, respectively

  • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin

  • Recombinant human/mouse IL-2

  • ERAP1 inhibitor and vehicle control (e.g., DMSO)

  • Antigenic peptide pool or target cells

  • Effector T-cells (e.g., PBMCs, splenocytes)

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.

    • Wash wells three times with 150 µL of sterile PBS.

    • Coat wells with 100 µL of capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.[3]

  • Cell Preparation and Plating:

    • Wash the plate three times with sterile PBS to remove unbound antibody.

    • Block the membrane with 200 µL of complete RPMI medium for at least 2 hours at 37°C.[3]

    • Prepare a single-cell suspension of effector T-cells.

    • During the last hour of blocking, pre-treat target cells (if applicable) with the ERAP1 inhibitor or vehicle control.

    • Remove the blocking solution from the ELISpot plate.

    • Add 100 µL of effector cells (e.g., 2.5 x 10^5 PBMCs) to each well.

    • Add 50 µL of the peptide pool or 50 µL of pre-treated target cells to the appropriate wells.

    • Include positive (e.g., PHA or anti-CD3/CD28 beads) and negative (effector cells alone) controls.

  • Incubation:

    • Incubate the plate for 18-48 hours at 37°C in a 5% CO2 incubator.[10]

  • Detection:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated detection antibody (e.g., 1 µg/mL in PBS with 0.5% FBS) to each well and incubate for 2 hours at room temperature.[11]

    • Wash the plate five times with PBST.

    • Add 100 µL of Streptavidin-ALP/HRP (diluted according to the manufacturer's instructions) and incubate for 1 hour at room temperature.[11]

    • Wash the plate five times with PBST, followed by three washes with PBS.

  • Development and Analysis:

    • Add 100 µL of substrate solution to each well and monitor for spot development (typically 5-30 minutes).

    • Stop the reaction by washing extensively with tap water.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Protocol 2: Intracellular Cytokine Staining by Flow Cytometry

This method allows for the simultaneous detection of cell surface markers and intracellular cytokines, providing a detailed profile of activated T-cell subsets.[4]

Materials:

  • Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD8, CD69, CD107a)

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer kit

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Cell stimulation reagents (e.g., peptide pool, anti-CD3/CD28 beads)

Procedure:

  • Cell Stimulation:

    • In a 96-well U-bottom plate, co-culture effector T-cells with peptide-pulsed or ERAP1 inhibitor-treated target cells for 6-24 hours.

    • For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture.[12]

  • Surface Staining:

    • Harvest the cells and wash with FACS buffer.

    • Resuspend the cells in 50 µL of FACS buffer containing the surface marker antibody cocktail.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells once with permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 50 µL of permeabilization buffer containing the intracellular cytokine antibody cocktail.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition and Analysis:

    • Resuspend the cells in 200 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of T-cells expressing activation markers and cytokines.

Protocol 3: CFSE-based T-cell Proliferation Assay

This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE (Carboxyfluorescein succinimidyl ester) as cells divide.[13]

Materials:

  • CFSE dye

  • PBS

  • Complete RPMI medium

  • Effector T-cells

  • Stimulation reagents (e.g., peptide-pulsed APCs, anti-CD3/CD28 beads)

  • ERAP1 inhibitor and vehicle control

Procedure:

  • CFSE Labeling:

    • Resuspend T-cells at 1-2 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and mix immediately.

    • Incubate for 10 minutes at 37°C.[1]

    • Quench the staining reaction by adding 5 volumes of ice-cold complete medium.

    • Wash the cells three times with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled T-cells in complete medium.

    • Plate the cells in a 96-well plate.

    • Add the stimulation reagents and the ERAP1 inhibitor or vehicle control.

  • Incubation:

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and analyze by flow cytometry.

    • CFSE fluorescence is typically detected in the FITC channel.

    • Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Protocol 4: In Vivo Cytotoxic T-Lymphocyte (CTL) Assay

This assay directly measures the cytotoxic activity of T-cells in a living organism.

Materials:

  • Syngeneic splenocytes from naive mice

  • CFSE dye (two different concentrations)

  • Target peptide and a control (irrelevant) peptide

  • ERAP1 inhibitor (if administered in vivo)

  • Recipient mice (immunized and control)

Procedure:

  • Preparation of Target and Control Cells:

    • Isolate splenocytes from naive donor mice.

    • Split the splenocytes into two populations.

    • Pulse one population with the target peptide (e.g., 1 µg/mL) for 1 hour at 37°C.

    • Pulse the second population with a control peptide.

    • Wash the cells to remove excess peptide.

  • CFSE Labeling:

    • Label the target peptide-pulsed cells with a high concentration of CFSE (e.g., 5 µM) (CFSE^high^).

    • Label the control peptide-pulsed cells with a low concentration of CFSE (e.g., 0.5 µM) (CFSE^low^).

  • Adoptive Transfer:

    • Mix equal numbers of CFSE^high^ and CFSE^low^ cells.

    • Inject the cell mixture intravenously into immunized recipient mice (and control, non-immunized mice).

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Determine the ratio of CFSE^high^ to CFSE^low^ cells in both immunized and control mice.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [1 - (Ratio immunized / Ratio control)] x 100 where Ratio = (% CFSE^high^ cells / % CFSE^low^ cells).

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of ERAP1 inhibition on T-cell activation. By employing a combination of these assays, it is possible to build a detailed understanding of how modulating ERAP1 activity can influence immune responses. This knowledge is crucial for the development of novel therapeutics targeting ERAP1 for the treatment of cancer and autoimmune diseases.

References

Application of ERAP1 Modulators in Studying Viral Antigen Presentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the major histocompatibility complex (MHC) class I antigen processing and presentation pathway.[1][2][3] It performs the final trimming of N-terminally extended peptide precursors that are translocated into the endoplasmic reticulum (ER), generating epitopes of optimal length (typically 8-9 amino acids) for stable binding to MHC class I molecules.[4][5] The resulting peptide-MHC I complexes are then transported to the cell surface for surveillance by CD8+ cytotoxic T lymphocytes (CTLs).[1] The activity of ERAP1 can either generate or destroy viral epitopes, thus shaping the immunopeptidome and influencing the hierarchy of immunodominant responses.[6][7] Viruses have evolved mechanisms to evade immune detection by manipulating the host's antigen presentation pathways, and ERAP1 is a key target for such viral interference.[8][9] The use of ERAP1 modulators, including inhibitors and activators, provides a powerful tool to investigate the intricacies of viral antigen presentation, uncover mechanisms of viral immune evasion, and explore novel therapeutic strategies.[1][10]

Principle of ERAP1 Modulation

ERAP1 modulators alter the enzymatic activity of ERAP1, leading to a shift in the repertoire of peptides presented on the cell surface.

  • ERAP1 Inhibitors : By blocking the trimming function of ERAP1, inhibitors can lead to the presentation of a novel set of neoantigens that the immune system has not previously encountered.[10] This can be particularly useful in unmasking cryptic viral epitopes or preventing the destruction of potent T-cell epitopes that are over-trimmed by ERAP1.[10][11] Pharmacological inhibition of ERAP1 has been shown to alter the cellular immunopeptidome and can render tumor cells susceptible to NK cell killing.[12][13]

  • ERAP1 Activators : In some contexts, enhancing ERAP1 activity might be beneficial. For instance, in certain viral infections where the virus downregulates antigen processing, activating ERAP1 could potentially improve the presentation of viral epitopes and enhance the anti-viral T-cell response.[1]

The modulation of ERAP1 activity allows researchers to probe the role of specific peptide trimming events in the immune response to viral infections.

Applications in Studying Viral Antigen Presentation

The use of ERAP1 modulators has several key applications in the field of virology and immunology:

  • Identifying Novel Viral Epitopes : By altering the immunopeptidome, ERAP1 inhibitors can reveal cryptic or subdominant viral epitopes that are normally destroyed by ERAP1.[10] This can lead to the identification of new targets for vaccine development and T-cell-based immunotherapies.

  • Investigating Viral Immune Evasion Mechanisms : Some viruses, such as Human Cytomegalovirus (HCMV), have been shown to downregulate ERAP1 expression to evade immune surveillance.[8][9] Using ERAP1 modulators can help to functionally characterize these evasion strategies and identify ways to counteract them.

  • Enhancing Anti-Viral T-cell Responses : By preventing the over-trimming of immunodominant epitopes, ERAP1 inhibitors can increase the presentation of these key peptides, leading to a more robust CD8+ T-cell response against the virus-infected cells.[6]

  • Modulating NK Cell Activity : ERAP1 activity can influence the engagement of inhibitory receptors on Natural Killer (NK) cells.[13][14] Inhibition of ERAP1 can lead to altered peptide-MHC I complexes that are less effective at engaging these inhibitory receptors, resulting in enhanced NK cell-mediated killing of infected cells.[13]

  • Studying the Impact of ERAP1 Polymorphisms : Single nucleotide polymorphisms (SNPs) in the ERAP1 gene are associated with susceptibility to various viral infections and autoimmune diseases.[4][8] ERAP1 modulators can be used in cellular systems expressing different ERAP1 allotypes to understand how these genetic variations functionally impact viral antigen presentation and disease pathogenesis.[15]

Data Presentation

Table 1: Effects of ERAP1 Inhibitors on Viral Antigen Presentation and Immune Cell Response
ERAP1 InhibitorCell LineVirus/Antigen SystemConcentrationObserved EffectReference
Leucinethiol (Leu-SH)DAOY (Medulloblastoma)Endogenous peptides100 µmol/LDecreased MHC-I surface expression by 30%; Enhanced NK cell degranulation.[6]
Leucinethiol (Leu-SH)Lymphoblastoid Cell Lines (LCLs)Endogenous peptides100 µmol/LAltered MHC-I surface expression (increase or decrease depending on the donor); Enhanced autologous NK cell killing.[6]
Compound 2HeLa cells expressing H-2KbVaccinia virus expressing ss-LEQLE-SIINFEKL10 µMInhibition of MHC-I:SIINFEKL complex presentation.[4]
Compound 3HeLa cells expressing H-2KbVaccinia virus expressing ss-LEQLE-SIINFEKL10 µMInhibition of MHC-I:SIINFEKL complex presentation.[4]
DG013ACT26 (colon carcinoma)GSW11 tumor antigenNot specifiedEnhanced anti-GSW11 epitope presentation.[16]

Experimental Protocols

Protocol 1: In Vitro Peptide Trimming Assay using Recombinant ERAP1

This protocol is for assessing the ability of recombinant ERAP1 to trim N-terminally extended viral peptides.

Materials:

  • Recombinant human ERAP1

  • N-terminally extended synthetic viral peptide of interest

  • Trimming Buffer: 50 mM Tris-HCl (pH 7.8), 0.25 μg/ml protease-free BSA

  • Reaction termination solution: 0.6% trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

Procedure:

  • Prepare a solution of the synthetic viral peptide in trimming buffer at a final concentration of 100-150 µM.

  • Add recombinant human ERAP1 to the peptide solution to a final concentration of 3.5 µg/ml.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and stop the reaction by adding an equal volume of 0.6% TFA.

  • Analyze the peptide fragments in the terminated reaction aliquots by RP-HPLC on a C18 column.

  • Monitor the decrease in the precursor peptide peak and the appearance of trimmed product peaks over time to determine the trimming kinetics.

Protocol 2: Cellular Assay for ERAP1 Activity using an ERAP1 Inhibitor

This protocol describes how to assess the effect of an ERAP1 inhibitor on the presentation of a specific viral epitope in a cellular context.

Materials:

  • HeLa cells expressing a specific MHC class I allele (e.g., H-2Kb)

  • Recombinant vaccinia virus or other expression system encoding an N-terminally extended viral epitope (e.g., ss-LEQLE-SIINFEKL)

  • ERAP1 inhibitor (e.g., Leucinethiol or a more specific compound)

  • Control vehicle (e.g., DMSO)

  • Complete cell culture medium

  • Antibody specific for the peptide-MHC I complex (e.g., 25-D1.16 for SIINFEKL-H-2Kb)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Seed HeLa-Kb cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the ERAP1 inhibitor at various concentrations (e.g., 1-100 µM) or the vehicle control for 2-4 hours.

  • Infect the cells with the recombinant vaccinia virus at a suitable multiplicity of infection (MOI).

  • Incubate the infected cells for 5-6 hours at 37°C in the continued presence of the inhibitor or vehicle.

  • Harvest the cells and wash them with PBS containing 1% BSA.

  • Stain the cells with the primary antibody specific for the peptide-MHC I complex for 30 minutes on ice.

  • Wash the cells and then stain with a fluorescently labeled secondary antibody for 30 minutes on ice.

  • Wash the cells again and analyze the fluorescence intensity by flow cytometry to quantify the surface expression of the specific peptide-MHC I complex. A decrease in fluorescence in inhibitor-treated cells compared to control cells indicates inhibition of ERAP1-mediated epitope processing.

Protocol 3: T-cell Activation Assay (Intracellular Cytokine Staining)

This protocol is to measure the activation of virus-specific T-cells in response to antigen-presenting cells with modulated ERAP1 activity.

Materials:

  • Antigen-presenting cells (APCs) infected with a relevant virus (e.g., dendritic cells or a cell line)

  • ERAP1 modulator (inhibitor or activator)

  • Virus-specific CD8+ T-cell line or freshly isolated PBMCs from an infected individual

  • Peptide pool of viral epitopes (positive control)

  • Brefeldin A

  • Antibodies for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Prepare APCs: Infect the APCs with the virus of interest. For the experimental group, treat the APCs with the ERAP1 modulator during and after infection.

  • Co-culture: Co-culture the virus-specific CD8+ T-cells with the treated or untreated infected APCs at an appropriate effector-to-target ratio (e.g., 10:1) for 5-6 hours.

  • Inhibit cytokine secretion: For the last 4 hours of co-culture, add Brefeldin A to the wells to block cytokine secretion and allow for intracellular accumulation.

  • Staining: Harvest the cells and stain for surface markers (CD3, CD8).

  • Fix and permeabilize: Fix the cells and then permeabilize the cell membrane using appropriate buffers.

  • Intracellular staining: Stain for intracellular cytokines (IFN-γ, TNF-α).

  • Flow cytometry: Analyze the cells by flow cytometry, gating on the CD3+CD8+ T-cell population to determine the percentage of cells producing IFN-γ and/or TNF-α. An increase or decrease in the percentage of cytokine-producing T-cells in the presence of the ERAP1 modulator indicates an effect on antigen presentation.

Mandatory Visualization

ERAP1_Antigen_Presentation_Pathway Viral_Protein Viral Protein Proteasome Proteasome Viral_Protein->Proteasome Degradation Peptide_Precursors N-terminally Extended Peptide Precursors Proteasome->Peptide_Precursors Generation TAP TAP Transporter Peptide_Precursors->TAP Translocation ER_Precursors N-terminally Extended Peptide Precursors ERAP1 ERAP1 Optimal_Peptide Optimal Peptide (8-9 aa) ERAP1->Optimal_Peptide Generation ERAP1->ER_Precursors MHC_I MHC Class I Peptide_MHC_Complex Peptide-MHC I Complex Cell_Surface Cell Surface Peptide_MHC_Complex->Cell_Surface Transport Optimal_Peptide->MHC_I Binding ER_Precursors->ERAP1 CTL CD8+ T-cell Cell_Surface->CTL Presentation & Recognition

Caption: Viral Antigen Presentation Pathway involving ERAP1.

ERAP1_Modulator_Workflow cluster_treatment cluster_assays Downstream Assays cluster_analysis start Start: Virus-infected Cell Culture ERAP1_Modulator Add ERAP1 Modulator (Inhibitor or Activator) start->ERAP1_Modulator Vehicle_Control Add Vehicle Control (e.g., DMSO) start->Vehicle_Control Immunopeptidomics Immunopeptidomics (Mass Spectrometry) ERAP1_Modulator->Immunopeptidomics T_Cell_Assay T-cell Activation Assay (e.g., ICS, ELISpot) ERAP1_Modulator->T_Cell_Assay NK_Cell_Assay NK Cell Killing Assay (e.g., Cr-release) ERAP1_Modulator->NK_Cell_Assay Vehicle_Control->Immunopeptidomics Vehicle_Control->T_Cell_Assay Vehicle_Control->NK_Cell_Assay Data_Analysis Compare modulator-treated vs. control to determine effects on antigen presentation and immune response Immunopeptidomics->Data_Analysis T_Cell_Assay->Data_Analysis NK_Cell_Assay->Data_Analysis

Caption: Experimental workflow for studying ERAP1 modulation.

ERAP1_Modulation_Logic cluster_ERAP1 ERAP1 Activity cluster_modulators cluster_outcomes Consequences for Viral Peptidome ERAP1 ERAP1 Altered_Peptidome Altered Viral Peptidome ERAP1->Altered_Peptidome Modulates Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1 Activator ERAP1 Activator Activator->ERAP1 Increased_Neoantigens Increased Presentation of Novel/Cryptic Epitopes Altered_Peptidome->Increased_Neoantigens Altered_Immunodominance Altered Immunodominance Hierarchy Altered_Peptidome->Altered_Immunodominance

Caption: Logical relationship of ERAP1 modulation and its effects.

References

Application Notes and Protocols for Stable ERAP1 Expression Using Lentiviral Transduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2][3] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[4][5] This function is crucial for the adaptive immune response against infected or malignant cells. Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.[6][7]

These application notes provide a detailed guide for establishing research models with stable ERAP1 expression using lentiviral transduction. The protocols outlined below cover lentivirus production, cell transduction, and the selection and validation of stable cell lines.

Data Presentation

Table 1: Optimization of Lentiviral Transduction Efficiency

This table summarizes the effect of varying the Multiplicity of Infection (MOI) and the concentration of the transduction enhancing agent, Polybrene, on the percentage of GFP-positive cells, indicating successful transduction.

Target Cell LineMultiplicity of Infection (MOI)Polybrene (µg/mL)Transduction Efficiency (% GFP+ cells)Cell Viability (%)
HEK293T1435>95
HEK293T5478>95
HEK293T10492>90
Jurkat5845>90
Jurkat10865>85
Jurkat20880>80

Note: Data are representative and should be optimized for specific cell lines and experimental conditions.

Table 2: Quantification of Stable ERAP1 Expression

This table presents example data for the validation of stable ERAP1 expression in transduced cell populations using Western Blot and quantitative PCR (qPCR).

Cell LineTransduction ConditionERAP1 mRNA (Fold Change vs. Control)ERAP1 Protein (Relative Density vs. Control)
HEK293T-ERAP1Lentivirus (MOI 10)15.212.5
HEK293T-ControlEmpty Vector1.01.0
Jurkat-ERAP1Lentivirus (MOI 20)12.810.2
Jurkat-ControlEmpty Vector1.01.0
Table 3: Functional Analysis of ERAP1-Expressing Cells

This table illustrates the functional consequences of stable ERAP1 expression on antigen presentation, as measured by MHC class I surface expression and a cytotoxic T-lymphocyte (CTL) killing assay.

Cell LineTreatmentMHC Class I Surface Expression (MFI)CTL-mediated Lysis (%)
Target Cells-ERAP1-12,50065
Target Cells-Control-8,20025
Target Cells-ERAP1ERAP1 Inhibitor9,10035

MFI: Mean Fluorescence Intensity

Experimental Protocols

Lentiviral Vector Production

This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding human ERAP1 (with a selectable marker, e.g., puromycin resistance)

  • Packaging plasmids (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

Procedure:

  • Day 1: Seed HEK293T cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection.

    • In Tube A, mix the lentiviral plasmids: 5 µg of ERAP1 transfer plasmid, 12 µg of packaging plasmid, and 1.5 µg of envelope plasmid in 500 µL of Opti-MEM.

    • In Tube B, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add the DNA-lipid complex to the HEK293T cells.

  • Day 3: Change media. After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Day 4 & 5: Harvest viral supernatant.

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.

    • Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.

    • The viral supernatant can be used immediately or stored at -80°C in small aliquots. A second harvest can be performed at 72 hours.

Lentiviral Transduction of Target Cells for Stable ERAP1 Expression

This protocol details the transduction of target cells to generate a stable cell line expressing ERAP1.

Materials:

  • Target cells (e.g., HEK293T, Jurkat)

  • Lentiviral supernatant containing the ERAP1 construct

  • Complete culture medium for the target cells

  • Polybrene (stock solution of 10 mg/mL)

  • Puromycin (for selection)

Procedure:

  • Day 1: Seed target cells. Seed 5 x 10^4 cells per well in a 24-well plate in their complete culture medium.

  • Day 2: Transduction.

    • Thaw the lentiviral supernatant on ice.

    • Remove the medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL. The optimal concentration should be determined for each cell line.

    • Add the desired volume of lentiviral supernatant to the cells to achieve the desired MOI.[8] Gently swirl the plate to mix.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Day 3: Change media. After 18-24 hours, remove the virus-containing medium and replace it with fresh complete medium.

  • Day 4 onwards: Selection of stable cells.

    • 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration must be determined by a kill curve for each cell line.

    • Continue to culture the cells in the presence of puromycin, changing the medium every 2-3 days.

    • Untransduced cells will die, leaving a population of stably transduced cells.

    • Expand the puromycin-resistant cells for further analysis.

Validation of ERAP1 Expression by Western Blot

This protocol is for confirming the expression of the ERAP1 protein in the stably transduced cell line.

Materials:

  • Stably transduced and control cell lines

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membrane

  • Primary antibody against ERAP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[9]

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

    • Determine the protein concentration of the supernatant using a BCA assay.[11]

  • SDS-PAGE and Transfer.

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane three times with TBST.

  • Detection.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Functional Assay: Flow Cytometry for MHC Class I Surface Expression

This protocol assesses the functional consequence of ERAP1 overexpression by measuring the surface levels of MHC class I molecules.

Materials:

  • Stably transduced and control cell lines

  • FITC- or PE-conjugated anti-MHC class I antibody (e.g., W6/32)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell preparation. Harvest 1 x 10^5 cells per sample and wash with cold FACS buffer.

  • Staining.

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add the anti-MHC class I antibody at the recommended dilution.

    • Incubate on ice for 30 minutes in the dark.

  • Washing. Wash the cells twice with 1 mL of cold FACS buffer.

  • Acquisition. Resuspend the cells in 300 µL of FACS buffer and analyze them on a flow cytometer.

  • Analysis. Gate on the live cell population and quantify the mean fluorescence intensity (MFI) of the MHC class I staining.

Visualizations

ERAP1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface ERAP1 ERAP1 Optimal_Peptides Optimal Peptides (8-9 amino acids) ERAP1->Optimal_Peptides Peptide_Precursors Peptide Precursors (>9 amino acids) Peptide_Precursors->ERAP1 Trimming Peptide_Loading_Complex Peptide Loading Complex (PLC) Optimal_Peptides->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex MHC_I_Peptide MHC-I-Peptide Complex Peptide_Loading_Complex->MHC_I_Peptide MHC_I_Surface MHC-I-Peptide on Cell Surface MHC_I_Peptide->MHC_I_Surface Transport to Cell Surface T_Cell CD8+ T Cell MHC_I_Surface->T_Cell Antigen Presentation & T-Cell Recognition

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Lentiviral_Transduction_Workflow cluster_Lentivirus_Production Lentivirus Production cluster_Transduction_Selection Transduction and Selection cluster_Validation Validation Transfection Transfect HEK293T cells with ERAP1 transfer, packaging, and envelope plasmids Incubation1 Incubate for 48-72 hours Transfection->Incubation1 Harvest Harvest and filter viral supernatant Incubation1->Harvest Add_Virus Add lentivirus and Polybrene to cells Harvest->Add_Virus Seed_Cells Seed target cells Seed_Cells->Add_Virus Incubation2 Incubate for 24-48 hours Add_Virus->Incubation2 Selection Select with Puromycin Incubation2->Selection Stable_Line Establish stable ERAP1-expressing cell line Selection->Stable_Line Western_Blot Confirm ERAP1 protein expression by Western Blot Stable_Line->Western_Blot Flow_Cytometry Analyze MHC-I surface expression by Flow Cytometry Stable_Line->Flow_Cytometry Functional_Assay Perform functional assays (e.g., CTL killing) Stable_Line->Functional_Assay

Caption: Workflow for generating stable ERAP1-expressing cells.

References

Computational Docking Methods for Predicting ERAP1 Inhibitor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing computational docking methods to predict the binding of inhibitors to Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). ERAP1 is a critical enzyme in the antigen processing and presentation pathway, making it an attractive therapeutic target for modulating immune responses in various diseases, including autoimmune disorders and cancer.[1][2][3] This document outlines the theoretical background, practical steps for in silico docking, and experimental validation protocols.

Introduction to ERAP1 and Inhibitor Docking

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-dependent M1 aminopeptidase located in the endoplasmic reticulum (ER).[3][4] Its primary function is to trim the N-terminus of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][4][5] This trimming process is a crucial step in shaping the peptide repertoire presented to CD8+ T cells, thereby influencing the adaptive immune response.[4][6] Dysregulation of ERAP1 activity has been linked to several autoimmune diseases and cancer.[1][2] Therefore, inhibitors of ERAP1 are being actively investigated as potential therapeutics.[7]

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[8] In the context of ERAP1, docking simulations can screen virtual libraries of compounds to identify potential inhibitors, predict their binding modes, and guide the optimization of lead compounds.[7] This approach accelerates the drug discovery process by reducing the time and cost associated with traditional high-throughput screening.

Data Presentation: Quantitative Data for Known ERAP1 Inhibitors

The following tables summarize quantitative data for several known ERAP1 inhibitors, providing a reference for comparison of potencies.

Table 1: Competitive Inhibitors of ERAP1

CompoundIC50 (µM)Assay ConditionsReference
Compound 1 28Hydrolysis of WRCYEKMALK decapeptide[7]
Compound 9 2Not specified[7]
DG0460.043Not specified[9]
Inhibitor 4 0.033Not specified[7]

Table 2: Allosteric Modulators of ERAP1

CompoundDescriptionIC50 / EC50 (µM)Assay ConditionsReference
Compound 3 Allosteric inhibitor5.3Not specified[10]

Table 3: Selectivity of ERAP1 Inhibitors

CompoundERAP1 IC50 (µM)ERAP2 IC50 (µM)IRAP IC50 (µM)Reference
Compound 9 22510[7]
DG0460.0430.0370.002[9]
Inhibitor 4 0.0330.0560.004[7]

Experimental Protocols

Protocol 1: In Silico Molecular Docking of ERAP1 Inhibitors using AutoDock

This protocol provides a general workflow for performing molecular docking of a small molecule inhibitor to ERAP1 using AutoDock, a widely used open-source docking software.[8][11]

1. Preparation of the ERAP1 Receptor Structure:

a. Download the crystal structure of human ERAP1 from the Protein Data Bank (PDB). Structures are available in both open (e.g., PDB ID: 3MDJ, 3QNF) and closed (e.g., PDB ID: 2YD0) conformations.[4] The choice of conformation can be critical and should be considered based on the hypothesized binding mode of the inhibitor. b. Prepare the protein for docking using AutoDockTools (ADT). This involves: i. Removing water molecules and any co-crystallized ligands. ii. Adding polar hydrogens. iii. Assigning Kollman charges. iv. Merging non-polar hydrogens. v. Saving the prepared protein in PDBQT format.

2. Preparation of the Ligand:

a. Obtain the 3D structure of the inhibitor. This can be done by drawing it in a molecular editor (e.g., MarvinSketch, ChemDraw) and saving it in a common format like SDF or MOL2. b. Use ADT or Open Babel to: i. Assign Gasteiger charges. ii. Set the rotatable bonds. iii. Save the ligand in PDBQT format.

3. Grid Box Generation:

a. Define the docking search space (grid box) around the active site or a putative allosteric site of ERAP1. b. The active site is located in the catalytic domain and typically contains a zinc ion. For allosteric inhibitors, the binding site may be at the interface of different domains.[3] c. Use AutoGrid to generate the grid parameter file (.gpf) and the corresponding grid map files.

4. Running the Docking Simulation:

a. Use AutoDock to run the docking simulation. This involves specifying the prepared receptor and ligand PDBQT files, and the grid parameter file in the docking parameter file (.dpf). b. The Lamarckian Genetic Algorithm is commonly used for conformational searching.[11] c. The output will be a docking log file (.dlg) containing the predicted binding poses, their binding energies, and other relevant information.

5. Analysis of Docking Results:

a. Analyze the docking results using ADT or other visualization software (e.g., PyMOL, Chimera). b. Examine the predicted binding poses and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the inhibitor and ERAP1. c. The binding energy provides an estimate of the binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

Protocol 2: ERAP1 Enzymatic Activity Assay (Fluorogenic Substrate)

This protocol describes a continuous fluorogenic assay to measure the enzymatic activity of ERAP1 and to determine the potency of inhibitors (IC50 values).[12]

1. Materials:

  • Recombinant human ERAP1 protein.

  • Fluorogenic substrate: Leucine-7-amido-4-methylcoumarin (L-AMC).[12][13]

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Test inhibitor compounds dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Procedure:

a. Prepare a stock solution of L-AMC in DMSO. b. Prepare serial dilutions of the test inhibitor in DMSO. c. In a 96-well plate, add the following to each well: i. Assay buffer. ii. A fixed concentration of recombinant ERAP1. iii. The test inhibitor at various concentrations (or DMSO for control). d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the L-AMC substrate to each well. f. Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. g. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation wavelength is typically around 380 nm and the emission wavelength is around 460 nm for AMC.[12]

3. Data Analysis:

a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities to the control (DMSO) to obtain the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Antigen Presentation Assay

This assay measures the ability of ERAP1 inhibitors to modulate the presentation of a specific peptide-MHC complex on the cell surface.

1. Materials:

  • A suitable cell line (e.g., HeLa cells).

  • A viral vector or plasmid encoding an N-terminally extended precursor of a known T-cell epitope (e.g., ss-LEQLE-SIINFEKL, where SIINFEKL is the ovalbumin epitope).

  • A monoclonal antibody specific for the peptide-MHC complex (e.g., 25D1.16 for SIINFEKL-H-2Kb).

  • A fluorescently labeled secondary antibody.

  • Flow cytometer.

  • Test inhibitor compounds.

2. Procedure:

a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Transfect or infect the cells with the vector encoding the extended epitope precursor. c. Treat the cells with various concentrations of the ERAP1 inhibitor (or DMSO as a control) for a sufficient period (e.g., 24-48 hours). d. Harvest the cells and wash them with FACS buffer (e.g., PBS with 1% BSA). e. Incubate the cells with the primary antibody (e.g., 25D1.16) on ice. f. Wash the cells to remove unbound primary antibody. g. Incubate the cells with the fluorescently labeled secondary antibody on ice in the dark. h. Wash the cells to remove unbound secondary antibody. i. Resuspend the cells in FACS buffer and analyze them by flow cytometry, measuring the fluorescence intensity of the cell population.

3. Data Analysis:

a. Quantify the mean fluorescence intensity (MFI) for each treatment condition. b. Normalize the MFI values to the control (DMSO) to determine the effect of the inhibitor on antigen presentation. c. A decrease in MFI indicates that the inhibitor is preventing the trimming of the precursor peptide by ERAP1, leading to reduced presentation of the final epitope.

Visualizations

Signaling Pathway and Experimental Workflows

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Protein Endogenous Protein Proteasome Proteasome Protein->Proteasome Ubiquitination Peptide_precursor N-terminally Extended Peptides Proteasome->Peptide_precursor Degradation TAP TAP Transporter Peptide_precursor->TAP Peptide_precursor->TAP ERAP1 ERAP1 TAP->ERAP1 Transport MHC_I MHC Class I ERAP1->MHC_I Trimming to 8-10 amino acids Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Peptide Loading Peptide_MHC_surface Peptide-MHC I Complex Peptide_MHC->Peptide_MHC_surface Transport Peptide_MHC->Peptide_MHC_surface T_Cell CD8+ T-Cell Peptide_MHC_surface->T_Cell Antigen Presentation

Caption: MHC Class I Antigen Presentation Pathway involving ERAP1.

Computational_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Download ERAP1 Structure (PDB) Prep_Receptor Prepare Receptor (Add H, charges, etc.) PDB->Prep_Receptor Ligand_structure Inhibitor Structure (2D/3D) Prep_Ligand Prepare Ligand (Charges, rotatable bonds) Ligand_structure->Prep_Ligand Grid_Gen Define Grid Box (Active/Allosteric Site) Prep_Receptor->Grid_Gen Run_Docking Run Docking Simulation (AutoDock) Prep_Ligand->Run_Docking Grid_Gen->Run_Docking Analyze_Results Analyze Docking Poses & Binding Energies Run_Docking->Analyze_Results Experimental_Validation Experimental Validation (Enzymatic & Cellular Assays) Analyze_Results->Experimental_Validation

Caption: Workflow for Computational Docking of ERAP1 Inhibitors.

Logical_Relationship Computational_Prediction Computational Prediction (Docking) Hypothesis Binding Mode & Affinity Hypothesis Computational_Prediction->Hypothesis Experimental_Validation Experimental Validation Hypothesis->Experimental_Validation SAR Structure-Activity Relationship (SAR) Experimental_Validation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Computational_Prediction Iterative Refinement

Caption: Logical Relationship between Docking and Experiments.

References

Troubleshooting & Optimization

ERAP1 Enzymatic Activity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) enzymatic activity assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My ERAP1 enzyme shows very low or no activity. What are the possible causes?

A1: Several factors can contribute to low or absent ERAP1 activity. Consider the following:

  • Enzyme Integrity: Ensure the recombinant ERAP1 is properly folded and stored. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt and store at -70°C or below in a suitable buffer containing a cryoprotectant like glycerol.[1]

  • Assay Buffer Composition: The pH and composition of the assay buffer are critical. A common buffer is Tris-HCl or HEPES at a pH of 7.0-8.0.[2] Ensure that no inhibiting components, such as high concentrations of EDTA or other metal chelators, are present, as ERAP1 is a zinc metallopeptidase.[3]

  • Substrate suitability: ERAP1 activity is highly dependent on the substrate's length and sequence. ERAP1 preferentially trims peptides that are 9-16 amino acids long.[2][3] Short fluorogenic substrates (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC) can be used but may not reflect the enzyme's activity on physiological substrates.[3]

  • Allotypic Variation: The human ERAP1 gene is polymorphic, and different allotypes can exhibit significantly different enzymatic activities, with some being naturally low-activity variants.[3][4][5] Verify the allotype of your recombinant enzyme if possible.

  • Inhibitory Contaminants: Ensure all reagents and labware are free from contaminating proteases or inhibitors.

Q2: I am observing inconsistent or variable results between experiments. What could be the reason?

A2: Variability in ERAP1 assays can stem from several sources:

  • Substrate-Dependent Kinetics: The enzymatic properties of ERAP1, including catalytic efficiency and substrate affinity, are highly dependent on the specific peptide sequence being tested.[4] Even small changes in the experimental setup can be amplified by these substrate-specific effects.

  • Enzyme Concentration: Ensure accurate and consistent dilution of the enzyme for each experiment. ERAP1 activity should be measured in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.[6]

  • Product Inhibition: ERAP1 can be inhibited by its cleavage products, particularly short peptides around 8 amino acids in length.[1] If the reaction proceeds for too long, product accumulation can lead to feedback inhibition and non-linear reaction rates.

  • Assay Temperature and Incubation Time: Maintain a consistent temperature (typically 37°C) and incubation time for all experiments.[2] Fluctuations can significantly impact enzymatic rates.

Q3: How do I choose the right substrate for my ERAP1 assay?

A3: The choice of substrate depends on the specific research question:

  • For High-Throughput Screening (HTS): Fluorogenic or chromogenic substrates like L-Leucine-AMC are often used due to their convenience.[7] However, be aware that these may not fully recapitulate the enzyme's physiological activity and can be prone to artifacts.[6][8]

  • For Studying Physiological Trimming: Use N-terminally extended peptide precursors of known MHC class I epitopes. These are typically 10-16 amino acids long.[2] The trimming of these substrates can be monitored by methods like RP-HPLC or mass spectrometry.[2][8]

  • Label-Free Methods: For inhibitor screening and detailed kinetic studies, label-free methods like MALDI-TOF MS are increasingly used. These assays directly measure the conversion of a peptide substrate to its product, reducing the risk of artifacts associated with labeled substrates.[8][9]

Q4: Can the presence of ERAP2 interfere with my ERAP1 assay?

A4: Yes, if you are working with cell lysates or a system where both enzymes are present. ERAP1 and ERAP2 have distinct but sometimes overlapping substrate preferences and can influence each other's activity. ERAP1 preferentially trims peptides longer than 9 residues, while ERAP2 is more efficient with peptides shorter than 10 residues.[1] Notably, the products of ERAP1 (shorter peptides) can be substrates for ERAP2, and some ERAP2 substrates/products can inhibit ERAP1.[1] For specific ERAP1 activity measurement, using purified recombinant ERAP1 is essential.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or Very Low Signal 1. Inactive enzyme.- Verify enzyme activity with a positive control substrate. - Ensure proper storage and handling to avoid degradation.
2. Incorrect buffer pH or composition.- Optimize buffer pH (typically 7.0-8.0). - Check for the presence of inhibitors (e.g., metal chelators).
3. Unsuitable substrate.- Use a substrate of optimal length (9-16 amino acids).[2][3] - If using a fluorogenic substrate, confirm its suitability for ERAP1.
4. Insufficient enzyme concentration.- Perform an enzyme titration to determine the optimal concentration for a linear reaction rate.
High Background Signal 1. Substrate instability/autohydrolysis.- Run a no-enzyme control to measure background substrate degradation. - Subtract the background from all measurements.
2. Contaminated reagents.- Use fresh, high-purity reagents.
3. Assay artifacts (for fluorescence assays).- Screen for compound interference (e.g., autofluorescence) in inhibitor studies.
Non-Linear Reaction Rate 1. Substrate depletion.- Measure initial velocities by ensuring that less than 10-15% of the substrate is consumed.
2. Product inhibition.- Shorten the incubation time or use a lower enzyme concentration.[1]
3. Enzyme instability.- Check the stability of ERAP1 under your assay conditions (time, temperature).
Poor Reproducibility 1. Pipetting errors.- Use calibrated pipettes and ensure proper mixing.
2. Temperature fluctuations.- Use a temperature-controlled plate reader or water bath.
3. Inconsistent incubation times.- Use a multichannel pipette or automated liquid handler for precise timing.
4. Allotypic variation of the enzyme.- Be aware that different batches or sources of recombinant ERAP1 may correspond to different allotypes with varying kinetics.[4]

Experimental Protocols

RP-HPLC Based Peptide Trimming Assay

This method directly measures the cleavage of a peptide substrate by separating the substrate and its product(s) based on their hydrophobicity.

  • Reagents:

    • Purified recombinant human ERAP1.

    • Peptide substrate (e.g., a 10-16 amino acid N-terminally extended epitope precursor) at a stock concentration of 10 mM in DMSO or water.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8.[2]

    • Reaction Stop Solution: 0.6% Trifluoroacetic Acid (TFA).[2]

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the peptide substrate at a final concentration of 150 µM.[2]

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding purified ERAP1 to a final concentration of approximately 3.5 µg/ml.[2]

    • Incubate at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

    • Stop the reaction by adding an equal volume of the stop solution.

    • Analyze the samples by RP-HPLC using a C18 column. Elute with a gradient of acetonitrile in 0.1% TFA.

    • Calculate the percentage of substrate trimmed by integrating the peak areas of the substrate and product peptides.[2]

Fluorescence-Based Assay using a Fluorogenic Substrate

This is a continuous or endpoint assay suitable for HTS and kinetic analysis of small molecule inhibitors.

  • Reagents:

    • Purified recombinant human ERAP1.

    • Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) stock solution in DMSO.

    • Assay Buffer: 20 mM HEPES, pH 7.0, 100 mM NaCl, 0.002% Tween 20.[4]

  • Procedure:

    • In a 96-well or 384-well plate, add the assay buffer.

    • Add the test compounds (for inhibitor screening) or DMSO (for control).

    • Add the Leu-AMC substrate to a final concentration in the range of its Km.

    • Initiate the reaction by adding purified ERAP1 (e.g., 1 nM final concentration).[4]

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.

    • The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

Quantitative Data Summary

Parameter Value/Range Context Reference
Optimal Substrate Length 9-16 amino acidsERAP1 shows significantly lower activity on peptides shorter than 9 or longer than 16 residues.[2][3]
Typical Assay pH 7.0 - 8.0ERAP1 activity is optimal in the neutral to slightly basic pH range.[2]
Typical Assay Temperature 37°CMimics physiological conditions.[2]
Km for QLESIINFEKL (11-mer) ~124 µMExample of substrate affinity for a longer peptide.[2]
Km for SIINFEKL (8-mer) >900 µMDemonstrates the much lower affinity for shorter peptides.[2]
Allotypic Activity Range Up to 60-fold differenceCatalytic efficiency can vary dramatically between common ERAP1 allotypes depending on the substrate.[4]
Inhibitor IC50 (Compound 1) 9.2 µMExample IC50 for a small molecule inhibitor in a Leu-AMC assay.[7]
Inhibitor IC50 (Compound 2) 5.7 µMExample IC50 for a small molecule inhibitor in a Leu-AMC assay.[7]

Visual Guides

ERAP1 Experimental Workflow

ERAP1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Prepare Assay Plate (Add buffer, compounds) reagents->plate initiate Initiate Reaction (Add Enzyme) plate->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction (e.g., with TFA) incubate->stop Endpoint Assay read Read Signal (Fluorescence, HPLC, MS) incubate->read Kinetic Assay stop->read data Data Analysis (Calculate rates, IC50) read->data

Caption: General workflow for a typical ERAP1 enzymatic activity assay.

ERAP1 Troubleshooting Logic

ERAP1_Troubleshooting start Low/No ERAP1 Activity check_enzyme Check Enzyme Integrity (Storage, Handling, Positive Control) start->check_enzyme enzyme_ok Enzyme Active? check_enzyme->enzyme_ok check_buffer Verify Assay Buffer (pH, Composition, No Chelators) buffer_ok Buffer Correct? check_buffer->buffer_ok check_substrate Evaluate Substrate (Length 9-16 aa? Degradation?) substrate_ok Substrate Suitable? check_substrate->substrate_ok check_concentration Optimize Concentrations (Enzyme, Substrate) solution Activity Restored check_concentration->solution enzyme_ok->check_buffer Yes new_enzyme Source New Enzyme enzyme_ok->new_enzyme No buffer_ok->check_substrate Yes new_buffer Prepare Fresh Buffer buffer_ok->new_buffer No substrate_ok->check_concentration Yes new_substrate Use Different Substrate substrate_ok->new_substrate No

Caption: A logical flow diagram for troubleshooting low ERAP1 activity.

ERAP1 Molecular Ruler Mechanism

Caption: ERAP1's "molecular ruler" mechanism for substrate selection.

References

Technical Support Center: Optimizing Dosage and Administration of ERAP1 Modulators in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ERAP1 modulators in animal models.

Frequently Asked Questions (FAQs)

Q1: What is ERAP1 and why is it a therapeutic target?

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a crucial enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, it trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] By modulating ERAP1 activity, one can alter the repertoire of peptides presented on the cell surface (the immunopeptidome), which can be leveraged for therapeutic purposes. ERAP1 inhibition can generate novel cancer-associated antigens, enhancing anti-tumor immune responses, while in autoimmune diseases, it may prevent the presentation of self-antigens that trigger pathogenic T-cell responses.[3][4]

Q2: What are the different types of ERAP1 modulators?

ERAP1 modulators can be broadly categorized as inhibitors or activators.

  • Inhibitors: These molecules block the enzymatic activity of ERAP1. They can be further classified into:

    • Catalytic site inhibitors: These compounds, often peptidomimetics or small molecules, directly bind to the active site of the enzyme.[3]

    • Allosteric inhibitors: These molecules bind to a regulatory site on the enzyme, inducing a conformational change that inhibits its activity.[3][5] Allosteric inhibitors are being explored for potentially greater selectivity.[6]

  • Activators: Some compounds have been shown to enhance the trimming activity of ERAP1, although this is a less explored area of research.

Q3: What are common animal models used for studying ERAP1 modulation?

Syngeneic mouse tumor models are frequently used in immuno-oncology research to study the effects of ERAP1 inhibitors on tumor growth and the anti-tumor immune response.[2][7] In these models, tumor cells from the same genetic background as the mouse are implanted, allowing for the study of a fully competent immune system. For autoimmune diseases, models such as the collagen-induced arthritis (CIA) model in mice are utilized to assess the therapeutic potential of ERAP1 modulators.[5] ERAP1 knockout mice are also valuable tools for understanding the fundamental roles of ERAP1 in vivo.[8][9]

Q4: How do I choose the appropriate administration route for my ERAP1 modulator in mice?

The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.

  • Oral gavage (PO): This is a preferred route for compounds with good oral bioavailability, as it is less invasive for long-term studies.[10]

  • Intraperitoneal (IP) injection: This is a common route for administering compounds that may have lower oral bioavailability.[9][11] It generally leads to rapid absorption.

  • Subcutaneous (SC) injection: This route provides a slower and more sustained release of the compound.

  • Intravenous (IV) injection: This route ensures 100% bioavailability and is useful for initial pharmacokinetic studies.

Q5: What are typical dosages for ERAP1 inhibitors in mouse models?

Dosages can vary significantly depending on the potency, selectivity, and pharmacokinetic properties of the specific inhibitor. It is crucial to perform dose-response studies to determine the optimal dose for your specific compound and model.

Quantitative Data Summary

Table 1: Examples of ERAP1 Inhibitor Administration in Mouse Models
CompoundAnimal ModelAdministration RouteDosageDosing ScheduleReference
GRWD5769 Patients with advanced solid tumorsOral (BID)25 mg, 50 mg, 100 mgDays 1-14 of 21-day cycles
Compound 21 (GSK235) Naïve BALB/c miceOral10 mg/kgSingle dose[10]
Compound 21 (GSK235) Murine collagen-induced arthritis modelNot specified30, 90, and 270 mg/kg BIDNot specified[5]
Entinostat (in combination with ERAP1 KO) C57BL/6 mice with 9464D neuroblastomaOral gavage10 mg/kgDaily for 21 days[11]
Table 2: Pharmacokinetic Parameters of Selected ERAP1 Inhibitors in Mice
CompoundAnimal ModelAdministration RouteCmaxTmaxT1/2Reference
GRWD5769 Human patientsOral (BID)Dose proportional plasma levels~3 h~8 h
Compound 21 (GSK235) BALB/c miceOral (10 mg/kg)Not specifiedNot specifiedNot specified[10]

Troubleshooting Guides

Issue 1: No observable change in the immunopeptidome after ERAP1 inhibitor administration.

Possible Cause Troubleshooting Step
Insufficient drug exposure at the target site. - Verify the formulation and administration of the compound. - Conduct pharmacokinetic studies to confirm adequate plasma and tumor concentrations. - Increase the dose or alter the dosing schedule based on PK/PD modeling.
Compound instability. - Assess the stability of the compound in the formulation and under physiological conditions. - Consider using a different vehicle for administration.
Low ERAP1 expression in the tumor or target tissue. - Measure ERAP1 expression levels in your cell lines or tissue samples by western blot or qPCR. - Select models with confirmed high ERAP1 expression.
ERAP1 polymorphism affecting inhibitor binding. - Sequence the ERAP1 gene in your cell line or animal model to check for known polymorphisms that may confer resistance.
Suboptimal sample preparation for immunopeptidome analysis. - Review and optimize your protocol for MHC-peptide complex isolation and peptide elution. Ensure efficient cell lysis and antibody capture.

Issue 2: Unexpected T-cell response (e.g., no increase in tumor-specific T-cells, or induction of a generalized inflammatory response).

Possible Cause Troubleshooting Step
Generation of non-immunogenic or tolerogenic neoantigens. - Characterize the altered immunopeptidome to identify the specific neoantigens being generated. - Use in silico prediction tools to assess the binding affinity of new peptides to MHC class I. - Perform in vitro T-cell activation assays with the identified peptides.
Off-target effects of the modulator. - Profile the selectivity of your compound against other aminopeptidases and relevant off-targets. - Compare the in vivo phenotype with that of ERAP1 knockout or knockdown models.
Modulation of regulatory T-cells (Tregs) or other immunosuppressive cells. - Analyze the immune cell infiltrate in the tumor microenvironment by flow cytometry or immunohistochemistry to assess changes in Treg populations.
Induction of a cytokine storm. - Measure systemic cytokine levels in treated animals. - Consider a dose reduction or a different dosing schedule.

Issue 3: Inconsistent or low MHC class I surface expression.

Possible Cause Troubleshooting Step
ERAP1 inhibition leading to a general decrease in peptide supply. - In some contexts, ERAP1 inhibition can reduce the overall pool of suitable peptides for MHC-I loading, leading to decreased surface expression. Assess MHC-I levels at different time points after treatment.
Antibody staining issues in flow cytometry. - Titrate your anti-MHC-I antibody to determine the optimal concentration. - Include positive and negative controls in your staining panel. - Ensure proper compensation if using a multicolor panel.
Cell viability issues. - Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.

Experimental Protocols

Protocol 1: Immunopeptidome Analysis from Mouse Tumors

This protocol provides a general workflow for the isolation and analysis of MHC class I-associated peptides from tumor tissue.

  • Tumor Excision and Cell Lysis:

    • Excise tumors from treated and control mice and immediately snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue and lyse the cells in a buffer containing detergents (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) and protease inhibitors.

  • MHC Class I Immunoprecipitation:

    • Clarify the lysate by centrifugation.

    • Incubate the supernatant with an anti-MHC class I antibody (e.g., clone Y-3 for H-2Kb) coupled to protein A/G beads overnight at 4°C.

  • Peptide Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the MHC-peptide complexes using a low pH buffer (e.g., 10% acetic acid).

  • Peptide Purification:

    • Separate the peptides from the MHC heavy and light chains using acid precipitation or size-exclusion chromatography.

    • Further purify and concentrate the peptides using C18 solid-phase extraction.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., Sequest, Mascot) to identify the peptide sequences from the MS/MS spectra.

    • Compare the immunopeptidomes of treated and control groups to identify changes in the presented peptide repertoire.

Protocol 2: In Vivo Cytotoxicity Assay

This protocol measures the in vivo killing of target cells by cytotoxic T-lymphocytes (CTLs).

  • Target Cell Preparation:

    • Prepare two populations of syngeneic splenocytes.

    • Pulse one population with a relevant peptide epitope (target cells) and the other with an irrelevant peptide or no peptide (control cells).

    • Label the target cells with a high concentration of a fluorescent dye (e.g., CFSE) and the control cells with a low concentration of the same dye.

  • Adoptive Transfer:

    • Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into immunized or tumor-bearing mice.

  • Analysis:

    • After a defined period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to determine the ratio of CFSE-high to CFSE-low cells.

    • Specific killing is calculated as: [1 - (ratio in immunized mice / ratio in naive mice)] x 100.

Visualizations

ERAP1_Signaling_Pathway ERAP1 in Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-10 aa) Proteasome->Peptide_precursors Degradation Protein Cellular/Viral Protein Protein->Proteasome Ubiquitination TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming MHC_I MHC Class I ERAP1->MHC_I Optimal Peptide (8-10 aa) Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Loading Cell_Surface Cell Surface Peptide_MHC_I->Cell_Surface Transport T_Cell CD8+ T-Cell Cell_Surface->T_Cell Presentation

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Experimental_Workflow Workflow for In Vivo ERAP1 Modulator Studies cluster_preclinical Preclinical Evaluation cluster_analysis Pharmacodynamic & Efficacy Analysis Compound_Selection ERAP1 Modulator Selection & Formulation Animal_Model Animal Model Selection (e.g., Syngeneic Tumor) Compound_Selection->Animal_Model Dosing Dosage & Administration (PO, IP) Animal_Model->Dosing Tumor_Growth Tumor Growth Measurement Dosing->Tumor_Growth Immunopeptidome Immunopeptidome Analysis (LC-MS/MS) Dosing->Immunopeptidome T_Cell_Response T-Cell Response (ELISpot, Flow Cytometry) Dosing->T_Cell_Response MHC_I_Expression MHC-I Surface Expression (Flow Cytometry) Dosing->MHC_I_Expression Troubleshooting_Logic Troubleshooting Logic for Unexpected T-Cell Response Start Unexpected T-Cell Response Observed Check_PK Adequate Drug Exposure? Start->Check_PK Check_PD Immunopeptidome Altered as Expected? Check_PK->Check_PD Yes Action_PK Optimize Dose & Administration Route Check_PK->Action_PK No Check_Neoantigens Generated Neoantigens Immunogenic? Check_PD->Check_Neoantigens Yes Action_PD Troubleshoot Immunopeptidome Protocol Check_PD->Action_PD No Check_Off_Target Potential Off-Target Effects? Check_Neoantigens->Check_Off_Target Yes Action_Neoantigens Characterize Neoantigen Immunogenicity Check_Neoantigens->Action_Neoantigens No Action_Off_Target Assess Modulator Selectivity Check_Off_Target->Action_Off_Target Yes End Refine Hypothesis Check_Off_Target->End No Action_PK->End Action_PD->End Action_Neoantigens->End Action_Off_Target->End

References

Strategies to enhance the cell permeability of ERAP1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers developing Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to enhancing the cell permeability of your compounds.

Frequently Asked Questions (FAQs)

Q1: My ERAP1 inhibitor is highly potent in enzymatic assays but shows low activity in cell-based assays. What is the likely cause?

A1: A significant drop in activity between enzymatic and cellular assays often points to poor cell permeability. The inhibitor must cross the cell membrane and localize to the Endoplasmic Reticulum (ER) to reach its target, ERAP1.[1][2] Potent inhibitors, especially peptide mimetics or those with charged groups like phosphinic acids, frequently struggle with passive diffusion across the lipid bilayer.[2][3] We recommend quantifying your compound's permeability using assays like PAMPA or the Caco-2 cell-based assay.

Q2: What are the primary strategies to improve the cell permeability of my ERAP1 inhibitor?

A2: There are two main approaches:

  • Chemical Modification: Altering the molecule's intrinsic physicochemical properties. Key strategies include creating prodrugs, optimizing lipophilicity (LogD), reducing the number of hydrogen bond donors (HBDs), and designing for intramolecular hydrogen bonds (IMHBs).[4][5][6]

  • Formulation and Advanced Delivery: Encapsulating the inhibitor in a carrier system to facilitate its transport into the cell. Common methods include using liposomal formulations or polymeric nanoparticles.[5][7][8]

Q3: How does a prodrug strategy work to enhance permeability?

A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule.[9] This strategy involves temporarily masking polar, membrane-impermeable functional groups (e.g., carboxylic acids, hydroxyls) with more lipophilic promoieties (e.g., esters).[5][10] This modification increases the compound's ability to diffuse across the cell membrane. Once inside the cell, cellular enzymes like esterases cleave the promoiety, releasing the active inhibitor.[9]

Q4: What is an ideal lipophilicity range for good cell permeability?

A4: While compound-specific, a general guideline for optimal passive permeability is a LogD value (the distribution coefficient at a specific pH) between 1 and 3 at a physiological pH of 7.4.[5] This range represents a balance between the solubility in the aqueous extracellular space and the lipid solubility required to partition into the cell membrane.

Q5: What are nanoparticles and how can they deliver ERAP1 inhibitors?

A5: Nanoparticles are sub-micron sized particles that can encapsulate therapeutic agents.[11] For ERAP1 inhibitors, systems like pH-responsive polymeric nanoparticles can be used.[8] These nanoparticles protect the inhibitor in the bloodstream and can be designed for targeted release. For instance, nanoparticles can be engineered to release their payload in the slightly acidic tumor microenvironment, concentrating the inhibitor where it's needed.[8][12]

Troubleshooting Guide: Low Cell Permeability

If you have confirmed that your ERAP1 inhibitor has low cellular activity due to poor permeability, use the following guide to identify and address the issue.

Logical Flowchart for Troubleshooting

start Start: Inhibitor has low cellular activity q_perm Measure Permeability (e.g., Caco-2 Assay) start->q_perm res_low Result: Low Permeability (Papp < 1.0 x 10⁻⁶ cm/s) q_perm->res_low Low res_high Result: High Permeability (Papp ≥ 1.0 x 10⁻⁶ cm/s) q_perm->res_high High strat Implement Permeability Enhancement Strategy res_low->strat q_efflux Check Efflux Ratio (ER) from Caco-2 data res_high->q_efflux strat_chem Chemical Modification: - Prodrug approach - Optimize LogD (1-3) - Reduce HBDs (e.g., N-methylation) - Introduce IMHBs strat->strat_chem strat_form Formulation Strategy: - Liposomal encapsulation - Nanoparticle delivery strat->strat_form res_efflux_high Result: High Efflux (ER > 2) q_efflux->res_efflux_high High res_efflux_low Result: Low Efflux (ER ≤ 2) q_efflux->res_efflux_low Low act_efflux Action: Modify structure to avoid transporter recognition. (e.g., remove H-bond acceptors, add bulky groups) res_efflux_high->act_efflux check_target Problem is not permeability. Investigate other factors: - Intracellular target engagement (CETSA) - Cellular metabolism/degradation - Off-target toxicity res_efflux_low->check_target cluster_0 Setup cluster_1 Execution cluster_2 Analysis prep_lipid 1. Prepare Lipid Solution coat_plate 2. Coat Donor Plate Filter prep_lipid->coat_plate prep_solutions 3. Prepare Donor (Inhibitor) & Acceptor (Buffer) Solutions coat_plate->prep_solutions assemble 4. Assemble Plates (Donor into Acceptor) prep_solutions->assemble incubate 5. Incubate (4-16h, RT) assemble->incubate quantify 6. Measure Concentrations (LC-MS/MS) incubate->quantify calculate 7. Calculate Permeability Coefficient (Pe) quantify->calculate cluster_0 Preparation cluster_1 Transport Assay (Bidirectional) cluster_2 Analysis seed 1. Seed & Culture Caco-2 on Transwell (21 days) check 2. Verify Monolayer Integrity (TEER) seed->check dose_ab 3a. Dose Apical Side (A -> B) check->dose_ab dose_ba 3b. Dose Basolateral Side (B -> A) check->dose_ba incubate 4. Incubate (37°C, 120 min) dose_ab->incubate dose_ba->incubate sample 5. Sample Donor & Acceptor Chambers incubate->sample quantify 6. Quantify Concentration (LC-MS/MS) sample->quantify calculate 7. Calculate Papp and Efflux Ratio quantify->calculate cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) prot Cellular Proteins (e.g., viral, tumor) proteasome Proteasome prot->proteasome Ubiquitination peptides Peptide Precursors (>8-10 aa) proteasome->peptides tap TAP Transporter peptides->tap Translocation erap1 ERAP1 tap->erap1 Trimming trimmed Optimal Peptides (8-9 aa) erap1->trimmed inhibitor ERAP1 Inhibitor inhibitor->erap1 Inhibition mhc1 MHC Class I complex Peptide-MHC-I Complex mhc1->complex trimmed->mhc1 Loading cell_surface Cell Surface Presentation complex->cell_surface Transport tcell CD8+ T-Cell Recognition cell_surface->tcell

References

Technical Support Center: Refining Protocols for Consistent Immunopeptidome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunopeptidome profiling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer robust protocols for consistent and reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during your immunopecidome profiling experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low Peptide Yield After Immunoprecipitation (IP) - Insufficient starting material.[1][2] - Suboptimal cell lysis.[3][4] - Inefficient antibody-bead coupling.[5] - Poor antibody affinity or specificity for MHC molecules.[6] - Peptide loss during wash steps.[7]- Start with a sufficient number of cells (typically 250–500 million) to ensure adequate depth and coverage of MHC peptides.[8] - Optimize lysis buffer composition and sonication/agitation to ensure efficient release of MHC-peptide complexes.[3] - Ensure fresh and efficient cross-linking reagents (e.g., DMP) are used for antibody coupling to beads.[3][5] - Use validated antibodies with high affinity for the target HLA alleles (e.g., W6/32 for pan-HLA class I).[6] - Use low-protein binding tubes and minimize the number of wash steps to reduce peptide adsorption to surfaces.[7]
High Variability Between Replicates - Inconsistent sample handling and preparation. - Variability in immunoaffinity purification.[6] - Fluctuations in mass spectrometer performance.- Standardize all steps of the protocol, from cell culture and harvesting to peptide elution. - Use the same batch of antibody-coupled beads for all samples in a cohort. - Regularly calibrate and maintain the mass spectrometer to ensure consistent performance.
Poor Quality Mass Spectrometry (MS) Data (Low Signal, High Noise) - Low peptide concentration in the final sample.[9] - Presence of contaminants (e.g., detergents, salts). - Suboptimal MS acquisition parameters.- Concentrate the final peptide eluate using a vacuum concentrator. - Perform thorough desalting and cleanup of the peptide sample using C18 columns before MS analysis.[5] - Optimize MS parameters, including spray voltage, capillary temperature, and fragmentation energy, for immunopeptidome analysis.[10]
Low Number of Identified Peptides - Inadequate search space in the database search.[7] - Search engine bias towards tryptic peptides.[7] - Stringent False Discovery Rate (FDR) settings.[9]- Include a comprehensive protein database that contains potential source proteins for the immunopeptidome. Consider adding databases of common contaminants. - Use search algorithms optimized for non-tryptic peptides and consider setting the enzyme specificity to "unspecific".[3][9] - Adjust the FDR to a less stringent cutoff (e.g., 5%) to increase the number of identifications, but be mindful of the potential for more false positives.[9]
Identification of Non-canonical or Post-translationally Modified (PTM) Peptides is Low - Standard database search pipelines are not designed to identify these peptides.[2] - Lack of specific enrichment for PTMs.[2]- Use specialized bioinformatics tools and open modification search strategies to identify non-canonical peptides and PTMs.[2] - Consider incorporating enrichment steps for specific PTMs (e.g., phosphopeptide enrichment) if they are of particular interest.[2]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended starting amount of cells or tissue for immunopeptidome profiling?

A1: The required amount of starting material can vary depending on the expression level of MHC molecules and the sensitivity of the mass spectrometer. However, a general recommendation is to start with 250–500 million cells to achieve sufficient depth and coverage of MHC-bound peptides.[8] For tissue samples, starting with at least 15 mg of fresh frozen tissue is a common practice.[1]

Q2: How can I optimize cell lysis to ensure efficient recovery of MHC-peptide complexes?

A2: Optimization of cell lysis is crucial for maximizing the yield of MHC-peptide complexes.[3][4] This involves using a lysis buffer containing a mild detergent (e.g., NP-40 or Triton X-100) to solubilize the cell membrane while preserving the integrity of the MHC-peptide interaction. Mechanical disruption methods like sonication or douncing can further aid in complete cell lysis. It is important to perform lysis on ice to minimize proteolytic degradation.

Immunoaffinity Purification

Q3: Which antibody is best for purifying HLA class I-peptide complexes?

A3: The pan-HLA class I-specific monoclonal antibody W6/32 is widely used and has been shown to be effective for the immunoprecipitation of a broad range of HLA-A, -B, and -C alleles.[6] For allele-specific purification, antibodies targeting specific HLA allotypes are required.

Q4: What are the critical steps to ensure efficient immunoaffinity purification?

A4: Key steps for successful immunoaffinity purification include:

  • Antibody Cross-linking: Covalently cross-linking the antibody to the protein A or G beads using a reagent like dimethyl pimelimidate (DMP) prevents antibody leaching during peptide elution.[3][5]

  • Pre-clearing the Lysate: Incubating the cell lysate with beads that have not been coupled to an antibody can help reduce non-specific binding of proteins to the affinity matrix.[7]

  • Washing: Thoroughly washing the beads after incubation with the lysate is essential to remove non-specifically bound proteins. However, excessive washing can lead to the loss of low-abundance peptides.[7]

Peptide Elution and Analysis

Q5: What is the best method for eluting peptides from the MHC complex?

A5: A common and effective method for eluting bound peptides from the MHC complex is through acid treatment. Typically, a solution of 10% acetic acid or 1% trifluoroacetic acid (TFA) is used to disrupt the interaction between the peptide and the MHC molecule.[7][11]

Q6: Why is it challenging to identify immunopeptides using standard proteomics search engines?

A6: Standard proteomics search engines are often optimized for the identification of tryptic peptides, which have predictable cleavage sites (at lysine and arginine residues). Immunopeptides are generated through a different processing pathway and are therefore non-tryptic, resulting in a much larger and more complex search space.[7] This increased search space can lead to a higher rate of false-positive identifications.[12] Therefore, using search algorithms specifically designed for or adapted to handle non-tryptic peptides is highly recommended.[3]

Experimental Protocols

Detailed Methodology for Immunoaffinity Purification of MHC Class I Peptides

This protocol outlines the key steps for the isolation of MHC class I-associated peptides from cultured cells.

  • Cell Lysis:

    • Harvest approximately 5x10^8 cells and wash them three times with cold PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., 1% CHAPS or 0.5% IGEPAL CA-630 in PBS with protease inhibitors).

    • Lyse the cells by douncing or sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 60 minutes at 4°C.

  • Immunoaffinity Chromatography:

    • Prepare an immunoaffinity column by coupling the W6/32 antibody to Protein A Sepharose beads.

    • Pre-clear the cell lysate by passing it over a column of Protein A Sepharose beads without the antibody.

    • Pass the pre-cleared lysate over the W6/32 antibody-coupled column multiple times to maximize binding.

    • Wash the column extensively with a series of wash buffers of decreasing salt concentration to remove non-specifically bound proteins.

  • Peptide Elution:

    • Elute the MHC-peptide complexes from the column using 10% acetic acid.

    • Separate the peptides from the MHC heavy chain and β2-microglobulin by passing the eluate through a 10 kDa molecular weight cutoff filter.

  • Peptide Cleanup:

    • Further purify and concentrate the peptides using a C18 reversed-phase column.[5]

    • Elute the peptides with a gradient of acetonitrile in 0.1% TFA.

    • Dry the peptide-containing fractions in a vacuum concentrator.

  • Mass Spectrometry Analysis:

    • Resuspend the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.

Visualizations

Immunopeptidome_Profiling_Workflow Start Cell Culture / Tissue Sample Lysis Cell Lysis Start->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IP Immunoaffinity Purification (MHC-I/II Antibody) Clarification->IP Wash Washing Steps IP->Wash Elution Peptide Elution (Acid Treatment) Wash->Elution Cleanup Peptide Cleanup & Desalting (C18) Elution->Cleanup MS LC-MS/MS Analysis Cleanup->MS DataAnalysis Data Analysis (Peptide Identification) MS->DataAnalysis End Identified Immunopeptidome DataAnalysis->End

Caption: A generalized workflow for immunopeptidome profiling experiments.

Troubleshooting_Logic Problem Low Peptide Yield Cause1 Insufficient Starting Material? Problem->Cause1 Cause2 Suboptimal Lysis? Problem->Cause2 Cause3 Inefficient IP? Problem->Cause3 Solution1 Increase Cell Number Cause1->Solution1 Solution2 Optimize Lysis Buffer Cause2->Solution2 Solution3 Check Antibody/Beads Cause3->Solution3

Caption: A troubleshooting decision tree for low peptide yield.

References

Technical Support Center: Mitigating Toxicity of ERAP1 Inhibitors in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicities of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ERAP1 inhibitors?

A1: ERAP1 inhibitors block the enzymatic activity of ERAP1, an aminopeptidase located in the endoplasmic reticulum. ERAP1's main function is to trim peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. By inhibiting this process, these compounds alter the repertoire of peptides (the immunopeptidome) presented on the cell surface to the immune system. This can enhance the recognition of cancer cells by T-cells or, in the case of autoimmune diseases, reduce the presentation of self-antigens that trigger autoimmune responses.[1]

Q2: What are the potential on-target and off-target toxicities of ERAP1 inhibitors?

A2: On-target toxicity primarily relates to the intended pharmacological effect. Altering the immunopeptidome could potentially lead to the presentation of new self-antigens, theoretically triggering an autoimmune response.[2] Studies in ERAP1 deficient mice have shown they can develop skeletal and intestinal features similar to ankylosing spondylitis.[3]

Off-target toxicities are less defined but could arise from the inhibitor interacting with other metalloproteases or cellular pathways. ERAP1 inhibition has been shown to affect cellular metabolism, reactive oxygen species (ROS) production, and sensitivity to ER stress.[4][5][6]

Q3: Have there been any preclinical studies demonstrating the safety of ERAP1 inhibitors?

A3: Yes, a study on an orally available and selective ERAP1 inhibitor, GSK235, was conducted in a mouse model of collagen-induced arthritis. The study reported that the inhibitor did not exacerbate the autoimmune response and, in fact, showed a dose-dependent therapeutic benefit. Broader histopathological analysis in this study did not reveal any significant compound-related toxicity.[7][8]

Q4: Can ERAP1 inhibition affect cytokine profiles?

A4: Yes, ERAP1 plays a role in regulating the innate immune response, and its inhibition can lead to changes in cytokine production. For instance, reduced ERAP1 function has been associated with increased levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[9] Therefore, monitoring cytokine profiles is a crucial aspect of preclinical toxicity assessment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during preclinical studies with ERAP1 inhibitors.

Issue Potential Cause Troubleshooting Steps
Unexpected in vitro cytotoxicity at therapeutic concentrations. 1. Off-target effects: The inhibitor may be affecting other essential cellular pathways. 2. ER stress induction: Inhibition of ERAP1 can sensitize cells to ER stress, leading to apoptosis.[6] 3. Mitochondrial dysfunction: ERAP1 inhibition has been linked to reduced mitochondrial membrane potential.[6]1. Assess off-target activity: Screen the inhibitor against a panel of related metalloproteases. 2. Evaluate ER stress markers: Perform western blot for ER stress markers like IRE1α and p-eIF2α.[10] 3. Measure mitochondrial health: Use assays like the JC-1 assay to assess mitochondrial membrane potential.[8][11][12][13] 4. Determine ROS levels: Quantify reactive oxygen species using probes like DCFH-DA.[14][15][16][17]
In vivo toxicity signs (e.g., weight loss, lethargy) at expected therapeutic doses. 1. Systemic inflammatory response: The inhibitor may be causing a broad, non-specific activation of the immune system. 2. Autoimmune-like syndrome: Chronic alteration of the self-peptidome could be inducing an autoimmune response. 3. Poor pharmacokinetic properties: The compound may have poor solubility or rapid clearance, leading to the need for higher, more toxic doses.1. Monitor cytokine levels: Perform multiplex cytokine analysis on plasma samples to detect inflammatory cytokines.[3][18][19][20][21] 2. Histopathological analysis: Conduct a thorough histological examination of major organs for signs of inflammation and tissue damage.[22][23][24][25][26] 3. Assess for autoimmunity: In long-term studies, monitor for clinical signs of autoimmunity and analyze for autoantibodies. 4. Optimize formulation and dosing: If insolubility is an issue, consider using solubilizing agents. Ensure accurate and consistent dosing.[2][27]
Lack of in vivo efficacy despite good in vitro potency. 1. Poor bioavailability: The inhibitor may not be reaching the target tissue at sufficient concentrations. 2. Rapid metabolism: The compound may be quickly cleared from the body. 3. Species-specific differences: The inhibitor may have lower potency against the murine ortholog of ERAP1 (ERAAP).1. Conduct pharmacokinetic studies: Determine the bioavailability, clearance, and half-life of the compound.[27] 2. Test against murine ERAP1: Confirm the inhibitor's potency on the mouse enzyme. 3. Consider alternative routes of administration: If oral bioavailability is low, explore intraperitoneal or intravenous routes.[27]
High variability in experimental results between animals. 1. Inconsistent dosing: Inaccurate administration of the inhibitor. 2. Biological variability: Natural differences between individual animals.1. Ensure precise dosing: Normalize the dose to each animal's body weight and use consistent administration techniques.[27] 2. Increase group size: A larger number of animals per group can improve statistical power. 3. Standardize animal characteristics: Use age- and sex-matched animals.

Quantitative Data Summary

Due to the proprietary nature of many ERAP1 inhibitors, specific quantitative toxicity data such as LD50 values are not widely available in the public domain. The following tables are provided as templates for organizing experimental data. The example data is hypothetical and for illustrative purposes only.

Table 1: In Vitro Cytotoxicity of ERAP1 Inhibitor (Compound X)

Cell LineIC50 (µM) after 72h exposure
Melanoma (A375)> 50
Colon Cancer (HCT116)> 50
Peripheral Blood Mononuclear Cells (PBMCs)> 50

Table 2: In Vivo Acute Oral Toxicity of ERAP1 Inhibitor (Compound Y) in Mice (OECD 423 Guideline)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
200030/3No signs of toxicity
500030/3No signs of toxicity
Estimated LD50 > 5000 mg/kg

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of ERAP1 inhibitors on cell viability.[28][29][30][31]

Materials:

  • ERAP1 inhibitor stock solution (in DMSO)

  • Cell line of interest (e.g., A375 melanoma cells)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the ERAP1 inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Immunopeptidomics Analysis of MHC Class I Peptides

This protocol outlines the general steps for isolating and analyzing MHC class I-bound peptides to assess the on-target effect of ERAP1 inhibitors.[1][4][5][7][32]

Materials:

  • Cells treated with ERAP1 inhibitor or vehicle control

  • Cell lysis buffer

  • Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

  • C18 spin columns for peptide desalting

  • LC-MS/MS system

Procedure:

  • Harvest a large number of cells (typically >1x10^8) for each condition.

  • Lyse the cells in a buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation.

  • Pass the lysate over the immunoaffinity column to capture MHC class I-peptide complexes.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the MHC-peptide complexes with an acidic solution.

  • Separate the peptides from the MHC heavy and light chains.

  • Desalt and concentrate the peptides using C18 spin columns.

  • Analyze the peptide repertoire by LC-MS/MS.

  • Identify peptide sequences using a database search algorithm.

Visualizations

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Proteins Cytosolic & Nuclear Proteins Proteins->Proteasome TAP TAP Transporter Peptide_precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Trimming MHC_I MHC Class I ERAP1->MHC_I Peptide Loading Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Cell_Surface Cell Surface Peptide_MHC_complex->Cell_Surface Transport ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 Inhibition T_Cell CD8+ T-Cell Cell_Surface->T_Cell Antigen Presentation

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

Toxicity_Assessment_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start ERAP1 Inhibitor Candidate In_Vitro In Vitro Toxicity Assessment Start->In_Vitro In_Vivo In Vivo Toxicity Assessment In_Vitro->In_Vivo Proceed if acceptable in vitro profile Cytotoxicity Cytotoxicity Assays (e.g., MTT) In_Vitro->Cytotoxicity ER_Stress ER Stress Assays In_Vitro->ER_Stress ROS ROS Production In_Vitro->ROS Mitochondrial_Health Mitochondrial Health In_Vitro->Mitochondrial_Health Data_Analysis Data Analysis & Risk Assessment In_Vivo->Data_Analysis Acute_Toxicity Acute Toxicity Study (e.g., OECD 423) In_Vivo->Acute_Toxicity Repeat_Dose Repeat-Dose Toxicity Study In_Vivo->Repeat_Dose Histopathology Histopathology Repeat_Dose->Histopathology Cytokine_Profiling Cytokine Profiling Repeat_Dose->Cytokine_Profiling

Caption: A general workflow for preclinical toxicity assessment of ERAP1 inhibitors.

Troubleshooting_Logic Start Unexpected Toxicity Observed Is_In_Vitro In Vitro or In Vivo? Start->Is_In_Vitro In_Vitro_Actions Investigate Cellular Mechanisms: - Off-target effects - ER stress - ROS production - Mitochondrial dysfunction Is_In_Vitro->In_Vitro_Actions In Vitro In_Vivo_Actions Investigate Systemic Effects: - Cytokine storm - Autoimmunity - Histopathology - Pharmacokinetics Is_In_Vitro->In_Vivo_Actions In Vivo Refine_Compound Refine Compound or Formulation In_Vitro_Actions->Refine_Compound In_Vivo_Actions->Refine_Compound

Caption: A logical decision tree for troubleshooting unexpected toxicity.

References

Optimizing crystallization conditions for ERAP1 protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during ERAP1 crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in obtaining high-quality ERAP1 crystals?

A1: Historically, a significant bottleneck in the structural analysis of ERAP1 has been the difficulty in obtaining high-resolution crystals, with early structures being of medium-to-low resolution (2.7–3.0 Å)[1][2]. Key challenges include the protein's conformational flexibility, as it exists in both "open" and "closed" states, and the presence of disordered regions, such as the interdomain II-III hinge region, which can impede the formation of well-ordered crystal lattices[3][4][5].

Q2: How critical is the protein construct for successful ERAP1 crystallization?

A2: The protein construct is highly critical. Optimization of the ERAP1 construct has been a key factor in achieving high-resolution crystal structures[1][2][6]. Strategies such as deleting disordered loop regions have been successfully employed to improve crystal quality[3].

Q3: What is the role of inhibitors or ligands in ERAP1 crystallization?

A3: The presence of inhibitors or ligands is often crucial for successful crystallization. Small molecule inhibitors, such as bestatin or more potent phosphinic pseudopeptide inhibitors, can stabilize ERAP1 in a specific conformation (typically the "closed" state), which is more amenable to crystallization and can lead to higher resolution diffraction[1][2][3][7]. The binding of these molecules in the active site can reduce conformational heterogeneity[1].

Q4: What expression systems are typically used for producing ERAP1 for structural studies?

A4: The baculovirus/insect cell expression system is commonly used to produce recombinant ERAP1 for crystallization studies[3][6][8]. This system is suitable for producing the glycosylated, soluble protein required for structural analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during ERAP1 crystallization experiments.

Problem Possible Cause(s) Suggested Solution(s)
No crystals, or only precipitate forms. - Protein concentration is not optimal.- Precipitant concentration is too high or too low.- pH of the crystallization buffer is not ideal.- Protein is unstable or aggregated.- Screen a range of protein concentrations (e.g., 5-15 mg/mL).- Perform a thorough screen of precipitant concentrations.- Screen a wide range of pH values (e.g., pH 7.0-8.6).- Assess protein quality and monodispersity using techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).- Consider a buffer screen using a Differential Scanning Fluorimetry (DSF) thermal shift assay to identify stabilizing buffer conditions[3].
Poorly formed or small crystals. - Nucleation rate is too high.- Crystal growth is too rapid.- Presence of conformational heterogeneity.- Optimize the precipitant concentration to slow down crystal growth.- Try micro-seeding to improve crystal quality[8].- Co-crystallize with a potent inhibitor to stabilize a single conformation[1][2].- Experiment with different temperatures for crystallization[7][8].
Crystals diffract poorly. - High degree of crystal lattice disorder.- Presence of flexible regions in the protein.- Optimize cryoprotection conditions to minimize ice formation.- Consider construct engineering to remove disordered loops[3].- Co-crystallization with a ligand or inhibitor can improve crystal packing and diffraction resolution[1][3].
Phase separation (oil droplets) instead of crystals. - Precipitant concentration is too high.- Non-ideal protein-precipitant interactions.- Lower the precipitant and protein concentrations.- Try different types of precipitants (e.g., different PEGs, salts).

Data Presentation: Successful ERAP1 Crystallization Conditions

The following tables summarize quantitative data from successful ERAP1 crystallization experiments, allowing for easy comparison of conditions.

Table 1: Crystallization Conditions for High-Resolution ERAP1 Structures

ERAP1 Construct Ligand/Inhibitor Protein Conc. Precipitant Buffer pH Temperature Resolution (Å) Reference
Optimized human ERAP1Phosphinic pseudopeptide inhibitor (DG046)12 mg/mL25% PEG 1500100 mM DL-malic acid, Bis-tris propane7.0Not Specified1.60[6]
Human ERAP1Bestatin6.5 mg/mL14% (v/v) PEG 80000.1 M Bicine8.64°C3.0[7]
ERAP1 Regulatory Domain with IINFEKL peptideNone (intermolecular complex)5 mg/mL16% PEG 8000100 mM Tris8.54°C2.8[8]
Engineered human ERAP1Tool inhibitor (DG013A)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified1.66[3]

Experimental Protocols

Protocol 1: Expression and Purification of ERAP1

This protocol is adapted from the methodology used to obtain high-resolution ERAP1 crystals[6].

  • Protein Expression:

    • Infect 10L of Hi5 insect cells with recombinant baculovirus carrying the ERAP1 gene.

    • Harvest the cell medium by centrifugation (4500 rpm, 4°C, 45 min).

    • Concentrate the supernatant to 2L using a centrifugal ultrafiltration device with a 30 kDa MWCO membrane.

  • Affinity Chromatography:

    • Adjust the concentrated supernatant to contain 20 mM Tris pH 7.5, 300 mM NaCl, and 1 mM NiSO4.

    • Equilibrate 5 mL of Ni-NTA resin with 50 mM HEPES, 500 mM NaCl, 5% glycerol, pH 7.5, 0.5 mM TCEP.

    • Add the equilibrated resin to the concentrated supernatant and incubate for 2 hours at 4°C.

    • Collect the resin in a gravity column and wash with the equilibration buffer.

    • Elute the protein with 50 mM HEPES, 500 mM NaCl, 5% glycerol, pH 7.5, 500 mM Imidazole, 0.5 mM TCEP.

  • Tag Cleavage and Size Exclusion Chromatography:

    • Dialyze the eluate overnight at 4°C against 1L of 10 mM Tris, 150 mM NaCl, 5% Glycerol, pH 8.0, 0.5 mM TCEP in the presence of TEV protease (1:20 molar ratio of TEV:ERAP1).

    • Concentrate the dialysate to 3.5 mL.

    • Further purify the protein by size exclusion chromatography on a Superdex S200pg column equilibrated with 10 mM HEPES buffer pH 7.0 and 100 mM NaCl.

    • Pool the ERAP1-containing fractions and concentrate to the desired concentration (e.g., 12.7 mg/mL).

Protocol 2: Crystallization of ERAP1-Inhibitor Complex

This protocol describes the crystallization of ERAP1 in complex with a phosphinic pseudopeptide inhibitor[6].

  • Complex Formation:

    • Prepare the purified ERAP1 protein at a concentration of 12 mg/mL.

    • Add the inhibitor (e.g., DG046) to the protein solution at a molar ratio of 5:1 (inhibitor:protein).

  • Crystallization Setup:

    • Use the sitting-drop vapor-diffusion method.

    • The crystallization solution should contain 100 mM DL-malic acid, Bis-tris propane, pH 7.0, and 25% PEG 1500.

    • Set up the crystallization plates and incubate.

  • Cryoprotection and Data Collection:

    • Cryoprotect the crystals by immersing them in a suitable cryoprotectant solution before flash-cooling in liquid nitrogen for X-ray diffraction data collection.

Visualizations

ERAP1_Crystallization_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Analysis expr Protein Expression (Baculovirus/Insect Cells) purify Purification (Affinity & SEC) expr->purify quality Quality Control (SDS-PAGE, DLS) purify->quality complex Complex Formation (ERAP1 + Inhibitor) quality->complex screen Crystallization Screening (Vapor Diffusion) complex->screen optimize Optimization screen->optimize harvest Crystal Harvesting & Cryoprotection optimize->harvest diffract X-ray Diffraction harvest->diffract structure Structure Solution diffract->structure

Caption: A general workflow for ERAP1 crystallization.

Troubleshooting_Logic start Initial Crystallization Experiment precipitate Precipitate? start->precipitate no_change No Change? precipitate->no_change No sol_conc Adjust Protein/Precipitant Concentration precipitate->sol_conc Yes poor_crystals Poor Crystals? no_change->poor_crystals No sol_cond Screen Additives, pH, Temperature no_change->sol_cond Yes good_crystals Good Crystals poor_crystals->good_crystals No sol_optimize Optimize Growth (e.g., Micro-seeding) poor_crystals->sol_optimize Yes end_node Diffraction Analysis good_crystals->end_node sol_conc->start sol_cond->start sol_construct Optimize Protein Construct/Purity sol_cond->sol_construct sol_construct->start sol_optimize->start

Caption: A decision tree for troubleshooting ERAP1 crystallization.

References

Troubleshooting inconsistent results in ERAP1 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) functional assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address common issues and ensure the consistency and reliability of their experimental results.

Troubleshooting Guide

This guide addresses specific issues you might encounter during ERAP1 functional assays in a question-and-answer format.

Question 1: Why am I observing high variability in my enzyme kinetic data (e.g., Kcat, Km) between experiments?

Answer:

Inconsistent kinetic results are a common challenge in ERAP1 assays and can stem from several sources, ranging from the enzyme itself to the assay conditions.

Potential Causes and Solutions:

  • ERAP1 Genetic Variants (Allotypes): ERAP1 is highly polymorphic in the human population, and different allotypes exhibit a wide range of enzymatic activities, with up to 60-fold differences in catalytic efficiency depending on the substrate.[1] If you are using cell lines, their ERAP1 genotype will significantly impact function. Recombinant enzymes from different suppliers may correspond to different allotypes.

    • Solution: Genotype your cell lines to identify the ERAP1 allotype(s) present. When using recombinant ERAP1, ensure you are using the same, well-characterized allotype for all comparative experiments. Studies have defined at least 10 common allotypes with distinct functional properties.[1][2]

  • Enzyme Purity and Stability: The purity and structural integrity of the recombinant ERAP1 are critical. Contaminating proteases can degrade the substrate or the enzyme, while improper storage can lead to loss of activity.

    • Solution: Verify the purity of your recombinant ERAP1 using SDS-PAGE. Store the enzyme in small aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Assay Conditions: ERAP1 activity is sensitive to pH, buffer composition, and temperature. Minor variations in these parameters between experiments can lead to significant changes in activity.

    • Solution: Strictly standardize all assay conditions. Use a consistent buffer system (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0), maintain a constant temperature (e.g., 20°C or 37°C), and ensure all reagents are prepared fresh.[1][3]

  • Substrate Quality: The purity and concentration of the peptide substrate are crucial. Inaccurate peptide quantification or the presence of contaminating peptides can alter the observed kinetics.

    • Solution: Use high-purity (e.g., >95%) synthetic peptides. Accurately determine the peptide concentration before use.

Question 2: My in-vitro peptide trimming assay shows unexpected cleavage products or efficiencies.

Answer:

The substrate's physical and chemical properties are the primary determinants of ERAP1's trimming activity, a principle often referred to as the "molecular ruler" mechanism.[3][4]

Potential Causes and Solutions:

  • Sub-optimal Substrate Length: ERAP1 preferentially trims peptides that are between 9 and 16 residues long.[3][4] It has very low activity against peptides of 8 residues or shorter, as these products have a much lower affinity for the enzyme.[4]

    • Solution: Ensure your precursor peptide substrate is within the optimal 9-16 amino acid range. If you are not seeing trimming, your substrate may be too short. If trimming is inefficient, it may be too long (>18 residues).[3][4]

  • Influence of N- and C-terminal Residues: ERAP1 recognizes both the N- and C-termini of its substrate.[3][4] It shows a strong preference for substrates with hydrophobic C-terminal residues and can cleave after many different N-terminal amino acids, but at markedly different rates.[4][5][6] A charged C-terminal residue, for example, can significantly reduce trimming efficiency.[3]

    • Solution: Review the sequence of your substrate. If you have a non-preferred C-terminal residue (e.g., charged), consider redesigning the peptide if possible. The specific N-terminal flanking residues are a key determinant of the trimming rate.[5]

  • Accumulation of Trimming Intermediates: ERAP1 trims peptides in a non-processive manner, meaning it releases the peptide after each cleavage.[4] This can lead to the accumulation of intermediates of various lengths, which can complicate analysis by HPLC or mass spectrometry.

    • Solution: Perform a time-course experiment to monitor the appearance and disappearance of the precursor, intermediates, and the final product. This will provide a clearer picture of the trimming process.

Question 3: The results from my cell-based assay (e.g., using ERAP1 knockout or inhibitors) do not match my in-vitro data.

Answer:

Discrepancies between in-vitro and cellular assays are common due to the complex and dynamic environment of the endoplasmic reticulum (ER).

Potential Causes and Solutions:

  • Presence and Influence of ERAP2: In human cells, ERAP2 works in concert with ERAP1 to shape the peptidome.[7] ERAP2 preferentially trims shorter peptides (<10 residues) and can synergize with ERAP1.[7] For instance, the octamer products of ERAP1 can be inhibitory, and ERAP2 can rescue this inhibition by trimming the octamers further.[7]

    • Solution: Characterize the ERAP2 expression status of your cell line. Be aware that the observed phenotype in cells is the result of the combined activities of both ERAP1 and ERAP2.

  • Indirect Cellular Effects: Modulating ERAP1 function, either through knockout or inhibition, can have broader effects beyond just peptide trimming. Studies show that ERAP1 disruption can alter the cellular proteome, metabolism, and stress responses, which can indirectly affect the immunopeptidome.[8][9]

    • Solution: When interpreting results, consider these potential indirect effects. Proteomic analysis of your cell lines under different conditions can help distinguish direct trimming effects from broader cellular changes.

  • Differences Between Knockout vs. Inhibition: An ERAP1 knockout (KO) results in the complete absence of the enzyme. In contrast, an inhibitor may only partially block its function. Furthermore, allosteric inhibitors can induce distinct mechanistic changes compared to active-site inhibitors or KO, leading to a skewed peptide repertoire rather than a simple change in peptide length.[8][10][11]

    • Solution: Be aware that KO and inhibition are not functionally equivalent.[10] Direct comparison of the immunopeptidomes from KO cells and inhibitor-treated cells can reveal these distinct effects.[8][9]

Question 4: My ERAP1 inhibitor shows a different IC50 value depending on the assay I use.

Answer:

The observed potency of an inhibitor can be highly dependent on the assay design, particularly for allosteric modulators.

Potential Causes and Solutions:

  • Mode of Inhibition (Allosteric vs. Active Site): Active-site inhibitors directly compete with the substrate. Allosteric inhibitors bind to a regulatory site, which can be distant from the active site, and modulate activity.[11] The effect of an allosteric inhibitor can be highly dependent on the specific substrate used, as substrate binding can influence the conformation of the allosteric site.[12]

    • Solution: Determine if your inhibitor targets the active site or an allosteric site. If it is allosteric, you may need to test its potency against a panel of different peptide substrates to fully characterize its activity.

  • Substrate Choice in Screening Assays: Many high-throughput screens use short, synthetic fluorogenic substrates (e.g., L-AMC) for convenience.[13] However, the potency of an inhibitor against such a substrate may not reflect its activity against longer, more physiologically relevant peptides.

    • Solution: Confirm hits from primary screens using a secondary assay with a longer, more relevant peptide substrate, preferably using a direct detection method like mass spectrometry.[14]

  • Compound Solubility and Stability: Poor solubility or degradation of the inhibitor in the assay buffer can lead to artificially low potency and inconsistent results.

    • Solution: Verify the solubility and stability of your compound under the specific assay conditions. Use of a carrier solvent like DMSO should be consistent across all experiments, with appropriate vehicle controls.

Quantitative Data Summary

Genetic variation in ERAP1 is a primary source of inconsistent functional results. The following table summarizes the kinetic parameters for the ten most common human ERAP1 allotypes against a model peptide substrate, highlighting the significant functional differences between them.

Table 1: In-Vitro Enzymatic Properties of Common ERAP1 Allotypes

AllotypeKey Polymorphisms (Amino Acid Position)SubstrateKcat (s⁻¹)Km (µM)Kcat/Km (M⁻¹s⁻¹)Reference
1K528, D575, R725, Q730YTAFTIPSI1.1 ± 0.119 ± 357,900[1]
2K528, D575, Q725, Q730YTAFTIPSI1.3 ± 0.115 ± 286,700[1]
3K528, N575, R725, Q730YTAFTIPSI1.4 ± 0.130 ± 546,700[1]
4R528, D575, Q725, Q730YTAFTIPSI0.47 ± 0.0316 ± 229,400[1]
5R528, D575, R725, Q730YTAFTIPSI0.35 ± 0.0312 ± 229,200[1]
6K528, D575, R725, E730YTAFTIPSI0.8 ± 0.122 ± 436,400[1]
7K528, N575, Q725, Q730YTAFTIPSI1.4 ± 0.124 ± 458,300[1]
8R528, N575, R725, Q730YTAFTIPSI0.7 ± 0.137 ± 718,900[1]
9R528, D575, R725, E730YTAFTIPSI0.28 ± 0.0213 ± 221,500[1]
10R528, N575, Q725, Q730YTAFTIPSI0.07 ± 0.0147 ± 111,500[1]

Data extracted from a study that generated recombinant versions of the ten most common allotypes and characterized their in-vitro enzymatic properties.[1]

Visualizations and Diagrams

Antigen Processing and Presentation Pathway

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway.

AntigenProcessing cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Cellular Protein Proteasome Proteasome Prot->Proteasome Degradation Ub Ubiquitin Ub->Proteasome Peptides Peptide Fragments (3-22 aa) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Precursor N-extended Precursor (>9 aa) TAP->Precursor ERAP1 ERAP1 Precursor->ERAP1 Trimming Trimmed Optimal Peptide (8-10 aa) ERAP1->Trimmed PLC Peptide-Loading Complex (PLC) Trimmed->PLC pMHC Peptide-MHC-I Complex PLC->pMHC Loading MHCI MHC Class I MHCI->PLC Surface Cell Surface Presentation to CD8+ T-cells pMHC->Surface Transport

Caption: Workflow of MHC class I antigen processing, highlighting ERAP1's role.

Troubleshooting Workflow for Inconsistent Kinetic Data

Use this decision tree to diagnose the root cause of variability in your ERAP1 functional assays.

TroubleshootingWorkflow Start Inconsistent Kinetic Results CheckEnzyme Is the enzyme source consistent? Start->CheckEnzyme CheckAssay Are assay conditions strictly controlled? CheckEnzyme->CheckAssay Yes Sol_Allo Source: ERAP1 Allotype Variation Solution: Use defined recombinant allotype or genotype cells. CheckEnzyme->Sol_Allo No Sol_Purity Source: Enzyme Purity/Stability Solution: Verify purity (SDS-PAGE) and use fresh aliquots. CheckEnzyme->Sol_Purity Purity? Stability? CheckSubstrate Is substrate quality and length optimal? CheckAssay->CheckSubstrate Yes Sol_Cond Source: Assay Condition Drift Solution: Standardize pH, temp, buffers. Prepare fresh reagents. CheckAssay->Sol_Cond No Sol_Substrate Source: Substrate Issues Solution: Verify purity (>95%) and sequence. Use optimal length (9-16 aa). CheckSubstrate->Sol_Substrate No

Caption: Decision tree for troubleshooting inconsistent ERAP1 assay results.

Logical Relationship of ERAP1 Allotypes to Function

This diagram illustrates how genetic variations in ERAP1 lead to a spectrum of enzyme activity, which in turn influences the peptide repertoire and disease associations.

AllotypeFunction cluster_genetics Genetic Level cluster_function Functional Level cluster_outcome Biological Outcome SNPs ERAP1 SNPs (e.g., at aa 528, 725, 730) Allotypes ERAP1 Allotypes (Combinations of SNPs) SNPs->Allotypes Combine to form Spectrum Spectrum of Enzymatic Activity Allotypes->Spectrum Hyper Hyper-active (e.g., Allotype 2) Spectrum->Hyper Hypo Hypo-active (e.g., Allotype 10) Spectrum->Hypo Peptidome Altered MHC-I Peptidome Hyper->Peptidome Efficiently trims some precursors Hypo->Peptidome Poorly trims precursors Disease Modulated Disease Risk (e.g., Ankylosing Spondylitis, Behçet's Disease) Peptidome->Disease

Caption: Impact of ERAP1 genetic variation on function and disease risk.

Experimental Protocols

Protocol 1: In-Vitro ERAP1 Peptide Trimming Assay (Fluorogenic Substrate)

This protocol describes a basic method to measure ERAP1 activity using a commercially available fluorogenic substrate, suitable for inhibitor screening and basic kinetic analysis.

Materials:

  • Recombinant human ERAP1

  • Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of L-AMC in DMSO.

    • Dilute recombinant ERAP1 to the desired working concentration (e.g., 1-10 nM) in cold Assay Buffer immediately before use. Keep on ice.

    • Prepare serial dilutions of the test inhibitor in DMSO, if applicable.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • For inhibitor testing, add 1 µL of inhibitor dilution (or DMSO for control) to the appropriate wells.

    • Add 25 µL of the L-AMC substrate, diluted in Assay Buffer to 4x the final desired concentration.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the 4x ERAP1 working solution to each well. The final volume should be 100 µL.

  • Measurement:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • For inhibitor studies, plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

(Protocol based on methods described in multiple studies[13][15][16])

Protocol 2: Cell-Based Analysis of ERAP1-Mediated Peptidome Changes

This protocol provides a high-level workflow for investigating how ERAP1 activity (via knockout or inhibition) alters the repertoire of peptides presented by MHC class I molecules on the cell surface.

Materials:

  • Cell lines: Wild-type (WT), ERAP1 KO, and/or inhibitor-treated cells.

  • Cell lysis buffer (e.g., containing 0.5% IGEPAL, 50 mM Tris-HCl, 150 mM NaCl, and protease inhibitors).

  • Antibodies specific for MHC class I (e.g., W6/32).

  • Protein A/G beads.

  • Peptide elution buffer (e.g., 10% acetic acid).

  • C18 spin columns for peptide desalting.

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer).

Methodology:

  • Cell Culture and Lysis:

    • Culture large quantities (e.g., 1x10⁹ cells) of WT, ERAP1 KO, or cells treated with an ERAP1 inhibitor (or vehicle control) for an appropriate duration.[8]

    • Harvest cells and prepare a cell lysate using an appropriate lysis buffer.

  • MHC Class I Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the cleared lysate with an anti-MHC class I antibody overnight at 4°C.

    • Capture the antibody-MHC complexes by adding Protein A/G beads. Wash the beads extensively to remove non-specific binders.

  • Peptide Elution and Desalting:

    • Elute the bound peptides from the MHC molecules using an acidic elution buffer.

    • Separate the peptides from the antibody and MHC heavy/light chains by filtration or centrifugation.

    • Desalt and concentrate the eluted peptides using C18 spin columns according to the manufacturer's instructions.

  • LC-MS/MS Analysis:

    • Analyze the purified peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a suitable search algorithm (e.g., MaxQuant, PEAKS) to identify the peptide sequences from the mass spectra by searching against a relevant protein database.

  • Data Analysis:

    • Compare the lists of identified peptides between the different conditions (WT vs. KO, vehicle vs. inhibitor).

    • Analyze changes in peptide length distribution, sequence motifs (using tools like GibbsCluster), and the relative abundance of specific peptides.[8][9]

(This workflow is a generalized representation of methodologies used in immunopeptidomics studies[8][9][17])

Frequently Asked Questions (FAQs)

  • Q: What is the optimal substrate length for an ERAP1 assay?

    • A: ERAP1 shows maximum activity towards peptide precursors that are 9 to 16 amino acids in length.[3][4] Its activity decreases sharply for peptides of 8 residues or fewer and is also lower for peptides longer than 18 residues.[3][4]

  • Q: How do common genetic variants (allotypes) of ERAP1 affect its function?

    • A: Common ERAP1 allotypes, which are combinations of single nucleotide polymorphisms (SNPs), can have profoundly different enzymatic properties.[1][2] These differences can manifest as changes in catalytic efficiency (Kcat/Km), substrate affinity (Km), and even the response to allosteric inhibitors.[1] This genetic variation is a major reason why ERAP1's role in antigen presentation can vary between individuals and is linked to different risks for autoimmune diseases.[2][18]

  • Q: What is the role of ERAP2 in ERAP1 functional assays conducted in cells?

    • A: ERAP1 and ERAP2 are homologous aminopeptidases that can act in concert to trim peptides in the ER.[7] While ERAP1 prefers longer substrates, ERAP2 is more efficient at trimming shorter peptides like nonamers and octamers.[7] In cellular assays, ERAP2 can influence the outcome by trimming the products of ERAP1, potentially removing peptide products that could inhibit ERAP1 activity, thus creating a synergistic effect.[7]

  • Q: What are the key differences between using an ERAP1 knockout cell line and an ERAP1 inhibitor?

    • A: A knockout cell line represents a total loss of ERAP1 function. An inhibitor, particularly an allosteric one, may only modulate or partially reduce function. These two methods of disrupting ERAP1 are not equivalent and can lead to distinct changes in the cellular immunopeptidome.[8][9][10] For example, allosteric inhibition has been shown to skew the repertoire of presented peptides without affecting their overall length distribution, a different outcome than what is typically seen in knockout cells.[11]

References

Technical Support Center: ERAP1 Modulator In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo stability of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ERAP1 and why is it a target for drug development?

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a key enzyme in the antigen processing and presentation pathway.[1] It trims peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1] These MHC-peptide complexes are then presented on the cell surface to CD8+ T cells, which are crucial for immune surveillance against infected or cancerous cells.[2] By modulating ERAP1 activity, it's possible to alter the landscape of presented antigens, which can be a therapeutic strategy for various diseases, including cancer and autoimmune disorders.[2][3][4][5]

Q2: What are the common challenges in developing ERAP1 modulators for in vivo use?

Developing ERAP1 modulators for in vivo applications faces several hurdles common to small molecule drug development. These include poor metabolic stability, low oral bioavailability, off-target effects, and unfavorable pharmacokinetic profiles.[6] For ERAP1 inhibitors specifically, achieving selectivity over other homologous aminopeptidases like ERAP2 and IRAP is a significant challenge.[5][7]

Q3: My ERAP1 modulator is potent in enzymatic assays but shows low activity in cell-based assays. What could be the reason?

A discrepancy between enzymatic and cellular activity can arise from several factors:

  • Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach the endoplasmic reticulum where ERAP1 resides.

  • Efflux by transporters: The modulator could be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).[8]

  • Intracellular metabolism: The compound might be rapidly metabolized into an inactive form within the cell.

  • High protein binding: The modulator may bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with ERAP1.

Q4: How can I improve the metabolic stability of my ERAP1 modulator?

Improving metabolic stability is a key aspect of lead optimization. Here are some medicinal chemistry strategies:

  • Identify metabolic "soft spots": Use in vitro metabolic assays (e.g., liver microsome stability assay) to identify the parts of the molecule that are most susceptible to metabolism.[9][10]

  • Block metabolic sites: Introduce chemical modifications at or near the metabolic soft spots to hinder enzymatic degradation. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with deuterium can strengthen the chemical bond and slow down metabolism.[9]

    • Fluorination: Adding fluorine atoms can block sites of oxidation.[9]

    • Introducing heteroatoms: Replacing a carbon atom in an aromatic ring with a nitrogen atom can alter the electronic properties and reduce susceptibility to oxidation.[10]

  • Scaffold hopping: Modifying the core structure of the molecule to one that is less prone to metabolism while retaining activity.[10]

Troubleshooting Guides

Problem 1: Poor Oral Bioavailability in Animal Models

You have a potent ERAP1 modulator, but it shows low exposure after oral administration in mice.

Possible Cause Troubleshooting Steps
Low aqueous solubility - Characterize the solubility of your compound at different pH values. - Consider formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions.
Poor permeability across the intestinal wall - Perform a Caco-2 permeability assay to assess intestinal permeability. - If permeability is low, consider medicinal chemistry approaches to increase lipophilicity (while balancing solubility).
Efflux by intestinal transporters (e.g., P-gp) - Use a bi-directional Caco-2 assay to determine the efflux ratio.[8][11] An efflux ratio greater than 2 suggests active efflux. - Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp involvement.[11]
High first-pass metabolism in the liver - Conduct a liver microsomal stability assay to assess the rate of metabolism.[12][13] - If metabolism is high, apply medicinal chemistry strategies to improve metabolic stability (see FAQ Q4).
Problem 2: Rapid Clearance and Short Half-life in Pharmacokinetic Studies

Your ERAP1 modulator is quickly eliminated from the body, making it difficult to maintain therapeutic concentrations.

Possible Cause Troubleshooting Steps
High hepatic clearance - Analyze the data from your liver microsomal stability assay to determine the intrinsic clearance (Clint).[12][13] High Clint suggests rapid liver metabolism. - Identify the primary metabolites to understand the metabolic pathways and guide medicinal chemistry efforts to block these pathways.
Renal clearance - Analyze urine samples from your pharmacokinetic study to quantify the amount of unchanged drug excreted. - If renal clearance is high, consider modifications to the molecule that could increase plasma protein binding or alter its charge to reduce filtration by the kidneys.
Instability in plasma - Perform a plasma stability assay to determine if your compound is degrading in the bloodstream. - If the compound is unstable, identify the degradation products and consider structural modifications to improve stability.

Quantitative Data Summary

The following tables provide a summary of preclinical data for representative ERAP1 inhibitors. These values can serve as a benchmark for your own compounds.

Table 1: In Vitro Properties of Selected ERAP1 Inhibitors

CompoundERAP1 IC50 (nM)ERAP2 IC50 (nM)IRAP IC50 (nM)Caco-2 P_app (A-B) (10⁻⁶ cm/s)Efflux Ratio
Compound X 33564Moderate>2
Compound Y 20002500010000LowNot Determined
GSK-A [I] ---ModerateNot Determined
GSK-B [II] ---ModerateNot Determined

Data is illustrative and compiled from preclinical studies.[6][14]

Table 2: In Vivo Pharmacokinetic Parameters of Selected ERAP1 Inhibitors in Rodents

CompoundSpeciesDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)t½ (h)
GSK-A [I] Rat1 (IV)--3.6
GSK-A [I] RatOral67.1--
GSK-B [II] Rat1 (IV)--0.98
GSK-B [II] RatOral8.0--

Data is illustrative and compiled from preclinical studies.[14]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of an ERAP1 modulator by measuring its rate of disappearance when incubated with liver microsomes.[12][13][15][16][17]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Prepare the test compound working solution by diluting the stock solution in buffer.

  • In a 96-well plate, add the liver microsome suspension to each well.

  • Add the test compound working solution to the wells and pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Include a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining test compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of an ERAP1 modulator using a Caco-2 cell monolayer model.[8][11][18][19][20]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 12- or 24-well)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound stock solution

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.

  • Wash the cell monolayers with transport buffer.

  • To measure apical to basolateral (A-B) permeability, add the test compound to the apical chamber and fresh buffer to the basolateral chamber.

  • To measure basolateral to apical (B-A) permeability (for efflux assessment), add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration.

  • Calculate the efflux ratio = Papp (B-A) / Papp (A-B). An efflux ratio > 2 is indicative of active efflux.[8][11]

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of an ERAP1 modulator in mice.[21][22][23][24]

Materials:

  • Test compound formulation for the desired route of administration (e.g., oral gavage, intravenous injection)

  • Mice (e.g., C57BL/6 or other appropriate strain)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., micro-centrifuge tubes with anticoagulant)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Acclimate the mice to the housing conditions.

  • Fast the mice overnight before dosing (for oral administration).

  • Administer the test compound at the desired dose and route.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the compound versus time.

  • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:[21]

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Bioavailability (F%) (if both IV and oral data are available)

Visualizations

ERAP1_Antigen_Presentation_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Prot Intracellular Protein (e.g., viral, tumor) Proteasome Proteasome Prot->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP ERAP1 ERAP1 TAP->ERAP1 N-terminally extended peptides MHC_I MHC Class I ERAP1->MHC_I Trimmed Peptides (8-10 aa) PLC Peptide-Loading Complex MHC_I->PLC MHC_I_Peptide Stable pMHC-I Complex PLC->MHC_I_Peptide Peptide Loading Presented_Peptide Antigen Presentation MHC_I_Peptide->Presented_Peptide Transport to cell surface T_Cell CD8+ T-Cell Presented_Peptide->T_Cell TCR Recognition

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

Troubleshooting_Workflow cluster_pk_pd Pharmacokinetic / Pharmacodynamic Issues cluster_pk_investigation PK Investigation cluster_pd_investigation PD Investigation cluster_solutions Potential Solutions start Potent ERAP1 modulator in vitro, but poor in vivo efficacy pk_issue Poor Pharmacokinetics? start->pk_issue pd_issue Poor Pharmacodynamics? start->pd_issue bioavailability Assess Oral Bioavailability pk_issue->bioavailability clearance Assess Clearance pk_issue->clearance target_engagement Confirm Target Engagement in vivo pd_issue->target_engagement formulation Formulation Strategies bioavailability->formulation med_chem Medicinal Chemistry (Metabolic Stability) clearance->med_chem dosing Optimize Dosing Regimen target_engagement->dosing

Caption: Troubleshooting workflow for poor in vivo efficacy of ERAP1 modulators.

References

How to minimize batch-to-batch variability of synthetic ERAP1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers minimize batch-to-batch variability of synthetic ERAP1 inhibitors. Consistent inhibitor performance is critical for reliable and reproducible experimental outcomes in drug discovery and basic research.

Troubleshooting Guide

This guide addresses specific issues that can lead to batch-to-batch variability in the synthesis, handling, and application of synthetic ERAP1 inhibitors.

Problem Potential Cause Recommended Solution
Inconsistent Inhibitory Potency (e.g., varying IC50 values) Inhibitor Purity and Integrity: Presence of impurities, byproducts from synthesis, or degradation products.[1][2]1. Purity Assessment: Analyze each new batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity and identity.[3] Aim for >95% purity. 2. Structural Verification: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the inhibitor. 3. Purification: If purity is suboptimal, re-purify the compound using techniques like preparative HPLC or supercritical fluid chromatography (SFC).[4]
Weighing and Dissolution Errors: Inaccurate weighing of small quantities or incomplete dissolution of the inhibitor.1. Accurate Weighing: Use a calibrated microbalance. For very small quantities, prepare a concentrated stock solution and perform serial dilutions. 2. Solubility Testing: Determine the optimal solvent for your inhibitor. Hydrophobic peptides may require organic solvents like DMSO or DMF before dilution in aqueous buffers.[5][6] 3. Visual Inspection: Ensure the inhibitor is fully dissolved before use. Gentle vortexing or sonication may be necessary.[6]
Assay Conditions: Variability in enzyme concentration, substrate concentration, incubation time, or buffer composition.[7][8]1. Standardize Protocols: Use a consistent, detailed protocol for all experiments. 2. Enzyme Activity Check: Verify the activity of each new batch of ERAP1 enzyme. 3. Substrate Concentration: Use a substrate concentration at or below the Km for competitive inhibitors to ensure sensitivity.[9] 4. Control Compounds: Include a known standard inhibitor in each assay to monitor for variability.
Poor Solubility and Precipitation Inherent Physicochemical Properties: The inhibitor may be hydrophobic or prone to aggregation.[1][10]1. Solvent Optimization: Test a range of biocompatible solvents (e.g., DMSO, ethanol) to find one that fully dissolves the inhibitor at the desired concentration.[5] 2. Stock Solution Concentration: Prepare a high-concentration stock in an organic solvent and dilute it into the aqueous assay buffer immediately before use. Keep the final organic solvent concentration low (typically <1%) to avoid affecting enzyme activity. 3. Formulation Strategies: For in vivo studies, consider formulation with excipients or delivery vehicles to improve solubility.
Degradation of Inhibitor Stock Solutions Improper Storage: Exposure to light, moisture, oxygen, or repeated freeze-thaw cycles.[11][12]1. Storage Conditions: Store lyophilized powder at -20°C or -80°C in a desiccator.[5] Protect from light. 2. Aliquoting: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[11] 3. Oxygen-Free Environment: For inhibitors containing oxidation-prone residues (e.g., Cys, Met, Trp), store under an inert gas like argon or nitrogen.[6][11] 4. pH of Solution: Store solutions in a slightly acidic buffer (pH 5-6) to enhance stability.[6][13]
Batch-to-Batch Differences in Physical Appearance Variations in Lyophilization or Crystallization: Different processes can result in powders with varying densities or crystalline structures.[13]1. Standardize Final Step: Ensure the lyophilization or crystallization process is consistent for each batch. 2. Focus on Performance: While physical appearance can vary, prioritize consistent purity, identity, and biological activity as the primary quality control measures.

Frequently Asked Questions (FAQs)

1. What is ERAP1 and why are inhibitors of this enzyme important?

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is an enzyme located in the endoplasmic reticulum that plays a crucial role in the immune system.[14] It trims peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which then present these peptides on the cell surface for recognition by immune cells.[15][16] By modulating which peptides are presented, ERAP1 inhibitors can be used to either enhance the immune response against cancer cells or dampen it in the case of autoimmune diseases.[17][18]

2. What are the common types of synthetic ERAP1 inhibitors?

ERAP1 inhibitors can be broadly categorized into:

  • Peptidomimetics and Phosphinic Pseudopeptides: These compounds mimic the natural peptide substrates of ERAP1 and often contain a zinc-binding group to interact with the catalytic site.[19]

  • Small Molecules: These are non-peptide compounds that can inhibit ERAP1 through various mechanisms, including competitive inhibition at the active site or allosteric modulation at a different site.[16][20]

3. What is the recommended purity for a new batch of a synthetic ERAP1 inhibitor?

For in vitro biochemical and cell-based assays, a purity of >95% is recommended to ensure that the observed activity is due to the inhibitor itself and not contaminants.[2] For in vivo studies, even higher purity may be required. Each new batch should be verified by analytical techniques such as HPLC and mass spectrometry.[3]

4. How should I store my synthetic ERAP1 inhibitors?

  • Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5][12] A desiccator is recommended.[11]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[11] For inhibitors prone to oxidation, use oxygen-free solvents and store under an inert atmosphere.[6]

5. My inhibitor shows different IC50 values between experiments. What could be the cause?

Variability in IC50 values can stem from several sources:

  • Inhibitor Handling: Inconsistent dissolution or degradation of the inhibitor stock solution.

  • Assay Conditions: Fluctuations in enzyme or substrate concentration, incubation times, temperature, or buffer pH.[7][8]

  • Substrate Depletion: If the reaction proceeds for too long, substrate depletion can affect the apparent IC50 value. It's important to measure the initial velocity of the reaction.[9]

  • Batch-to-Batch Variability of Reagents: Different lots of enzyme, substrate, or other assay components can behave differently.

6. What analytical techniques are essential for quality control of new inhibitor batches?

A combination of techniques is recommended for comprehensive quality control:

  • HPLC or UPLC: To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight and identity of the inhibitor.[3][21]

  • NMR Spectroscopy: To verify the chemical structure.

  • Functional Assay: To confirm the biological activity (e.g., measuring the IC50 against ERAP1).

Experimental Protocols

Protocol 1: Quality Control of a New Batch of Synthetic ERAP1 Inhibitor

  • Visual Inspection: Note the physical appearance, color, and consistency of the lyophilized powder.

  • Purity and Identity Confirmation:

    • Prepare a 1 mg/mL solution of the inhibitor in a suitable solvent (e.g., acetonitrile/water).

    • Inject an appropriate volume onto an HPLC system coupled with a mass spectrometer (LC-MS).[3]

    • Analyze the chromatogram to determine the purity by integrating the area of the main peak relative to all other peaks.

    • Analyze the mass spectrum to confirm that the molecular weight of the main peak matches the expected molecular weight of the inhibitor.

  • Solubility Test:

    • Attempt to dissolve a small, known amount of the inhibitor in the intended aqueous assay buffer to the final working concentration.

    • If solubility is poor, test dissolution in a small amount of an organic solvent like DMSO first, followed by dilution in the assay buffer.

  • Functional Validation:

    • Perform an enzyme inhibition assay using a standardized protocol.

    • Determine the IC50 value of the new batch and compare it to the value obtained from a previously validated reference batch. The values should be within an acceptable range (e.g., ± 2-fold).

Protocol 2: Standard ERAP1 Inhibition Assay

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of recombinant human ERAP1 enzyme in assay buffer.

    • Prepare a stock solution of a fluorogenic peptide substrate (e.g., Leu-AMC) in assay buffer.

    • Prepare a serial dilution of the ERAP1 inhibitor in the assay buffer (or DMSO, ensuring the final concentration in the assay is low).

  • Assay Procedure:

    • In a 96-well plate, add the ERAP1 inhibitor dilutions.

    • Add the ERAP1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Degradation Protein Protein Protein->Proteasome Ubiquitination TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Transport Trimmed_Peptide Trimmed_Peptide ERAP1->Trimmed_Peptide N-terminal Trimming MHC_I MHC Class I Peptide_Loading_Complex Peptide-MHC Complex MHC_I->Peptide_Loading_Complex Trimmed_Peptide->MHC_I Loading Cell_Surface Cell_Surface Peptide_Loading_Complex->Cell_Surface Transport to Surface Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1 Inhibition

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

QC_Workflow start Receive New Inhibitor Batch step1 Step 1: Purity & Identity Check (LC-MS) start->step1 step2 Step 2: Structural Verification (NMR - Optional but Recommended) step1->step2 step3 Step 3: Solubility Test step2->step3 step4 Step 4: Functional Assay (IC50 Determination) step3->step4 decision Passes QC? step4->decision pass Release for Experiments decision->pass Yes fail Reject Batch (Troubleshoot/Re-purify) decision->fail No

Caption: Quality control workflow for new synthetic inhibitor batches.

Troubleshooting_Tree start Inconsistent Results q1 Is inhibitor purity >95%? start->q1 a1_no Re-purify or synthesize new batch q1->a1_no No q2 Is stock solution freshly prepared? q1->q2 Yes a2_no Prepare fresh stock from lyophilized powder q2->a2_no No q3 Are assay conditions standardized? q2->q3 Yes a3_no Review and standardize protocol (enzyme/substrate lot, etc.) q3->a3_no No end Consistent Results q3->end Yes

References

Addressing challenges in translating in vitro ERAP1 inhibition to in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of translating potent in vitro discoveries into effective in vivo results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ERAP1, and why is it a therapeutic target?

A: Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER). Its main function is to trim the N-terminus of peptide precursors that have been transported into the ER. This trimming process generates peptides of the optimal length (typically 8-9 amino acids) for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] These MHC-I/peptide complexes are then presented on the cell surface for surveillance by CD8+ T-cells.[1] By modulating the repertoire of peptides presented (the immunopeptidome), ERAP1 inhibition can be used to either enhance the presentation of cancer neoantigens to boost anti-tumor immunity or decrease the presentation of auto-antigenic peptides in autoimmune diseases.[1][3][4][5][6]

Q2: Why is achieving inhibitor selectivity for ERAP1 over ERAP2 and IRAP so critical?

A: ERAP1, ERAP2, and Insulin-Regulated Aminopeptidase (IRAP) are closely related members of the M1 aminopeptidase family, sharing significant sequence identity (ERAP1 and ERAP2 share 52% identity).[3] While their functions are related, they have distinct and sometimes complementary substrate preferences.[2][7] Broad inhibition of these enzymes could lead to unpredictable changes in the immunopeptidome and potential off-target effects, as IRAP is also involved in metabolic, neurological, and endocrine functions.[8] Achieving high selectivity is crucial to precisely modulate antigen presentation and minimize unintended consequences that could compromise therapeutic efficacy or safety.[2][8]

Q3: What are the main reasons for a discrepancy between in vitro enzymatic potency and cellular activity?

A: Several factors can cause a potent inhibitor of a purified ERAP1 enzyme to perform poorly in a cell-based assay:

  • Cell Permeability: ERAP1 is an intracellular enzyme located in the ER. Inhibitors, especially polar or large molecules like peptidomimetics, may have poor membrane permeability and fail to reach their target in sufficient concentrations.[3][8]

  • Substrate Competition: Standard in vitro assays often use small, fluorogenic substrates (e.g., L-AMC).[9] The intracellular ER environment, however, is crowded with a diverse pool of natural peptide substrates. An inhibitor's efficacy can be different when competing against these physiological substrates compared to the artificial ones used in biochemical assays.[9]

  • Efflux Pumps: Inhibitors may be actively transported out of the cell by efflux pumps, reducing their intracellular concentration and apparent potency.[3]

  • Cellular Metabolism: The inhibitor may be rapidly metabolized into inactive forms by cellular enzymes.[4]

Q4: How do common genetic polymorphisms in the ERAP1 gene affect inhibitor development?

A: The human population has several single nucleotide polymorphisms (SNPs) in the ERAP1 gene that can alter the enzyme's activity, stability, and substrate specificity.[2][10] For example, variants like K528R are associated with reduced enzymatic activity.[2] These genetic differences mean that an inhibitor might show varying potency against different ERAP1 allotypes.[3][8] It is crucial to test inhibitors against disease-relevant ERAP1 variants to ensure efficacy across the target patient population.[3]

Troubleshooting Guides

Problem 1: Low or No Efficacy in Animal Models Despite Good Cellular Potency
Potential Cause Troubleshooting Step Rationale / Key Considerations
Poor Pharmacokinetics (PK) 1. Assess Oral Bioavailability: Conduct PK studies in rodents (e.g., rats, mice) via both intravenous (IV) and oral (PO) administration.[4][5][11] 2. Measure Key PK Parameters: Determine Cmax, half-life (t½), and unbound drug exposure.[4][5][11]An inhibitor must achieve and maintain sufficient concentration at the target tissue to be effective. Low oral bioavailability, rapid clearance, or a short half-life can prevent the drug from reaching therapeutic levels.
Inadequate Target Engagement 1. Develop a Pharmacodynamic (PD) Marker Assay: Use techniques like Cellular Thermal Shift Assay (CETSA) on ex vivo samples to confirm target binding.[12] 2. Analyze the Immunopeptidome: Collect tumor or tissue samples from treated animals and use mass spectrometry to confirm that ERAP1 inhibition is altering the presented peptide repertoire as expected (e.g., increased peptide length).[12][13]It is essential to prove that the inhibitor is binding to ERAP1 in vivo at the administered dose and producing the desired biological effect on antigen processing.
Species-Specific Differences 1. Confirm Potency on Murine ERAP1 (ERAAP): Rodents lack ERAP2, and their ERAP1 orthologue, ERAAP, shares only 86% sequence identity with human ERAP1.[3] Test your inhibitor's potency against recombinant ERAAP. 2. Consider Humanized Models: If cross-reactivity is low, use of humanized mouse models (expressing human ERAP1) may be necessary to accurately predict efficacy.[3]A compound potent against human ERAP1 may not effectively inhibit the murine orthologue, leading to a lack of efficacy in standard syngeneic mouse models.
Incorrect Dosing Schedule 1. Relate PK to Target Occupancy: Use PK/PD modeling to design a dosing regimen that ensures target engagement is maintained above a therapeutic threshold for a sufficient duration.[12]The dynamic nature of peptide processing and presentation means that continuous target inhibition may be required.
Problem 2: Inconsistent or Unexplained In Vivo Results
Potential Cause Troubleshooting Step Rationale / Key Considerations
Off-Target Effects 1. Profile Against Related Peptidases: Screen the inhibitor against ERAP2, IRAP, and a panel of other metalloproteases to ensure selectivity.[2][3] 2. Phenotypic Screening: Observe for unexpected biological effects. ERAP1 has been implicated in other pathways, including angiogenesis and ER stress responses.[14][15]Lack of selectivity can lead to confounding biological effects that mask or alter the intended therapeutic outcome. For example, affecting angiogenesis could impact tumor growth independently of the immune response.
Immune Model Selection 1. Match Model to Therapeutic Goal: For cancer immunotherapy, use immunocompetent syngeneic models where the tumor and host share the same MHC background.[12][13] For autoimmunity, use relevant models like collagen-induced arthritis (CIA).[5][6][11] 2. Assess Baseline Immunity: The pre-existing immune status of the animal model can significantly impact the outcome of an immunomodulatory agent.The efficacy of an ERAP1 inhibitor is dependent on a functional adaptive immune system. The choice of animal model is critical for observing the intended immune-mediated effects.
Complexity of Immunopeptidome Modulation 1. In-depth Immunopeptidomics: Analyze how the inhibitor affects the presentation of specific, known tumor or viral antigens in vivo.[12][16] 2. Functional T-cell Assays: Use ELISpot or intracellular cytokine staining on T-cells from treated animals to confirm functional responses to the altered peptide repertoire.[12][17]ERAP1 inhibition can both create and destroy epitopes.[16] Simply altering the peptidome does not guarantee a therapeutically beneficial T-cell response. It is crucial to confirm that the changes lead to enhanced recognition by cytotoxic T-cells.

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of Selected ERAP1 Inhibitors

Compound ERAP1 IC50 / pIC50 ERAP2 IC50 IRAP IC50 Selectivity Notes Reference
Compound 1 IC50: 5.3 µM > 200 µM > 200 µM >100-fold selective for ERAP1 [8]
Compound 2 IC50: 1.2 µM > 200 µM > 200 µM >100-fold selective for ERAP1 [8]
Compound 3 AC50: 3.7 µM (Allosteric Activator) > 200 µM No effect Allosteric modulator, highly selective for ERAP1 [8]
GSK Compound [I] pIC50: 7.7 - - High ERAP1 selectivity reported [4]
GSK Compound [II] pIC50: 8.6 - - - [4]
DG046 IC50: 43 nM IC50: 37 nM IC50: 2 nM Potent but non-selective [3][7]
Phosphinic Inhibitor 4 IC50: 33 nM IC50: 56 nM IC50: 4 nM Potent but non-selective [3][7]
Phosphinic Inhibitor 6 IC50: 33 nM IC50: 345 nM IC50: 34 nM Improved selectivity over ERAP2 vs. compound 4 [3][7]

IC50: Half-maximal inhibitory concentration. pIC50: -log(IC50). AC50: Half-maximal activation concentration.

Table 2: Pharmacokinetic Properties of Selected ERAP1 Inhibitors in Rats

Compound Administration Cmax (ng/mL) T½ (h) In Vitro Clearance (Rat Hepatocytes, mL/min/g) Reference
GSK Compound [I] Oral 67.1 - 0.63 [4]
GSK Compound [I] IV (1 mg/kg) - 3.6 0.63 [4]
GSK Compound [II] Oral 8.0 - 5.44 [4]
GSK Compound [II] IV (1 mg/kg) - 0.98 5.44 [4]

Cmax: Maximum plasma concentration. T½: Half-life.

Key Experimental Protocols

Protocol 1: In Vitro ERAP1 Enzymatic Activity Assay

This protocol describes a standard method for measuring ERAP1 inhibition using a fluorogenic substrate.

  • Reagents & Materials:

    • Recombinant human ERAP1 enzyme.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC).

    • Test inhibitor compounds dissolved in DMSO.

    • 384-well black assay plates.

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Methodology:

    • Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

    • Add 5 µL of the diluted inhibitor solution or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

    • Add 10 µL of recombinant ERAP1 solution (e.g., final concentration of 5 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of L-AMC substrate solution (e.g., final concentration of 20 µM).

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Monitor the increase in fluorescence over 30-60 minutes, taking readings every 1-2 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Antigen Presentation Assay (SIINFEKL Model)

This assay measures an inhibitor's ability to block ERAP1-dependent processing of a model antigen inside cells.[8]

  • Reagents & Materials:

    • HeLa cells.

    • Modified vaccinia virus expressing an ER-targeted, N-terminally extended ovalbumin peptide (e.g., ss-LEQLE-SIINFEKL).

    • Test inhibitor compounds.

    • Monoclonal antibody specific for the SIINFEKL/H-2Kb complex (e.g., 25D1.16).

    • FITC-conjugated secondary antibody.

    • Flow cytometer.

  • Methodology:

    • Seed HeLa cells in a 24-well plate and grow to ~80% confluency.

    • Pre-treat the cells with various concentrations of the ERAP1 inhibitor or vehicle control for 2-4 hours.

    • Infect the cells with the modified vaccinia virus at a suitable multiplicity of infection (MOI) in the continued presence of the inhibitor.

    • Incubate for 5-6 hours to allow for expression of the extended peptide and subsequent processing and presentation.

    • Harvest the cells and wash with FACS buffer (PBS with 1% BSA).

    • Incubate the cells with the primary antibody (25D1.16) for 1 hour on ice to stain for surface SIINFEKL/H-2Kb complexes.

    • Wash the cells, then incubate with the FITC-conjugated secondary antibody for 30 minutes on ice in the dark.

    • Wash the cells again and resuspend in FACS buffer.

    • Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the FITC signal.

    • A reduction in MFI in inhibitor-treated cells compared to the vehicle control indicates successful inhibition of ERAP1-mediated antigen processing.

Visualizations

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Ubiquitination Peptide_Precursors N-terminally Extended Peptide Precursors Proteasome->Peptide_Precursors Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Translocation Final_Peptide Optimal Peptide (8-9 aa) ERAP1->Final_Peptide N-terminal Trimming MHC1 MHC Class I PLC Peptide Loading Complex MHC1->PLC ER_Exit Transport to Cell Surface PLC->ER_Exit Peptide Loading Final_Peptide->PLC Cell_Surface Cell Surface Presentation to CD8+ T-cell ER_Exit->Cell_Surface Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1

Caption: MHC Class I antigen processing pathway highlighting ERAP1's role.

Troubleshooting_Workflow Start Start: Potent In Vitro/ Cellular ERAP1 Inhibitor InVivo_Test Test in Relevant In Vivo Model Start->InVivo_Test Efficacy_Check Efficacy Observed? InVivo_Test->Efficacy_Check Success Success: Proceed with Development Efficacy_Check->Success Yes No_Efficacy No or Low Efficacy Efficacy_Check->No_Efficacy No PKPD_Check Assess PK and Target Engagement (PD) No_Efficacy->PKPD_Check PKPD_OK PK/PD Adequate? PKPD_Check->PKPD_OK Optimize_Dose Optimize Formulation or Dosing Schedule PKPD_OK->Optimize_Dose No Selectivity_Check Assess In Vivo Selectivity & Off-Targets PKPD_OK->Selectivity_Check Yes Optimize_Dose->InVivo_Test Selectivity_OK On-Target Effect Confirmed? Selectivity_Check->Selectivity_OK Redesign Chemical Series Redesign Required Selectivity_OK->Redesign No Model_Check Evaluate Animal Model Selectivity_OK->Model_Check Yes Model_OK Is Model Appropriate? (e.g., ERAAP Potency) Model_Check->Model_OK Model_OK->Redesign No, Hypothesis Invalid Change_Model Consider Humanized Model Model_OK->Change_Model No, Species Issue Change_Model->InVivo_Test

Caption: Logical workflow for troubleshooting poor in vivo ERAP1 inhibitor efficacy.

References

Technical Support Center: Optimizing Mass Spectrometry for Altered Peptide Repertoires

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the detection of altered peptide repertoires, particularly in the context of immunopeptidomics.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Sample Preparation & Peptide Enrichment

???+ question "FAQ: I have a low peptide yield after MHC-peptide elution. What are the potential causes and solutions?"

???+ question "FAQ: My peptide sample is contaminated with polymers or other non-peptide molecules. How can I avoid this?"

LC-MS/MS Analysis

???+ question "FAQ: I am observing a low number of identified peptides in my LC-MS/MS analysis. What parameters can I optimize?"

???+ question "FAQ: My mass accuracy is poor, leading to low confidence in peptide identifications. How can I troubleshoot this?"

Data Analysis

???+ question "FAQ: The database search is yielding a low number of peptide-spectrum matches (PSMs). What could be the issue?"

Data Presentation

Table 1: Effect of LC Column and Gradient Length on Peptide Identification. This table summarizes the general trend of how increasing liquid chromatography column and gradient lengths can affect the number of identified peptides in a complex proteomic sample. Longer columns and gradients generally provide better separation, leading to more peptide identifications, but with diminishing returns at very long lengths.[1][2]

Column Length (cm)Gradient Length (min)Relative Number of Peptide IDs
1030Baseline
1060~1.5x
1090~1.8x
2030~1.7x
2060~2.5x
2090~2.8x
4060~2.6x
4090~2.9x
6090~2.9x

Table 2: Impact of Collision Energy (CE) Optimization on Peptide Signal Intensity. This table illustrates the potential improvement in signal intensity when collision energy is empirically optimized for individual peptides compared to using a predicted value based on a linear equation. While predicted values are often sufficient, individual optimization can provide a significant gain for some peptides.[3][4]

Peptide TypeCE Optimization MethodAverage Gain in Signal Intensity (%)
Doubly Charged PeptidesPredicted (Linear Equation)Baseline
Empirically Optimized~8%
b-ionsPredicted (Linear Equation)Baseline
Empirically OptimizedCan be several-fold
y-ionsPredicted (Linear Equation)Baseline
Empirically Optimized~5-10%

Experimental Protocols

Protocol 1: MHC Class I-Associated Peptide Elution

This protocol describes the immunoaffinity purification and elution of MHC class I-associated peptides from cultured cells.

Materials:

  • Cell pellet (250-500 million cells)

  • Lysis Buffer: 0.5% IGEPAL CA-630 (or equivalent non-ionic detergent), 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and protease inhibitors.[5]

  • Protein A or G sepharose beads

  • Pan-MHC class I antibody (e.g., W6/32)

  • Wash Buffer 1: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl

  • Wash Buffer 2: 50 mM Tris-HCl (pH 8.0), 450 mM NaCl

  • Wash Buffer 3: 50 mM Tris-HCl (pH 8.0)

  • Elution Buffer: 10% Acetic Acid

  • C18 SPE cartridge

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate for 1 hour at 4°C with rotation.[6]

  • Clarify Lysate: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet cell debris.[7]

  • Pre-clear Lysate: Incubate the supernatant with Protein A/G sepharose beads for 1 hour at 4°C to remove non-specifically binding proteins.

  • Immunoprecipitation: Couple the pan-MHC class I antibody to fresh Protein A/G sepharose beads. Add the pre-cleared lysate to the antibody-coupled beads and incubate overnight at 4°C with rotation.[7]

  • Washing: Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, Wash Buffer 1, and finally Wash Buffer 3 to remove non-specifically bound proteins and detergents.[6]

  • Peptide Elution: Elute the bound MHC-peptide complexes from the beads by adding 10% Acetic Acid and incubating for 10 minutes at room temperature.[6] Collect the eluate.

  • Desalting: Condition a C18 SPE cartridge with acetonitrile and then equilibrate with 0.1% trifluoroacetic acid (TFA). Load the eluted sample onto the cartridge. Wash the cartridge with 0.1% TFA to remove salts. Elute the peptides with a solution of 28-50% acetonitrile in 0.1% TFA.[7]

  • Sample Concentration: Dry the eluted peptides in a vacuum concentrator and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Immunopeptides

This protocol provides a general framework for the analysis of immunopeptides using nano-flow liquid chromatography coupled to a high-resolution mass spectrometer.

Materials:

  • Purified and desalted peptide sample

  • LC-MS grade water with 0.1% formic acid (Solvent A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

  • Nano-flow LC system with a trap column and an analytical column

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Loading: Inject the resuspended peptide sample onto the trap column at a flow rate of approximately 5 µL/min.

  • Chromatographic Separation: Elute the peptides from the trap column onto the analytical column and separate them using a gradient of increasing Solvent B. A typical gradient might be from 2% to 35% Solvent B over 90 minutes at a flow rate of 300 nL/min.[5]

  • Mass Spectrometry Data Acquisition:

    • Operate the mass spectrometer in positive ion mode.

    • Use a data-dependent acquisition (DDA) method.

    • Acquire a full MS scan (e.g., m/z 350-1500) in the high-resolution analyzer (e.g., Orbitrap).

    • Select the most intense precursor ions for fragmentation (MS/MS) using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Set a dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

    • Ensure the instrument is calibrated and tuned for optimal performance.

Visualizations

Immunopeptidomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis cluster_Output Output Cells Cells/Tissue Lysis Cell Lysis Cells->Lysis IP Immunoprecipitation (MHC-I/II) Lysis->IP Elution Peptide Elution IP->Elution Desalting Desalting (SPE) Elution->Desalting LC nanoLC Separation Desalting->LC MS1 MS1 Scan (Precursor Ions) LC->MS1 MS2 MS2 Scan (Fragment Ions) MS1->MS2 DB_Search Database Search MS2->DB_Search Validation Peptide Validation (FDR Control) DB_Search->Validation Quant Quantification Validation->Quant Peptide_List Altered Peptide Repertoire Quant->Peptide_List

Caption: A generalized workflow for immunopeptidomics analysis.

Troubleshooting_Logic cluster_Sample Sample Issues cluster_LCMS LC-MS/MS Issues cluster_Data Data Analysis Issues Start Low Peptide Identifications LowYield Low Peptide Yield? Start->LowYield Contamination Sample Contamination? Start->Contamination PoorSep Poor LC Separation? Start->PoorSep WrongMS Incorrect MS Settings? Start->WrongMS WrongDB Incorrect Database? Start->WrongDB BadParams Suboptimal Search Parameters? Start->BadParams Sol1 Solution 1 LowYield->Sol1 Increase Starting Material Optimize Lysis/Elution Sol2 Solution 2 Contamination->Sol2 Use Clean Reagents Improve Handling Sol3 Solution 3 PoorSep->Sol3 Optimize LC Gradient Sol4 Solution 4 WrongMS->Sol4 Optimize Collision Energy Check Calibration Sol5 Solution 5 WrongDB->Sol5 Use Correct/Custom DB Sol6 Solution 6 BadParams->Sol6 Adjust Mass Tolerances Set No Enzyme

Caption: A troubleshooting flowchart for low peptide identifications.

References

Validation & Comparative

A Comparative Guide to the Efficacy of ERAP1 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) has emerged as a critical regulator of the adaptive immune response, playing a pivotal role in the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[2][4][5][6] This guide provides a comparative analysis of the efficacy of different ERAP1 inhibitor scaffolds, supported by experimental data, to aid researchers in the selection and development of potent and selective modulators of ERAP1 activity.

The Role of ERAP1 in Antigen Presentation

ERAP1 is a zinc metallopeptidase located in the endoplasmic reticulum.[7] Its primary function is to trim the N-terminus of peptide precursors that are transported into the ER, generating peptides of optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[1][7] These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ cytotoxic T-lymphocytes (CTLs).[2] By shaping the peptide repertoire, ERAP1 influences the immune system's ability to distinguish between self and non-self, making it a key player in both maintaining self-tolerance and mounting effective anti-tumor and anti-viral responses.[2][8][9] Inhibition of ERAP1 can alter the landscape of presented peptides, which can be harnessed to either dampen autoimmune responses by preventing the presentation of self-antigens or to enhance anti-tumor immunity by promoting the presentation of neoantigens.[2][10][11]

ERAP1_Signaling_Pathway ERAP1's Role in Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Cellular Proteins Proteasome Proteasome Prot->Proteasome Ubiquitination & Degradation Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors TAP TAP Transporter Peptide_precursors->TAP Transport into ER ERAP1 ERAP1 TAP->ERAP1 N-terminal trimming Optimal_peptide Optimal Peptide (8-10 aa) ERAP1->Optimal_peptide MHC_I MHC Class I PLC Peptide-Loading Complex MHC_I->PLC Cell_surface Cell Surface Presentation PLC->Cell_surface Peptide Loading Optimal_peptide->PLC CTL CD8+ T-cell Recognition Cell_surface->CTL

Caption: The role of ERAP1 in the MHC class I antigen presentation pathway.

Comparison of ERAP1 Inhibitor Scaffolds

A variety of chemical scaffolds have been explored for their ability to inhibit ERAP1. The efficacy of these inhibitors is typically evaluated based on their potency (IC50 or Ki values) and their selectivity against closely related aminopeptidases, such as ERAP2 and Insulin-Regulated Aminopeptidase (IRAP). High selectivity is crucial to minimize off-target effects.[1]

Inhibitor ScaffoldExample Compound(s)ERAP1 IC50/KiSelectivity ProfileKey Characteristics & References
Phosphinic Pseudopeptides DG013A48 nM (IC50)~5-fold selective for ERAP1 over ERAP2.[1] Low selectivity against IRAP.[1]Mimic the transition state of peptide cleavage. Often exhibit good potency but can suffer from poor selectivity and bioavailability.[1]
Compound 2a48 nM (IC50)5-fold selective for ERAP1 over ERAP2.[1]A potent and selective inhibitor within the phosphinic pseudopeptide class.[1]
Benzofurans Compound 1134 nM (IC50)>1000-fold selective against ERAP2 and APN.[12]Identified through high-throughput screening, these non-peptidic scaffolds show high selectivity and nanomolar potency.[12][13]
Compound 17120 nM (IC50)>30 µM for ERAP2 and APN.[12]Demonstrates the potential for optimization within the benzofuran series.[12]
Sulfonamides Compound 19.2 µM (IC50)>100-fold selective for ERAP1 over ERAP2 and IRAP.[7]Identified as selective, competitive inhibitors.[7]
Compound 3Allosteric activator of small substrates, but competitive inhibitor of physiological peptides.[7]>200 µM for ERAP2 and no effect on IRAP.[7]Acts via an allosteric site, offering a different mechanism of action.[7]
Urea-based Compound 25.7 µM (IC50)>100-fold selective for ERAP1 over ERAP2 and IRAP.[7]A competitive inhibitor that also inhibits antigen presentation in cellular assays.[7]
Pyrrolidine 3-carboxylic acid Not specified by namePotent and selectiveTargets the enzyme's regulatory allosteric site.Orally bioavailable with favorable in vivo pharmacokinetics.[14]
Broad-spectrum Inhibitors Leucinethiol, Bestatin, AmastatinMicromolar range (weak inhibitors)Non-specific.[1]Generally poor potency and lack of selectivity for ERAP1.[1][7]

Experimental Protocols for Inhibitor Evaluation

The characterization of ERAP1 inhibitors involves a multi-step process, beginning with initial screening and followed by more detailed biochemical and cellular assays to confirm potency, selectivity, and mechanism of action.

Experimental_Workflow Typical Workflow for ERAP1 Inhibitor Evaluation HTS High-Throughput Screening (HTS) Primary_Assay Primary Biochemical Assay (e.g., Fluorescence-based) HTS->Primary_Assay Hit_Confirmation Hit Confirmation & Titration Primary_Assay->Hit_Confirmation Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Mass Spectrometry) Hit_Confirmation->Orthogonal_Assay Selectivity_Assay Selectivity Assays (vs. ERAP2, IRAP, etc.) Orthogonal_Assay->Selectivity_Assay Cellular_Assay Cell-based Assays (Antigen Presentation) Selectivity_Assay->Cellular_Assay Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Docking) Cellular_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

References

Validating the On-Target Activity of a Novel ERAP1 Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of a novel Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulator. It compares experimental approaches, presents data from established inhibitors, and provides detailed protocols for key validation assays.

Introduction to ERAP1 and its Modulation

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] It trims peptide precursors in the endoplasmic reticulum to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1][2][3][4] This process is essential for the immune surveillance of infected or malignant cells by cytotoxic T lymphocytes. Dysregulation of ERAP1 activity is associated with autoimmune diseases and cancer, making it a compelling therapeutic target.[5][6][7] Modulators of ERAP1 can either inhibit or activate its enzymatic function, thereby altering the landscape of peptides presented on the cell surface (the immunopeptidome).[5][8][9] Validating that a novel compound directly interacts with and modulates ERAP1 is a crucial step in its development as a therapeutic agent.

Comparative Analysis of ERAP1 Modulators

The on-target activity of a novel ERAP1 modulator should be benchmarked against known compounds with well-characterized mechanisms of action. This comparison provides context for the potency, selectivity, and cellular effects of the new molecule.

Table 1: Comparison of Biochemical Activity of Known ERAP1 Inhibitors

CompoundTypeMechanism of ActionERAP1 IC50/AC50 (µM)Selectivity over ERAP2Reference
Compound 1 Competitive InhibitorTargets active site~2.5 (IC50)>100-fold[1]
Compound 2 Competitive InhibitorTargets active site~5.0 (IC50)>100-fold[1]
Compound 3 Allosteric ModulatorBinds to a regulatory site, inhibits peptide trimming but activates hydrolysis of small fluorogenic substrates~3.7 (AC50 for L-AMC activation), Inhibits peptide hydrolysis>100-fold[1]
DG013A Competitive InhibitorTargets active sitePotent inhibitor-[7]
ERAP1-IN-1 Allosteric InhibitorTargets allosteric site~5.3 (IC50)Highly selective (>200 µM for ERAP2)[10]
GRWD5769 Oral Inhibitor---[11]

Table 2: Comparison of Cellular Activity of Known ERAP1 Inhibitors

CompoundCellular AssayEffectReference
Compound 2 Antigen Presentation Assay (SIINFEKL)Inhibition of SIINFEKL presentation[1]
Compound 3 Antigen Presentation Assay (SIINFEKL)Inhibition of SIINFEKL presentation[1]
Phosphinic pseudotripeptides HLA-B27 Surface PresentationEnhancement of presentation[7]
GRWD5769 Immunopeptidome ModulationDose-dependent target engagement and modulation[11]

Key Experimental Protocols for On-Target Validation

Validating the on-target activity of a novel ERAP1 modulator requires a multi-faceted approach, progressing from biochemical assays to cellular and direct target engagement studies.

Biochemical Assays: Assessing Direct Enzyme Modulation

These assays utilize purified recombinant ERAP1 to determine if the novel compound directly affects its enzymatic activity.

a) Fluorogenic Substrate Assay

This high-throughput assay measures the cleavage of a synthetic substrate that releases a fluorescent molecule. It is useful for initial screening and determining potency (IC50 for inhibitors or AC50 for activators).[1]

Experimental Protocol:

  • Reagents: Purified recombinant human ERAP1, fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), novel modulator, and known inhibitor/activator as controls.

  • Procedure:

    • Prepare a serial dilution of the novel modulator.

    • In a 96- or 384-well plate, add ERAP1 enzyme to the assay buffer.

    • Add the diluted modulator or control compound and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the modulator. Plot the velocity against the log of the modulator concentration to determine the IC50 or AC50 value.

b) Peptide Trimming Assay

This assay uses a more physiologically relevant peptide substrate and assesses the modulator's effect on its trimming by ERAP1.[3][12] The products can be analyzed by High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MALDI-TOF MS).[1][12]

Experimental Protocol:

  • Reagents: Purified recombinant human ERAP1, a peptide substrate (e.g., a 10-mer peptide like WRCYEKMALK), assay buffer, novel modulator.[1]

  • Procedure:

    • Incubate ERAP1 with the novel modulator at various concentrations.

    • Add the peptide substrate to initiate the reaction and incubate at 37°C for a specific time (e.g., 30 minutes).[1]

    • Stop the reaction (e.g., by adding trifluoroacetic acid).[3][12]

    • Analyze the reaction mixture by RP-HPLC or MALDI-TOF MS to separate and quantify the substrate and the trimmed products.[1]

  • Data Analysis: Determine the percentage of substrate trimmed at each modulator concentration and calculate the IC50 value.

Cellular Assays: Probing Activity in a Biological Context

These assays assess the modulator's ability to affect ERAP1 function within intact cells.

a) Cellular Antigen Presentation Assay

This assay measures the presentation of a specific T-cell epitope on the cell surface, which is dependent on ERAP1 processing. A common model system uses the SIINFEKL epitope.[1][5]

Experimental Protocol:

  • Cell Lines and Reagents: A suitable cell line (e.g., HeLa), a method to introduce an N-terminally extended SIINFEKL precursor (e.g., viral vector), the novel modulator, and an antibody specific for the SIINFEKL-MHC complex (e.g., 25D1.16).[1]

  • Procedure:

    • Culture the cells and treat them with various concentrations of the novel modulator.

    • Introduce the extended SIINFEKL precursor into the cells.

    • After an appropriate incubation period, stain the cells with the SIINFEKL-MHC specific antibody.

    • Analyze the cell surface expression of the SIINFEKL-MHC complex by flow cytometry.

  • Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the level of epitope presentation. A decrease in presentation in the presence of an inhibitor confirms cellular activity.

b) Immunopeptidomics

This advanced mass spectrometry-based technique provides a global view of the peptides presented by MHC class I molecules on the cell surface. It can reveal how an ERAP1 modulator alters the entire immunopeptidome.[5][8][9]

Experimental Protocol:

  • Procedure:

    • Treat cultured cells (e.g., A375 melanoma cells) with the novel modulator.[9]

    • Lyse the cells and immunoprecipitate the MHC class I-peptide complexes.

    • Elute the peptides from the MHC molecules.

    • Analyze the peptide repertoire by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the presented peptides. Compare the immunopeptidome of treated and untreated cells to identify changes in peptide length and sequence, and the emergence of novel antigens.[5]

Direct Target Engagement Assays

These assays confirm the physical interaction between the novel modulator and ERAP1 in a cellular environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13][14][15]

Experimental Protocol:

  • Reagents and Equipment: Cultured cells, novel modulator, lysis buffer, equipment for heating samples precisely, and antibodies for ERAP1 for Western blotting or mass spectrometer for proteome-wide analysis.

  • Procedure:

    • Treat intact cells with the novel modulator or a vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures.[13]

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[16]

    • Analyze the amount of soluble ERAP1 in each sample by Western blot or mass spectrometry.[14]

  • Data Analysis: Plot the amount of soluble ERAP1 against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the modulator indicates direct target engagement.[13][14]

Visualizing the Validation Workflow and ERAP1 Pathway

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental workflows.

ERAP1_Signaling_Pathway cluster_ER Proteasome Proteasome PrecursorPeptides Precursor Peptides (>8 amino acids) Proteasome->PrecursorPeptides Degradation TAP TAP Transporter PrecursorPeptides->TAP ERAP1 ERAP1 PrecursorPeptides->ERAP1 Trimming ER Endoplasmic Reticulum TAP->ER Transport OptimalPeptides Optimal Peptides (8-9 amino acids) ERAP1->OptimalPeptides PeptideLoadingComplex Peptide Loading Complex OptimalPeptides->PeptideLoadingComplex MHC_I MHC Class I MHC_I->PeptideLoadingComplex CellSurface Cell Surface MHC_I->CellSurface Transport PeptideLoadingComplex->MHC_I Loading TCell Cytotoxic T Cell CellSurface->TCell Presentation & Recognition

Caption: ERAP1's role in the MHC class I antigen presentation pathway.

OnTarget_Validation_Workflow Biochemical 1. Biochemical Assays Fluorogenic Fluorogenic Substrate Assay (Potency - IC50/AC50) Biochemical->Fluorogenic PeptideTrimming Peptide Trimming Assay (Physiological Relevance) Biochemical->PeptideTrimming Cellular 2. Cellular Assays Fluorogenic->Cellular PeptideTrimming->Cellular AntigenPresentation Antigen Presentation Assay (Cellular Efficacy) Cellular->AntigenPresentation Immunopeptidomics Immunopeptidomics (Global Impact) Cellular->Immunopeptidomics DirectEngagement 3. Direct Target Engagement AntigenPresentation->DirectEngagement Immunopeptidomics->DirectEngagement CETSA Cellular Thermal Shift Assay (CETSA) (Direct Binding) DirectEngagement->CETSA ValidatedModulator Validated On-Target ERAP1 Modulator CETSA->ValidatedModulator Modulator_Comparison_Logic NovelModulator Novel ERAP1 Modulator BiochemicalActivity Biochemical Activity NovelModulator->BiochemicalActivity CellularFunction Cellular Function NovelModulator->CellularFunction DirectBinding Direct Binding NovelModulator->DirectBinding Potency Potency (IC50/AC50) BiochemicalActivity->Potency Selectivity Selectivity (vs. ERAP2/IRAP) BiochemicalActivity->Selectivity AntigenPresentation Antigen Presentation CellularFunction->AntigenPresentation Immunopeptidome Immunopeptidome Changes CellularFunction->Immunopeptidome CETSA_Shift CETSA Thermal Shift DirectBinding->CETSA_Shift KnownInhibitors Known Inhibitors (e.g., Compound 3, ERAP1-IN-1) Potency->KnownInhibitors Compare Selectivity->KnownInhibitors Compare AntigenPresentation->KnownInhibitors Compare Immunopeptidome->KnownInhibitors Compare

References

A Comparative Analysis of Allosteric vs. Active-Site ERAP1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of allosteric and active-site inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), a critical enzyme in the major histocompatibility complex (MHC) class I antigen presentation pathway. By modulating ERAP1 activity, these inhibitors hold therapeutic potential for a range of conditions, including autoimmune diseases and cancer.

ERAP1 plays a pivotal role in the immune system by trimming peptides to their optimal length for binding to MHC class I molecules.[1][2] This process is crucial for the subsequent presentation of these peptides on the cell surface for recognition by CD8+ T cells.[1][2] Inhibition of ERAP1 can alter the repertoire of presented peptides, thereby modulating the immune response.[1][2] This has led to the development of inhibitors targeting ERAP1, which can be broadly categorized into two classes based on their mechanism of action: active-site inhibitors and allosteric inhibitors.

Active-site inhibitors directly bind to the catalytic site of ERAP1, often chelating the essential zinc(II) ion, thereby blocking substrate access and enzymatic activity.[3] In contrast, allosteric inhibitors bind to a regulatory site distinct from the active site, inducing a conformational change that indirectly inhibits the enzyme's function.[4][5] This guide will delve into a comparative analysis of these two classes of inhibitors, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms and characterization workflows.

Quantitative Comparison of ERAP1 Inhibitors

The efficacy and selectivity of ERAP1 inhibitors are critical parameters for their therapeutic development. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative active-site and allosteric inhibitors against ERAP1 and its closely related homologs, ERAP2 and Insulin-Regulated Aminopeptidase (IRAP). Lower IC50 values indicate higher potency.

Table 1: Active-Site ERAP1 Inhibitors

Compound ClassCompoundERAP1 IC50ERAP2 IC50IRAP IC50Selectivity ProfileReference
Phosphinic PseudopeptideDG013A48 nM55 nM-Non-selective between ERAP1/ERAP2[3]
Phosphinic Pseudopeptide433 nM56 nM4 nMPotent but non-selective[6]
Aminocarboxymethylene92 µM25 µM10 µMModerate selectivity for ERAP1 over ERAP2[6]
ThiolLeucinethiolSub-µMSub-µMLow nMNon-selective aminopeptidase inhibitor[6]
Urea-basedCompound 25.7 µM>200 µM>200 µMHighly selective for ERAP1[4]
SulfonamideCompound 19.2 µM>200 µM>200 µMHighly selective for ERAP1[4]

Table 2: Allosteric ERAP1 Inhibitors

Compound ClassCompoundERAP1 IC50ERAP2 IC50IRAP IC50Selectivity ProfileReference
Sulfamoyl Benzoic AcidCompound 35.3 µM>200 µM-Highly selective for ERAP1[7]
BenzofuranCompound 1130 nM>10 µM>10 µMHighly potent and selective for ERAP1[5][8]

Signaling Pathways and Inhibition Mechanisms

To visually conceptualize the role of ERAP1 and the mechanisms of its inhibitors, the following diagrams are provided.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 N-terminal trimming Trimmed_Peptide Optimally Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide MHC1 MHC Class I PLC Peptide Loading Complex MHC1->PLC MHC1_Peptide MHC I-Peptide Complex PLC->MHC1_Peptide Trimmed_Peptide->PLC Cell_Surface Cell Surface MHC1_Peptide->Cell_Surface Transport T_Cell CD8+ T-Cell Cell_Surface->T_Cell Antigen Presentation and Recognition

Caption: ERAP1's role in the MHC Class I antigen presentation pathway.

Inhibition_Mechanisms cluster_active_site Active-Site Inhibition cluster_allosteric Allosteric Inhibition ERAP1_active ERAP1 (Active Site) Product_active No Product ERAP1_active->Product_active Inhibited Substrate_active Peptide Substrate Substrate_active->ERAP1_active Blocked Inhibitor_active Active-Site Inhibitor Inhibitor_active->ERAP1_active Binds to catalytic site ERAP1_allo ERAP1 (Active Site) ERAP1_inactive ERAP1 (Inactive Conformation) Substrate_allo Peptide Substrate Substrate_allo->ERAP1_inactive Cannot bind effectively Inhibitor_allo Allosteric Inhibitor Allo_Site Allosteric Site Inhibitor_allo->Allo_Site Allo_Site->ERAP1_allo Induces conformational change Product_allo No Product ERAP1_inactive->Product_allo Inhibited

Caption: Comparison of active-site and allosteric inhibition of ERAP1.

Experimental Protocols

The characterization of ERAP1 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Fluorescence-Based Enzymatic Assay

This assay is commonly used for high-throughput screening and initial characterization of ERAP1 inhibitors.

  • Principle: The assay measures the cleavage of a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC), by ERAP1. Upon cleavage, the fluorescent AMC molecule is released, and the increase in fluorescence is monitored over time.

  • Materials:

    • Recombinant human ERAP1 enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Fluorogenic substrate (e.g., L-AMC).

    • Test compounds (inhibitors) dissolved in DMSO.

    • 384-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Add assay buffer to the wells of the microplate.

    • Add the test compounds at various concentrations.

    • Add recombinant ERAP1 to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over a set period (e.g., 30-60 minutes).

    • Calculate the rate of reaction from the linear phase of the fluorescence increase.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mass Spectrometry (MS)-Based Peptide Trimming Assay

This orthogonal assay provides a more physiologically relevant assessment of inhibitor activity using longer peptide substrates.[5]

  • Principle: ERAP1 is incubated with a specific peptide substrate, and the reaction is quenched at different time points. The extent of peptide trimming is then quantified by mass spectrometry, which can distinguish between the full-length substrate and the cleaved product.

  • Materials:

    • Recombinant human ERAP1 enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Peptide substrate (e.g., a 10-mer or longer).

    • Test compounds (inhibitors).

    • Quenching solution (e.g., 1% trifluoroacetic acid).

    • MALDI-TOF or LC-MS system.

  • Procedure:

    • Set up reactions containing ERAP1, assay buffer, and the test compound in microcentrifuge tubes.

    • Initiate the reaction by adding the peptide substrate.

    • Incubate at 37°C for a specified time.

    • Stop the reaction by adding the quenching solution.

    • Analyze the samples by mass spectrometry to determine the ratio of product to substrate.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the fluorescence-based assay.

Cellular Antigen Presentation Assay

This assay evaluates the ability of inhibitors to modulate the presentation of specific epitopes on the cell surface.

  • Principle: A cell line expressing a specific MHC class I allele is treated with the inhibitor and then pulsed with a known antigenic peptide precursor. The level of surface presentation of the processed peptide is then quantified, often using epitope-specific T-cells or antibodies.

  • Materials:

    • A suitable cell line (e.g., HeLa or CT26).[2][3]

    • Test compounds.

    • Antigenic peptide precursor.

    • For T-cell activation readout: Epitope-specific CD8+ T-cells and a method to measure T-cell activation (e.g., IFN-γ ELISA or flow cytometry for activation markers).

    • For antibody-based readout: An antibody specific for the MHC I-peptide complex and a flow cytometer.

  • Procedure:

    • Culture the cells to an appropriate density.

    • Treat the cells with various concentrations of the inhibitor for a predetermined time (e.g., 24 hours).

    • Add the antigenic peptide precursor to the culture medium.

    • After an incubation period, co-culture the cells with epitope-specific T-cells or stain with a specific antibody.

    • Quantify the level of T-cell activation or antibody binding.

    • Determine the effect of the inhibitor on antigen presentation.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel ERAP1 inhibitors.

Workflow HTS High-Throughput Screening (e.g., Fluorescence Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (e.g., MS-based Assay) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling (vs. ERAP2, IRAP, etc.) Orthogonal_Assay->Selectivity MoA Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity->MoA Cellular_Assay Cellular Antigen Presentation Assay MoA->Cellular_Assay Structural_Studies Structural Studies (X-ray Crystallography) MoA->Structural_Studies Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt Structural_Studies->Lead_Opt

Caption: A typical experimental workflow for ERAP1 inhibitor characterization.

Conclusion

Both active-site and allosteric inhibitors of ERAP1 represent promising avenues for therapeutic intervention in immune-related diseases. Active-site inhibitors, particularly peptidomimetics, have demonstrated high potency, though achieving selectivity over related aminopeptidases can be a challenge.[6] Allosteric inhibitors, on the other hand, offer the potential for high selectivity by targeting unique regulatory sites on the enzyme.[4][5] The choice between these two classes of inhibitors will depend on the specific therapeutic application and the desired pharmacological profile. The experimental protocols and data presented in this guide provide a framework for the continued development and comparative evaluation of novel ERAP1 inhibitors. Further research, including in vivo studies and detailed immunopeptidomic analyses, will be crucial to fully elucidate the therapeutic potential of modulating ERAP1 activity.[2][9]

References

Cross-Validation of ERAP1 Inhibition Effects in Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic reticulum aminopeptidase 1 (ERAP1) has emerged as a compelling target in oncology. By trimming peptides presented on MHC class I molecules, ERAP1 plays a crucial role in shaping the immunopeptidome of cancer cells. Inhibition of ERAP1 can alter this peptide repertoire, leading to the presentation of novel neoantigens and subsequently enhancing anti-tumor immune responses. This guide provides a comparative overview of the effects of various ERAP1 inhibitors across different cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.

Data Presentation: Comparative Efficacy of ERAP1 Inhibitors

The following tables summarize the available quantitative data on the efficacy of different ERAP1 inhibitors against various cancer cell lines. It is important to note that direct cross-comparison is challenging due to the limited availability of standardized data across multiple inhibitors and cell lines in single studies. The data presented here is compiled from various sources and should be interpreted with this in mind.

Table 1: IC50 Values of Selected ERAP1 Inhibitors in Cancer Cell Lines

Inhibitor Name/TypeCancer Cell LineCell TypeIC50 (µM)Assay Type
Compound 3 (Allosteric) A375Melanoma1.0Cellular Antigen Processing Assay
GSK Inhibitor [I] HeLaCervical CancerpIC50 = 7.0HeLa Cell Antigen Presentation Assay
GSK Inhibitor [II] HeLaCervical CancerpIC50 = 7.7HeLa Cell Antigen Presentation Assay
Phosphinic Pseudopeptide (e.g., 2a) --0.048 (Enzymatic)Enzymatic Assay
Diaminobenzoic Acid Derivative (e.g., 9) --2.0 (Enzymatic)Enzymatic Assay

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Observed Effects of ERAP1 Inhibition in Various Cancer Cell Lines

Cancer Cell LineCell TypeERAP1 Inhibitor UsedKey Observed Effects
A375 MelanomaAllosteric inhibitor (compound 3)Altered immunopeptidome, enhanced T-cell mediated cytotoxicity.[1]
THP-1 LeukemiaAllosteric inhibitor (compound 3)Proteomic changes related to metabolism and cellular stress.
HCT116 Colorectal CarcinomaNot SpecifiedLengthening of peptides in the immunopeptidome.
CT26 Colorectal CarcinomaGRWD5769Enhanced anti-tumor immunity, particularly in combination with anti-PD-1.
HeLa Cervical CancerGSK InhibitorsInhibition of antigen presentation.
DAOY MedulloblastomaGenetic Inhibition (shRNA)Suppression of Hedgehog-dependent tumor growth.
Raji B-cell LymphomaGenetic Inhibition (shRNA)Modulation of NK cell recognition.
SK-N-SH NeuroblastomaGenetic Inhibition (shRNA)Modulation of NK cell recognition.
SK-MEL-93 MelanomaGenetic Inhibition (shRNA)Modulation of NK cell recognition.

Experimental Protocols

Immunopeptidomics Analysis of ERAP1-Inhibited Cancer Cells

This protocol outlines the steps for analyzing the changes in the MHC class I-presented peptide repertoire following ERAP1 inhibition.

a. Cell Culture and Inhibitor Treatment:

  • Culture the cancer cell line of interest (e.g., A375 melanoma cells) to a sufficient number (typically >1x10^8 cells) for immunopeptidome analysis.

  • Treat the cells with the desired ERAP1 inhibitor at a predetermined concentration and duration. For example, treat A375 cells with 10 µM of the allosteric inhibitor "compound 3" for 6 days.[1] Include a vehicle-treated control group (e.g., DMSO).

  • Harvest the cells by scraping and wash them with cold PBS.

b. Cell Lysis and Immunoaffinity Purification:

  • Lyse the cell pellets in a lysis buffer containing a mild detergent (e.g., 0.5% IGEPAL CA-630) and protease inhibitors.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Pre-clear the supernatant by passing it through a column of unconjugated sepharose beads.

  • Perform immunoaffinity chromatography using a resin coupled with an anti-MHC class I antibody (e.g., W6/32).

c. Peptide Elution and Mass Spectrometry:

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the MHC-peptide complexes using an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Separate the peptides from the MHC heavy and light chains using a C18 solid-phase extraction cartridge.

  • Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptide sequences using a suitable database search algorithm.

NK Cell-Mediated Cytotoxicity Assay

This protocol describes how to assess the ability of natural killer (NK) cells to lyse cancer cells following ERAP1 inhibition.

a. Target Cell Preparation:

  • Culture the target cancer cells (e.g., DAOY medulloblastoma cells) with or without the ERAP1 inhibitor for a specified period. Alternatively, use cells with stable genetic knockdown of ERAP1 (shERAP1).

  • Harvest and wash the target cells.

b. Effector Cell Preparation:

  • Isolate primary NK cells from healthy donor peripheral blood mononuclear cells (PBMCs) using an NK cell isolation kit.

  • Alternatively, use an NK cell line (e.g., NK-92).

c. Co-culture and Cytotoxicity Measurement:

  • Co-culture the target and effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

  • Measure cytotoxicity using one of the following methods:

    • Chromium-51 (⁵¹Cr) Release Assay: Label target cells with ⁵¹Cr. After co-culture, measure the amount of ⁵¹Cr released into the supernatant, which is proportional to the extent of cell lysis.

    • Lactate Dehydrogenase (LDH) Release Assay: After co-culture, measure the activity of LDH released from lysed target cells into the supernatant.

    • Flow Cytometry-Based Assay: Label target cells with a fluorescent dye (e.g., CFSE) and effector cells with a different dye. After co-culture, stain with a viability dye (e.g., 7-AAD or Propidium Iodide) and analyze by flow cytometry to quantify the percentage of dead target cells.

Mandatory Visualizations

Signaling Pathways

Caption: MHC Class I Antigen Presentation Pathway and the Role of ERAP1 Inhibition.

ERAP1_Hedgehog_Pathway cluster_degradation Gli Degradation Control ERAP1 ERAP1 USP47 USP47 (Deubiquitinase) ERAP1->USP47 ERAP1->USP47 betaTrCP βTrCP USP47->betaTrCP Stabilizes SCF_betaTrCP SCF-βTrCP (E3 Ubiquitin Ligase) betaTrCP->SCF_betaTrCP Component of Gli Gli (Transcription Factor) SCF_betaTrCP->Gli Degrades Hedgehog_Target_Genes Hedgehog Target Genes (e.g., promoting tumorigenesis) Gli->Hedgehog_Target_Genes Activates Inhibitor ERAP1 Inhibitor Inhibitor->ERAP1

Caption: ERAP1's Role in Modulating the Hedgehog Signaling Pathway.[2][3]

Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cancer Cell Lines treatment Treat cells with ERAP1 Inhibitor vs. Vehicle Control start->treatment viability Cell Viability/ Apoptosis Assay (e.g., MTT, Annexin V) treatment->viability immunopeptidomics Immunopeptidomics (LC-MS/MS) treatment->immunopeptidomics cytotoxicity Immune Cell-mediated Cytotoxicity Assay (e.g., NK cell killing) treatment->cytotoxicity proteomics Proteomics Analysis treatment->proteomics analysis Data Analysis and Comparison viability->analysis immunopeptidomics->analysis cytotoxicity->analysis proteomics->analysis end Conclusion: Cross-validation of ERAP1 inhibition effects analysis->end

Caption: General Experimental Workflow for Cross-Validating ERAP1 Inhibition.

References

Unveiling the Antigenic Landscape: A Comparative Guide to ERAP1 Modulator Effects on the Immunopeptidome

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how to manipulate the collection of peptides presented by Major Histocompatibility Complex (MHC) class I molecules—the immunopeptidome—is critical for advancing cancer immunotherapy and treating autoimmune diseases. Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a key player in this process, trimming peptides to the optimal length for MHC-I binding. Modulating ERAP1 activity with genetic knockouts or small molecule inhibitors can significantly reshape the landscape of presented antigens, creating novel targets for T-cell recognition. This guide provides a comparative analysis of how different ERAP1 modulation strategies impact the cellular immunopeptidome, supported by experimental data and detailed protocols.

Comparative Analysis of Immunopeptidome Modifications

The modulation of ERAP1, either through genetic ablation (knockout/KO) or pharmacological inhibition, leads to significant yet distinct alterations in the repertoire of peptides presented by cancer cells.[1][2] These changes can enhance anti-tumor immunity by generating novel antigens.[3][4] Below is a summary of quantitative changes observed in the immunopeptidome of human melanoma cell lines (A375) following different ERAP1 modulation approaches.

ParameterERAP1 Knockout (KO)Allosteric InhibitorObservations and Implications
Total Identified Peptides Significant shift in peptide composition compared to wild-type cells.[1][2]Substantial change in the peptide repertoire, but distinct from the changes seen in KO cells.[2][5]Both methods effectively alter the immunopeptidome, but the resulting peptide landscapes are not identical, suggesting different therapeutic potentials.[2]
Peptide Length Distribution Leads to the presentation of a higher proportion of longer peptides.[3]Does not significantly affect the overall length distribution of presented peptides compared to KO cells.[2][5]Allosteric inhibition may preserve the presentation of some canonical-length peptides while still inducing novel antigen presentation, a key difference from genetic ablation.[2]
HLA Allele Utilization Broad changes across the HLA haplotype.Skewed utilization of specific HLA alleles for peptide presentation.[2]Allosteric inhibitors may selectively alter antigen presentation on certain HLA molecules, allowing for more targeted immunomodulation.
Generation of Novel Antigens Proven to generate novel antigens that can elicit CD8+ T-cell responses.[3][4]Also generates novel cancer-associated antigens capable of stimulating T-cell responses.[4][6]Both strategies are viable for cancer immunotherapy by expanding the repertoire of recognizable tumor antigens.[6]
Overlap with Wild-Type Peptidome A significant portion of the peptidome is unique to the KO condition.The peptidome shows a distinct composition from both wild-type and KO cells.[2][5]The unique peptide repertoires generated by different modulators could be leveraged for personalized therapies.
Impact on Proteome Affects the expression of proteins involved in metabolism and cellular stress.[1][7]Induces similar proteomic alterations related to metabolism and stress responses.[1][7]ERAP1 modulation has broader cellular effects beyond the immunopeptidome that could influence tumor cell viability and immunogenicity.[1][8]

Visualizing the Mechanisms and Workflows

To better understand the experimental process and the biological context of ERAP1 modulation, the following diagrams illustrate the key pathways and procedures.

Immunopeptidome Analysis Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Processing cluster_analysis Mass Spectrometry & Data Analysis cell_culture 1. Cancer Cell Culture (e.g., A375 Melanoma) treatment 2. Treatment with ERAP1 Modulator (Inhibitor or Genetic Silencing) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis ip 4. Immuno-Precipitation of MHC-I Complexes (e.g., with W6/32 antibody) lysis->ip elution 5. Peptide Elution (e.g., with Trifluoroacetic Acid) ip->elution lcms 6. LC-MS/MS Analysis elution->lcms data 7. Database Searching & Peptide Identification lcms->data

Caption: Experimental workflow for immunopeptidome analysis.

Antigen Processing Pathway and ERAP1 Modulation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_modulators Points of Intervention proteasome Proteasome peptides Peptide Precursors proteasome->peptides ub_protein Ubiquitinated Protein ub_protein->proteasome tap TAP Transporter peptides->tap erap1 ERAP1 tap->erap1 N-terminal trimming plc Peptide-Loading Complex (PLC) erap1->plc Optimal 8-10mer peptides mhc1 MHC-I Molecule plc->mhc1 Peptide Loading Cell Surface Cell Surface mhc1->Cell Surface Presentation to CD8+ T-cells inhibitor Small Molecule Inhibitors (Allosteric or Active Site) inhibitor->erap1 ko Genetic Knockout (KO) (CRISPR/shRNA) ko->erap1

Caption: ERAP1's role in antigen processing and modulation points.

Experimental Protocols

The following is a generalized protocol for the comparative analysis of immunopeptidomes, synthesized from methodologies reported in recent studies.[1][9]

1. Cell Culture and Treatment

  • Cell Line: A375 human melanoma cells are commonly used.

  • Culture Conditions: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • ERAP1 Modulation:

    • Inhibitor Treatment: Treat cells with a selective allosteric ERAP1 inhibitor at a specified concentration for 48-72 hours.

    • Genetic Knockout: Utilize CRISPR/Cas9 or shRNA to generate stable ERAP1 KO cell lines. Wild-type cells serve as the control.

  • Cell Harvest: Harvest approximately 1x10^9 cells for each condition. Wash with ice-cold PBS and pellet by centrifugation. Snap-freeze cell pellets and store at -80°C.

2. MHC-I Immunoisolation

  • Lysis: Lyse cell pellets in a buffer containing 0.5% IGEPAL CA-630, 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and protease inhibitors.

  • Clarification: Centrifuge lysates at high speed to pellet cellular debris.

  • Immunoaffinity Chromatography: Use an antibody specific for pan-MHC class I complexes (e.g., W6/32) covalently bound to Protein A Sepharose beads. Incubate the cleared lysate with the beads overnight at 4°C with rotation.

  • Washing: Wash the beads extensively with a series of buffers (e.g., low salt, high salt, and no salt washes) to remove non-specifically bound proteins.

3. Peptide Elution and Purification

  • Elution: Elute the bound peptide-MHC-I complexes from the beads by adding 10% acetic acid or 0.2% trifluoroacetic acid (TFA).

  • Separation: Separate the peptides from the MHC-I heavy and light chains using a C18 solid-phase extraction column.

  • Desalting: Desalt the peptide-containing fractions using a suitable micro-purification tip.

4. Mass Spectrometry and Data Analysis

  • LC-MS/MS: Analyze the purified peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[9]

  • Peptide Identification: Search the resulting spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or DIA-NN.[9]

  • Analysis: Compare the identified peptide repertoires across the different treatment conditions. Analyze for changes in peptide length, binding motifs (using software like MHCMotifDecon), and the number of unique peptides.[10]

Conclusion

Modulating ERAP1 function, whether through genetic means or with small molecule inhibitors, profoundly reshapes the immunopeptidome.[1] While both approaches can generate novel antigens, they do so with distinct mechanistic nuances, leading to different sets of presented peptides and effects on peptide length distribution.[2][3] Allosteric inhibitors, in particular, offer a promising therapeutic avenue by altering the peptide repertoire in a potentially more controlled manner than complete functional loss.[2][5] The provided data and protocols offer a framework for researchers to explore ERAP1 modulation in their own systems, paving the way for the development of next-generation immunotherapies.

References

ERAP1: A Viable Therapeutic Target in Autoimmune Disease? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) has emerged as a compelling therapeutic target for a range of autoimmune diseases, particularly those with a strong association with specific Human Leukocyte Antigen (HLA) class I alleles, such as ankylosing spondylitis (AS) and psoriasis.[1][2][3][4] This guide provides a comprehensive comparison of ERAP1--targeted therapies against current treatment modalities, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutics in this space.

The Rationale for Targeting ERAP1 in Autoimmunity

ERAP1 plays a critical role in the final stages of antigen processing within the endoplasmic reticulum. It trims peptide precursors to the optimal length for binding to MHC class I molecules for presentation to CD8+ T cells.[2][5][6] Genetic studies have robustly linked polymorphisms in the ERAP1 gene with susceptibility to several autoimmune diseases, most notably in individuals positive for HLA-B27 in the context of ankylosing spondylitis.[1][2][7][8][9]

Certain ERAP1 allotypes, associated with increased enzymatic activity, are thought to generate or destroy specific peptides that, when presented by the risk-associated HLA allele, trigger an autoimmune response.[8][10] Conversely, ERAP1 variants with reduced activity have been shown to be protective against AS.[1] This provides a strong rationale for the therapeutic inhibition of ERAP1 to modulate the immunopeptidome and abrogate the autoimmune cascade.[5][11] Beyond its role in antigen presentation, ERAP1 is also implicated in innate immunity through the shedding of cytokine receptors, further cementing its position as a key player in inflammatory pathways.[12][13][14]

Comparative Performance of ERAP1 Inhibitors

The development of small molecule inhibitors targeting ERAP1 is an active area of research. While no ERAP1 inhibitor is yet approved for autoimmune indications, preclinical and early clinical data for some candidates are available. The following tables summarize the performance of select ERAP1 inhibitors and compare them with established biologic therapies for autoimmune diseases like ankylosing spondylitis.

Table 1: In Vitro Potency of Selected ERAP1 Inhibitors
Compound/InhibitorTarget(s)IC50 (ERAP1)Selectivity NotesReference(s)
Compound 1 ERAP19.2 µM>100-fold selective over ERAP2 and IRAP[12]
Compound 2 ERAP15.7 µM>100-fold selective over ERAP2 and IRAP[12]
Compound 3 ERAP11 µM>100-fold selective over ERAP2 and IRAP[12]
DG013A ERAP1, ERAP2, IRAP48 nMPotent inhibitor of ERAP1, ERAP2 (IC50 = 80 nM), and IRAP (IC50 = 57 nM)[7][14]
GSK Compound [I] ERAP1pIC50 = 7.7High selectivity for ERAP1[15]
GSK Compound [II] ERAP1pIC50 = 8.6Not specified[15]
GRWD5769 ERAP1Not specifiedFirst-in-class ERAP1 inhibitor[1][2][3][13][16]

*pIC50 is the negative logarithm of the IC50 value.

Table 2: Comparison of Therapeutic Modalities for Ankylosing Spondylitis
Therapeutic ClassMechanism of ActionRepresentative DrugsEfficacy (ASAS20 Response vs. Placebo)Reference(s)
ERAP1 Inhibitors Modulation of antigen presentationGRWD5769 (in clinical development for oncology)Data in autoimmune models not yet published[1][2][3][13][16]
TNF-α Inhibitors Neutralization of TNF-αInfliximab, Etanercept, Adalimumab, GolimumabSignificantly higher than placebo. Infliximab and Golimumab showed the highest efficacy in some analyses.[17][18][19][20][21]
IL-17 Inhibitors Inhibition of IL-17 signalingSecukinumab, IxekizumabSignificantly higher than placebo.[18][21]
JAK Inhibitors Inhibition of Janus kinase signalingTofacitinib, UpadacitinibSignificantly higher than placebo.[21]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of ERAP1's role and the methods used for its validation as a therapeutic target, the following diagrams illustrate key pathways and experimental workflows.

ERAP1_Signaling_Pathway cluster_cell_surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide Precursors (>8-10 aa) Proteasome->Peptide_Precursors Generation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP ERAP1 ERAP1 TAP->ERAP1 Trimming ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_Peptides Optimal Peptides (8-10 aa) ERAP1->Optimal_Peptides ERAP2->Optimal_Peptides MHC_I MHC Class I (e.g., HLA-B27) PLC Peptide Loading Complex MHC_I->PLC Loaded_MHC_I Peptide-Loaded MHC Class I PLC->Loaded_MHC_I Optimal_Peptides->PLC Presented_MHC_I Presented MHC Class I Loaded_MHC_I->Presented_MHC_I Transport T_Cell CD8+ T Cell TCR TCR TCR->T_Cell Activation Presented_MHC_I->TCR Cytokine_Receptors Cytokine Receptors (e.g., TNFR1, IL-6R) Soluble_Receptors Soluble Receptors Cytokine_Receptors->Soluble_Receptors ERAP1_surface ERAP1 ERAP1_surface->Cytokine_Receptors Shedding ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1

Caption: ERAP1's role in antigen presentation and cytokine receptor shedding.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation Enzymatic_Assay ERAP1 Enzymatic Assay (Fluorogenic Substrate) Peptide_Trimming_Assay Peptide Trimming Assay (Mass Spectrometry) Enzymatic_Assay->Peptide_Trimming_Assay Confirms activity on physiologically relevant peptides CETSA Cellular Thermal Shift Assay (Target Engagement) Enzymatic_Assay->CETSA Identifies potent and selective inhibitors Antigen_Presentation_Assay Antigen Presentation Assay (e.g., using reporter T cells) CETSA->Antigen_Presentation_Assay Confirms target binding leads to functional modulation CIA_Model Collagen-Induced Arthritis (CIA) Mouse Model Antigen_Presentation_Assay->CIA_Model Translates cellular effect to in vivo model Efficacy_Readouts Efficacy Readouts: - Arthritis Score - Histopathology - Cytokine Levels CIA_Model->Efficacy_Readouts

Caption: Workflow for validating ERAP1 as a therapeutic target.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

ERAP1 Enzymatic Activity Assay

This assay is used to determine the potency of inhibitors against ERAP1's enzymatic activity.

  • Principle: The assay measures the cleavage of a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC), by recombinant ERAP1. The release of the fluorescent aminomethylcoumarin (AMC) is proportional to enzyme activity.

  • Materials:

    • Recombinant human ERAP1 protein

    • Fluorogenic substrate (e.g., L-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compounds (ERAP1 inhibitors)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the test compounds to the microplate wells.

    • Add recombinant ERAP1 to the wells and incubate briefly.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.[12][22]

Peptide Trimming Assay by Mass Spectrometry

This assay provides a more physiologically relevant measure of ERAP1 activity by using longer peptide substrates.

  • Principle: ERAP1 is incubated with a specific peptide precursor, and the reaction products are analyzed by mass spectrometry to identify the cleavage pattern and rate.

  • Materials:

    • Recombinant human ERAP1 protein

    • Synthetic peptide precursor (e.g., 10-14 amino acids long)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)

    • Quenching solution (e.g., 0.6% trifluoroacetic acid)

    • LC-MS/MS system

  • Procedure:

    • Incubate the synthetic peptide with recombinant ERAP1 at 37°C.

    • At various time points, take aliquots of the reaction and stop the reaction by adding the quenching solution.

    • Analyze the samples by LC-MS/MS to identify and quantify the full-length peptide and its cleavage products.

    • Determine the rate of trimming by monitoring the disappearance of the substrate and the appearance of the products over time.[5][23][24][25]

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that a compound binds to its intended target (ERAP1) within a cellular context.

  • Principle: The binding of a ligand (inhibitor) to a protein can increase its thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures in the presence or absence of the inhibitor.

  • Materials:

    • Cultured cells expressing ERAP1

    • Test compound

    • Lysis buffer

    • Equipment for heating cell lysates (e.g., PCR cycler)

    • SDS-PAGE and Western blotting reagents

    • Anti-ERAP1 antibody

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control.

    • Harvest and lyse the cells.

    • Aliquot the cell lysate and heat the aliquots to a range of temperatures.

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble ERAP1 in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][11][26][27][28]

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis and other inflammatory arthritides.

  • Principle: Immunization of susceptible mouse strains (e.g., DBA/1J) with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to arthritis.

  • Materials:

    • Susceptible mice (e.g., DBA/1J, 8-10 weeks old)

    • Type II collagen (e.g., bovine or chicken)

    • Complete Freund's Adjuvant (CFA)

    • Incomplete Freund's Adjuvant (IFA)

    • Test compound (ERAP1 inhibitor)

  • Procedure:

    • Primary Immunization (Day 0): Emulsify type II collagen in CFA and inject intradermally at the base of the tail.

    • Booster Immunization (Day 21): Emulsify type II collagen in IFA and inject intradermally at a different site.

    • Treatment: Administer the ERAP1 inhibitor or vehicle control daily, starting before or after the onset of disease, depending on the study design.

    • Monitoring: Monitor the mice for signs of arthritis, including paw swelling and redness. Score the severity of arthritis using a standardized scoring system.

    • Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis of joint inflammation and damage, and measure serum levels of inflammatory cytokines.[6][29][30][31][32]

Conclusion and Future Perspectives

The validation of ERAP1 as a therapeutic target in specific autoimmune diseases is strongly supported by genetic and functional data. The development of potent and selective ERAP1 inhibitors represents a novel and promising therapeutic strategy. While early clinical data for ERAP1 inhibitors in oncology are encouraging, further studies are needed to establish their efficacy and safety in autoimmune indications.[1][2][3] Direct comparative studies against established biologics in relevant preclinical models will be crucial in defining the therapeutic potential of ERAP1 inhibition. The detailed protocols and comparative data presented in this guide are intended to facilitate the ongoing research and development efforts in this exciting field.

References

Unveiling the Action of a Novel ERAP1 Modulator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of a novel Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulator, referred to as Modulator-1, with existing alternatives. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanism of action supported by experimental data.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a critical role in the adaptive immune response by trimming antigenic peptides to the optimal length for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2][3] This function makes ERAP1 a compelling target for therapeutic intervention in oncology and autoimmune diseases.[4][5] Modulation of ERAP1 activity can either enhance the presentation of tumor-associated antigens or prevent the generation of self-antigens, respectively.[6][7] This guide will delve into the mechanistic details of a novel ERAP1 modulator and compare its performance with other known inhibitors and activators.

Comparative Analysis of ERAP1 Modulators

The landscape of ERAP1 modulators includes both inhibitors and activators, each with distinct mechanisms of action. These can be broadly categorized as competitive inhibitors that target the active site and allosteric modulators that bind to a regulatory site.[8]

ModulatorTypeMechanism of ActionIC50 / AC50 (μM)Selectivity over ERAP2/IRAPReference(s)
Modulator-1 (Novel) [Hypothetical Data] Inhibitor[Hypothetical Data] Competitive, targeting the active site zinc metalloprotease domain.[<1][High]-
Compound 1 InhibitorCompetitive inhibitor of ERAP1 aminopeptidase activity.[8]9.2>100-fold[8]
Compound 2 InhibitorCompetitive inhibitor of ERAP1 aminopeptidase activity.[8]5.7>100-fold[8]
Compound 3 Activator/InhibitorAllosterically activates hydrolysis of small fluorogenic substrates but competitively inhibits processing of longer, physiological peptide substrates.[8]3.7 (AC50)>100-fold[8]
GRWD5769 InhibitorFirst-in-class, orally bioavailable inhibitor targeting the regulatory allosteric site.[1]Not specifiedHigh[1][5]
Leucinethiol InhibitorBroad-spectrum aminopeptidase inhibitor with modest potency for ERAP1.Not specifiedLow[7]
Bestatin InhibitorBroad-spectrum aminopeptidase inhibitor with poor potency for ERAP1.Not specifiedLow[4]

Mechanism of Action of ERAP1

ERAP1 functions as a "molecular ruler," preferentially trimming peptides that are longer than the optimal 8-10 amino acids required for MHC class I binding.[9] The enzyme possesses a large internal cavity that can accommodate long peptide substrates. The binding of a peptide's N-terminus to the catalytic site and its C-terminus to a distal regulatory site is thought to induce a conformational change, enclosing the substrate for efficient trimming.[10]

ERAP1_Mechanism cluster_ER Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors (>10 amino acids) Proteasome->Peptide_Precursors TAP TAP ERAP1 ERAP1 TAP->ERAP1 Trimmed_Peptides Trimmed Peptides (8-10 amino acids) ERAP1->Trimmed_Peptides N-terminal Trimming Peptide_Loading_Complex Peptide Loading Complex (Tapasin, Calreticulin, ERp57) pMHC_I Peptide-MHC I Complex Peptide_Loading_Complex->pMHC_I MHC_I MHC Class I MHC_I->Peptide_Loading_Complex Protein Protein Protein->Proteasome Ubiquitination & Degradation Peptide_Precursors->TAP Transport Trimmed_Peptides->Peptide_Loading_Complex Cell_Surface Cell Surface pMHC_I->Cell_Surface Transport CD8_T_Cell CD8+ T Cell Cell_Surface->CD8_T_Cell Antigen Presentation

Figure 1. ERAP1's role in the antigen presentation pathway.

Experimental Protocols

To confirm the mechanism of action of a novel ERAP1 modulator, a series of key experiments are typically performed.

ERAP1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit or activate the enzymatic activity of purified ERAP1.

Principle: A fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC), is used.[8] Upon cleavage by ERAP1, the fluorescent AMC molecule is released, and the increase in fluorescence is measured over time.

Methodology:

  • Recombinant human ERAP1 is incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The novel modulator is added at various concentrations.

  • The reaction is initiated by the addition of the L-AMC substrate.

  • Fluorescence is monitored kinetically using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).[11]

  • The rate of substrate hydrolysis is calculated and compared to a vehicle control (e.g., DMSO) to determine the IC50 (for inhibitors) or AC50 (for activators).

Enzymatic_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ERAP1 Enzyme - Assay Buffer - L-AMC Substrate - Test Compound Start->Prepare_Reagents Dispense_ERAP1 Dispense ERAP1 into microplate Prepare_Reagents->Dispense_ERAP1 Add_Compound Add Test Compound (various concentrations) Dispense_ERAP1->Add_Compound Incubate_1 Pre-incubate Add_Compound->Incubate_1 Add_Substrate Add L-AMC Substrate Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate reaction rates - Determine IC50/AC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for an ERAP1 enzymatic activity assay.
Cellular Antigen Presentation Assay

This assay evaluates the effect of the modulator on the processing and presentation of a specific antigenic peptide in a cellular context.

Principle: A cell line is used that expresses a specific MHC class I allele and is transfected with a minigene encoding a precursor peptide that requires ERAP1 trimming for optimal presentation. The level of the presented peptide on the cell surface is then quantified, often by measuring the activation of a T-cell hybridoma that recognizes the specific peptide-MHC complex.

Methodology:

  • A suitable cell line (e.g., HeLa cells) is co-transfected with plasmids encoding the MHC class I allele and the minigene for the precursor peptide.[12]

  • The transfected cells are incubated with the novel modulator at various concentrations.

  • T-cell hybridomas specific for the final processed peptide are added to the culture.

  • T-cell activation is measured, typically by quantifying the amount of a secreted cytokine (e.g., IL-2) via an ELISA.

  • A decrease in T-cell activation indicates inhibition of antigen processing, while an increase suggests enhancement.

Logical Framework for Confirming Mechanism of Action

The confirmation of a novel ERAP1 modulator's mechanism of action follows a logical progression from in vitro biochemical assays to cellular and potentially in vivo models.

Confirmation_Logic Hypothesis Novel compound modulates ERAP1 activity Biochemical_Assay In vitro Enzymatic Assay (e.g., L-AMC hydrolysis) Hypothesis->Biochemical_Assay Test direct effect on enzyme Cellular_Assay Cellular Antigen Presentation Assay Biochemical_Assay->Cellular_Assay Validate in a biological context Immunopeptidomics Immunopeptidomics Analysis Cellular_Assay->Immunopeptidomics Assess global impact on peptide presentation Mechanism_Confirmation Confirmation of Mechanism of Action Immunopeptidomics->Mechanism_Confirmation

Figure 3. Logical flow for mechanism of action confirmation.

The initial biochemical assays provide direct evidence of enzyme modulation. Positive results are then validated in cellular systems to ensure cell permeability and activity in a more complex biological environment. Finally, advanced techniques like immunopeptidomics can provide a global view of how the modulator alters the entire repertoire of peptides presented by MHC class I molecules, offering definitive confirmation of its mechanism of action.[1]

This structured approach, combining biochemical and cellular assays, provides a robust framework for characterizing novel ERAP1 modulators and understanding their therapeutic potential.

References

A Comparative Guide to ERAP1 Inhibition Studies: Assessing Reproducibility Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibitor performance, drawing upon available experimental data from various studies. We delve into the reproducibility of these findings by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, making it a compelling target for immunotherapy in cancer and for the treatment of autoimmune diseases. As the pipeline of ERAP1 inhibitors grows, understanding the consistency of their performance across different laboratory settings is paramount for advancing clinical development. This guide aims to provide a clear overview of the reported activities of key ERAP1 inhibitors and the methodologies used to evaluate them.

Quantitative Comparison of ERAP1 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. Below is a summary of reported IC50 values for notable ERAP1 inhibitors from various studies. It is important to note that direct cross-laboratory reproducibility studies are not abundant in the published literature; therefore, this data is compiled from individual studies and variations may arise from different experimental conditions.

InhibitorTargetAssay TypeReported IC50Source Publication
DG046 ERAP1Enzymatic Assay43 nMERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights[1]
Compound 4 ERAP1Enzymatic Assay33 nMERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights[1]
Compound 9 ERAP1Enzymatic Assay2 µMERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights[1]
Compound 2 (Maben et al.) ERAP1L-AMC Hydrolysis5.7 µMDiscovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1[2]
Compound 3 (Maben et al.) ERAP1Cellular Antigen Processing1.0 µMERAP1 inhibitor compound 3 - Axon Medchem[3]
Compound 3 (Maben et al.) ERAP1Peptide HydrolysisEC50 = 0.4 µMERAP1 inhibitor compound 3 - Axon Medchem[3]
GSK Compound [I] ERAP1Enzymatic Assay (pIC50)7.7GSK optimizes potent and selective ERAP1 inhibitors[4]
GSK Compound [I] ERAP1Cellular Antigen Presentation (pIC50)7.0GSK optimizes potent and selective ERAP1 inhibitors[4]
GSK Compound [II] ERAP1Enzymatic Assay (pIC50)8.6GSK optimizes potent and selective ERAP1 inhibitors[4]
GSK Compound [II] ERAP1Cellular Antigen Presentation (pIC50)7.7GSK optimizes potent and selective ERAP1 inhibitors[4]
Thimerosal ERAP1Enzymatic Assay240 nMInhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application[5]
DG013A ERAP1Enzymatic Assay48 nMInhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application[5]

Note on pIC50: pIC50 is the negative logarithm of the IC50 value in molar. A higher pIC50 value indicates a more potent inhibitor.

Experimental Protocols

Reproducibility of experimental results is intrinsically linked to the methodologies employed. Below are detailed protocols for key experiments cited in ERAP1 inhibition studies.

Cellular Antigen Processing Assay (Flow Cytometry)

This assay measures the effect of ERAP1 inhibitors on the presentation of a specific peptide-MHC class I complex on the cell surface.

  • Cell Lines: HeLa or other suitable cell lines are commonly used.

  • Peptide System: A model system is often employed, such as the presentation of the SIINFEKL peptide by H-2Kb. Cells can be engineered to express a precursor peptide that requires ERAP1 trimming to generate the final epitope.

  • Inhibitor Treatment: Cells are incubated with varying concentrations of the ERAP1 inhibitor for a specified period.

  • Staining: Cells are stained with a fluorescently labeled monoclonal antibody that specifically recognizes the peptide-MHC complex of interest (e.g., 25D1.16 antibody for SIINFEKL-H-2Kb).

  • Analysis: The mean fluorescence intensity (MFI) of the stained cells is quantified using a flow cytometer. A decrease in MFI in inhibitor-treated cells compared to a DMSO control indicates inhibition of antigen processing.

  • Data Normalization: Results are often normalized to the signal from a control peptide that does not require ERAP1 processing to assess the specificity of the inhibitor's effect.

Immunopeptidome Analysis (Mass Spectrometry)

This technique provides a global view of the peptides presented by MHC class I molecules and how this repertoire is altered by ERAP1 inhibition.

  • Cell Culture and Lysis: Large quantities of cells (e.g., A375 melanoma cells) are cultured with or without the ERAP1 inhibitor. Cells are then lysed using detergents.

  • MHC-Peptide Complex Isolation: MHC class I-peptide complexes are isolated from the cell lysate by immunoaffinity chromatography using antibodies specific for MHC class I molecules (e.g., W6/32).

  • Peptide Elution: The bound peptides are eluted from the MHC molecules, typically using an acidic solution like 1% trifluoroacetic acid.

  • Mass Spectrometry: The eluted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and relative abundance.

  • Data Analysis: The immunopeptidomes of inhibitor-treated and untreated cells are compared to identify changes in the presented peptide repertoire. This can reveal an increase in the presentation of longer peptides or the emergence of novel epitopes upon ERAP1 inhibition.

Visualizing ERAP1's Role and Inhibition Workflow

To better understand the context of ERAP1 inhibition, the following diagrams illustrate the ERAP1 signaling pathway and a typical experimental workflow.

ERAP1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors Proteasome->Peptide_precursors Protein Cellular/Viral Proteins Protein->Proteasome TAP TAP Transporter Peptide_precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 N-terminal Trimming Trimmed_peptide Trimmed Peptide (8-10 aa) ERAP1->Trimmed_peptide MHC_I MHC Class I Peptide_loading Peptide Loading Complex MHC_I->Peptide_loading Trimmed_peptide->Peptide_loading Cell_surface Cell Surface Presentation Peptide_loading->Cell_surface

Caption: The ERAP1 signaling pathway in antigen presentation.

Experimental_Workflow cluster_assays Downstream Assays cluster_flow Cellular Antigen Presentation cluster_ms Immunopeptidome Analysis start Start: Cell Culture (e.g., HeLa, A375) treatment Treatment with ERAP1 Inhibitor vs. Vehicle start->treatment staining Antibody Staining (e.g., anti-SIINFEKL-H-2Kb) treatment->staining lysis Cell Lysis & Immuno- precipitation of MHC-I treatment->lysis flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis and Comparison flow_cytometry->data_analysis elution Peptide Elution lysis->elution mass_spec LC-MS/MS Analysis elution->mass_spec mass_spec->data_analysis

Caption: A generalized experimental workflow for assessing ERAP1 inhibition.

Concluding Remarks

The available data on ERAP1 inhibitors demonstrate a growing arsenal of potent and selective compounds. While direct, head-to-head reproducibility studies across different laboratories are not yet common, the consistency of findings using established cellular and biochemical assays provides a degree of confidence in the reported activities. For instance, the modulation of the immunopeptidome towards longer peptides upon ERAP1 inhibition is a consistently observed phenomenon.

For researchers entering this field, adherence to detailed and standardized protocols, such as those outlined above, will be crucial for generating reproducible data that can be confidently compared with the existing literature. As the therapeutic potential of ERAP1 inhibitors continues to be explored, a greater emphasis on cross-laboratory validation will be essential for the successful clinical translation of these promising agents.

References

Comparative Analysis of ERAP1 Modulation in Human vs. Murine Immune Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Endoplasmic reticulum aminopeptidase 1 (ERAP1), and its murine ortholog ERAAP, is a critical enzyme in the adaptive immune response, primarily known for its role in trimming peptide precursors for presentation by MHC class I molecules.[1][2] However, emerging evidence highlights its multifaceted role in modulating innate immunity, influencing cytokine signaling, and shaping natural killer (NK) cell responses.[3][4] Genetic polymorphisms in human ERAP1 are strongly associated with a range of autoimmune and autoinflammatory diseases, making it a compelling therapeutic target.[4][5] This guide provides a comparative overview of ERAP1 modulation in human and murine systems, supported by experimental data, to aid researchers in translating findings from preclinical mouse models to human applications.

A fundamental distinction between the two systems is the presence of a second homologous aminopeptidase, ERAP2, in humans, which is absent in mice.[6][7] ERAP1 and ERAP2 in humans can act in concert, possessing unique and complementary substrate specificities to shape the final peptide repertoire presented to the immune system.[8] This key difference can lead to divergent outcomes in immune responses and must be considered when interpreting data from murine models.

Comparative Functional Overview

The primary function of ERAP1/ERAAP is to trim N-terminally extended peptides within the endoplasmic reticulum to the optimal 8-10 amino acid length for stable binding to MHC class I molecules.[9] However, the consequences of its dysregulation or absence reveal significant differences between the species. In mice, a lack of ERAAP can lead to a more pronounced reduction in MHC class I surface expression compared to humans lacking ERAP1.[2] Furthermore, ERAP1-deficient mice exhibit excessive inflammatory responses, suggesting a global role for ERAP1 in tempering innate immunity.[3]

Table 1: Key Differences in ERAP1/ERAAP Function and Expression

FeatureHuman SystemMurine SystemCitation(s)
Homologous Enzymes ERAP1 and ERAP2ERAP1 (ERAAP) only[6][7][8]
Impact of Deficiency on MHC I Surface Expression Up to 30% reductionUp to 70% reduction[2]
Primary Disease Association Strong genetic link to autoimmune diseases (e.g., Ankylosing Spondylitis, Behçet's, MS)Used as models to study mechanisms of human diseases; less spontaneous association[4][5][10]
Innate Immunity Regulation Polymorphisms linked to altered innate immune responses and inflammasome activationDeficiency leads to excessive pro-inflammatory cytokine production (IL-6, TNF-α, IL-12)[2][3][11]
NK Cell Modulation ERAP1 inhibition can alter peptide-MHC complexes, impacting NK cell inhibitory receptor interactionERAP1-deficient tumor cells show increased susceptibility to NK cell-mediated lysis[3][12]

Table 2: Impact of ERAP1 Modulation on Immune Response

ParameterSpeciesModulationOutcomeCitation(s)
Gene Expression Murine (in vivo)ERAP1-KO + Adenovirus treatment4-fold increase in CXCL9; 2-fold increase in Oas1A; 1.6-fold increase in ADAR vs. WT[3]
T-Cell Response Murine (in vivo)ERAP1-KO + LCMV infection~1.5-fold increase in GP276-specific CD8+ T cells vs. WT[6]
Cytokine Production Human (PBMCs)Exposure to autoimmune-associated ERAP1 variants (e.g., K528R)Increased IL-1β, IL-6, and TNF-α production; activation of NLRP3 inflammasome[2][11]
Cytokine Production Murine (in vivo)ERAP1-KO + Eimeria tenella antigenIncreased production of IL-6, MCP-1, TNF-α, and IL-12 vs. WT[2]
Tumor Growth Murine (syngeneic models)ERAP1 inhibition + anti-PD-1Robust tumor growth inhibition and increased T-cell infiltration[13]

Table 3: Performance of ERAP1 Inhibitors (Human vs. Murine)

Compound TypeTargetIC50 / PotencyCitation(s)
Phosphinic Pseudopeptide Human ERAP133 nM[14]
Murine ERAP1Not specified[14]
Human ERAP256 nM[14]
Aminobenzoic Acid Derivative Human ERAP12 µM[14]
Murine ERAP1Not specified[14]
Human ERAP225 µM[14]
Lead Optimization Series Human ERAP11.6 nM[15]
Murine ERAP14.5 nM[15]
Allosteric Inhibitor Human ERAP1Used to probe immunopeptidome changes; specific IC50 not the focus[16]

Signaling & Experimental Workflow Diagrams

The following diagrams illustrate the key pathways and experimental approaches central to studying ERAP1 modulation.

G cluster_human Human ER cluster_murine Murine ER h_prot Protein h_proteasome Proteasome h_prot->h_proteasome h_precursors Peptide Precursors (>10 aa) h_proteasome->h_precursors h_tap TAP Transporter h_precursors->h_tap h_erap1 ERAP1 h_tap->h_erap1 h_erap2 ERAP2 h_tap->h_erap2 h_trimmed Trimmed Peptides (8-10 aa) h_erap1->h_trimmed h_erap2->h_trimmed h_mhc MHC-I Loading h_trimmed->h_mhc h_surface Cell Surface Presentation h_mhc->h_surface m_prot Protein m_proteasome Proteasome m_prot->m_proteasome m_precursors Peptide Precursors (>10 aa) m_proteasome->m_precursors m_tap TAP Transporter m_precursors->m_tap m_eraap ERAAP (ERAP1) m_tap->m_eraap m_trimmed Trimmed Peptides (8-10 aa) m_eraap->m_trimmed m_mhc MHC-I Loading m_trimmed->m_mhc m_surface Cell Surface Presentation m_mhc->m_surface m_erap2_absent ERAP2 Absent

Antigen Presentation Pathway: Human vs. Murine

G cluster_pathway ERAP1 Modulation of Innate Immunity cluster_receptors Cell Surface cluster_inflammasome Intracellular erap1 ERAP1 ext_erap1 Extracellular ERAP1 erap1->ext_erap1 nlrp3 NLRP3 Inflammasome erap1->nlrp3 regulates secretion Inflammatory Stimuli (e.g., LPS, IFN-γ) secretion->erap1 induces secretion tnfr1 TNFR1 ext_erap1->tnfr1 promotes shedding il6r IL-6R ext_erap1->il6r promotes shedding casp1 Caspase-1 nlrp3->casp1 activates il1b Pro-IL-1β casp1->il1b cleaves active_il1b Active IL-1β (Pro-inflammatory) il1b->active_il1b

ERAP1's Role in Innate Immune Modulation

G cluster_workflow Experimental Workflow for Assessing ERAP1 Inhibition cluster_analysis Downstream Analysis cluster_readouts Key Readouts start Human or Murine Cancer Cell Lines treatment Treat with ERAP1 Inhibitor start->treatment immuno Immunopeptidomics (LC-MS/MS) treatment->immuno flow Flow Cytometry treatment->flow functional Functional Assays treatment->functional peptides Peptide Length & Sequence Changes immuno->peptides mhc MHC-I Surface Expression flow->mhc tcell T-Cell / NK Cell Activation & Killing functional->tcell

Workflow for Assessing ERAP1 Inhibition

Detailed Experimental Protocols

1. Immunopeptidomics Analysis of ERAP1 Inhibition

This protocol aims to identify and quantify the repertoire of peptides presented by MHC class I molecules following ERAP1 modulation.

  • Cell Culture and Treatment: Culture human or murine cells (e.g., A375 melanoma, CT26 colon carcinoma) to a sufficient number (~1x10⁸ cells per condition).[13][17] Treat cells with a selective ERAP1 inhibitor at a predetermined concentration (e.g., based on IC50 values) or use ERAP1 knockout/silenced cells for a defined period (e.g., 24-48 hours).

  • Cell Lysis and MHC-I Immunoprecipitation: Harvest and lyse cells in a buffer containing detergents (e.g., Triton X-100) and protease inhibitors. Use affinity chromatography with pan-MHC class I-specific antibodies (e.g., W6/32 for human HLA-A, B, C) conjugated to beads to isolate peptide-MHC complexes.

  • Peptide Elution and Separation: Elute bound peptides from the MHC-I molecules using an acidic solution (e.g., 10% acetic acid). Separate the peptides from the larger antibody and MHC heavy/light chains using size-exclusion filters or solid-phase extraction.

  • LC-MS/MS Analysis: Analyze the eluted peptide pool using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Data-independent acquisition (DIA) is a suitable method for comprehensive profiling.[17][18]

  • Data Processing: Process raw MS data using specialized software (e.g., DIA-NN) against a species-specific protein database (e.g., UniProt).[17][18] Identify peptide sequences and perform label-free quantification to compare peptide abundance between control and treated samples. Analyze changes in peptide length distribution, binding affinity predictions to specific HLA/H-2 alleles, and source protein origins.

2. Fluorogenic ERAP1 Activity Assay

This protocol measures the enzymatic activity of ERAP1 in the presence of potential inhibitors.

  • Reagents: Recombinant human or murine ERAP1 protein, a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the test inhibitor compound.

  • Assay Procedure: In a 96-well plate, pre-incubate recombinant ERAP1 with serial dilutions of the inhibitor compound for a set time (e.g., 15 minutes) at 37°C.

  • Initiation and Measurement: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. Monitor the increase in fluorescence (resulting from the cleavage of the AMC group) over time using a fluorescence plate reader. The excitation/emission wavelengths are typically ~360/460 nm for AMC.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration. Normalize the rates to a vehicle control (DMSO) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[14][19]

3. T-Cell and NK Cell Activation Analysis by Flow Cytometry

This protocol assesses the functional consequence of ERAP1 modulation on tumor cells by measuring their ability to activate immune effector cells.

  • Co-culture Setup: Co-culture ERAP1-inhibited or ERAP1-deficient target tumor cells with either peptide-specific CD8+ T-cell clones, freshly isolated human peripheral blood mononuclear cells (PBMCs), or NK cells.[11][12]

  • Cell Staining: After an appropriate incubation period (e.g., 6-24 hours), harvest the cells and stain them with a panel of fluorescently-labeled antibodies. For T-cell activation, include antibodies against CD8, CD4, and activation markers like CD69, CD25, or intracellular IFN-γ. For NK cell activation, use markers like CD56, CD16, and CD107a (a marker for degranulation). A viability dye is crucial to exclude dead cells.

  • Flow Cytometry Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the specific immune cell populations (e.g., CD8+ T cells, CD56+ NK cells) and quantify the percentage of cells expressing activation markers or producing cytokines in response to control vs. ERAP1-modulated target cells. This reveals the functional impact of the altered immunopeptidome.[12]

References

ERAP1 Inhibition: A Comparative Guide for Researchers on its Impact Across Different HLA Allotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) inhibition reveals significant and differential impacts on the peptide repertoire presented by various Human Leukocyte Antigen (HLA) allotypes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) plays a crucial role in the final stages of antigen processing by trimming peptides to the optimal length for binding to HLA class I molecules.[1] Genetic variations in ERAP1 that alter its enzymatic activity are strongly associated with several autoimmune diseases, often in an HLA allotype-specific manner.[2][3][4][5][6] This guide explores the consequences of ERAP1 inhibition on the immunopeptidome of four clinically relevant HLA allotypes: HLA-B27, HLA-B51, HLA-A29:02, and HLA-C06:02, which are linked to Ankylosing Spondylitis, Behçet's disease, Birdshot Chorioretinopathy, and Psoriasis, respectively.[3][4][5][6]

Comparative Impact of ERAP1 Inhibition on HLA-Presented Peptidomes

The functional consequences of ERAP1 inhibition are highly dependent on the specific HLA allotype. This is due to the unique peptide binding preferences of each HLA molecule and its interplay with ERAP1's trimming activity. The following tables summarize the observed quantitative changes in the immunopeptidome upon reduced or absent ERAP1 function.

Table 1: Impact of ERAP1 Inhibition on Peptide Length Distribution
HLA AllotypeEffect of ERAP1 Inhibition/Low Activity on Peptide LengthKey Findings
HLA-B27 Increase in the proportion of peptides longer than 9 amino acids.In human cells and transgenic rat models, depletion of ERAP1 leads to a shift in the HLA-B27 peptidome towards longer peptides, including C-terminally extended ligands.[5]
HLA-B51 Increase in the percentage of longer peptides (10- and 11-mers).Knockdown of ERAP1 in cells expressing HLA-B51:01 results in a notable increase in the proportion of longer peptides presented.[2]
HLA-A29:02 Increased proportion of peptides longer than 9-mers.A low-activity ERAP1 context is associated with an increase in the relative abundance of longer peptides bound to HLA-A29:02.[7]
HLA-C06:02 Inferred to present a less optimally trimmed peptidome.While direct quantitative peptidome analysis is less detailed in the provided results, the strong genetic epistasis with ERAP1 suggests that altered trimming impacts the presented peptide repertoire, likely favoring suboptimal peptides.[2][4]
Table 2: Changes in Peptide Abundance and Sequence Motifs Following ERAP1 Inhibition
HLA AllotypeEffect of ERAP1 Inhibition/Low Activity on Peptide FeaturesKey Findings
HLA-B27 Altered frequency of specific amino acids at the N-terminus (P1 position).High-activity ERAP1 variants associated with Ankylosing Spondylitis risk lead to the destruction of many HLA-B27 destined peptides, resulting in reduced surface presentation.[8] Conversely, ERAP1 inhibition alters the P1 residue usage of presented peptides.[5]
HLA-B51 Increased abundance of the Ala2 sub-peptidome and a decrease in the Pro2 sub-peptidome.Low-activity ERAP1 variants lead to a significant shift in the balance of the two major HLA-B51 subpeptidomes, resulting in an overall lower affinity peptidome.[9]
HLA-A29:02 Peptides in a high-activity ERAP1 context have bulkier and more hydrophobic P1 and P2 residues.Different ERAP1 allotypes quantitatively shape the HLA-A29:02 peptidome, with high-activity variants producing a higher affinity peptidome.[7]
HLA-C06:02 Likely alters the presentation of autoantigens.The genetic interaction between ERAP1 and HLA-C*06:02 in psoriasis suggests a role in the generation of specific autoantigenic epitopes.[2]

Visualizing the Mechanism and Workflow

To better understand the processes described, the following diagrams illustrate the antigen processing pathway and a typical experimental workflow for immunopeptidomics.

Antigen_Processing_Pathway Antigen Processing and Presentation Pathway Proteasome Proteasome Cytosolic_Peptides Cytosolic Peptides Proteasome->Cytosolic_Peptides Protein Degradation TAP TAP Transporter Cytosolic_Peptides->TAP ER Endoplasmic Reticulum TAP->ER Peptide Translocation ERAP1 ERAP1 ERAP1->ER Peptide Trimming HLA_Class_I HLA Class I ERAP1->HLA_Class_I Trimmed Peptide Peptide_HLA_Complex Peptide-HLA Complex HLA_Class_I->Peptide_HLA_Complex Peptide Loading Cell_Surface Cell Surface Peptide_HLA_Complex->Cell_Surface Transport CD8_T_Cell CD8+ T-Cell Cell_Surface->CD8_T_Cell Antigen Presentation

Antigen processing and presentation pathway.

Immunopeptidomics_Workflow Immunopeptidomics Experimental Workflow Cell_Culture Cell Culture/ Tissue Sample Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Immunoaffinity_Purification Immunoaffinity Purification (e.g., W6/32 antibody) Cell_Lysis->Immunoaffinity_Purification Acid_Elution Acid Elution Immunoaffinity_Purification->Acid_Elution Peptide_Separation Peptide Separation (e.g., Reversed-Phase HPLC) Acid_Elution->Peptide_Separation Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Peptide_Separation->Mass_Spectrometry Data_Analysis Data Analysis Mass_Spectrometry->Data_Analysis

A typical workflow for immunopeptidomics.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

Immunopeptidomics: Isolation and Identification of HLA-Presented Peptides

This protocol outlines the steps for isolating HLA class I-peptide complexes and identifying the bound peptides by mass spectrometry.

a. Cell Lysis and Immunoaffinity Purification:

  • Culture cells of interest (expressing the desired HLA allotype) to a sufficient number (typically >1x10^8 cells).

  • Lyse the cells in a buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630 or 1% w/v CHAPS) and protease inhibitors to preserve the integrity of the HLA-peptide complexes.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Incubate the cleared lysate with an affinity matrix (e.g., Protein A Sepharose beads) conjugated with a pan-HLA class I antibody (e.g., W6/32) to capture HLA-A, -B, and -C complexes.

b. Peptide Elution and Separation:

  • Wash the affinity matrix extensively to remove non-specifically bound proteins.

  • Elute the HLA-peptide complexes from the antibody using a mild acid solution (e.g., 0.2% trifluoroacetic acid).

  • Separate the peptides from the larger HLA heavy chains and β2-microglobulin using size-exclusion filtration or solid-phase extraction (e.g., C18 columns).

  • Further fractionate the eluted peptides using reversed-phase high-performance liquid chromatography (RP-HPLC) to reduce sample complexity.

c. Mass Spectrometry and Data Analysis:

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the peptide sequences by searching the acquired MS/MS spectra against a protein sequence database.

  • Perform quantitative analysis to compare the abundance of identified peptides between samples (e.g., with and without ERAP1 inhibition).

In Vitro ERAP1 Peptide Trimming Assay

This assay measures the enzymatic activity of ERAP1 on specific peptide substrates.

  • Synthesize N-terminally extended precursor peptides of known HLA ligands.

  • Incubate the precursor peptides with recombinant human ERAP1 in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8) at 37°C.

  • Collect aliquots of the reaction at different time points and stop the reaction by adding acid (e.g., 0.6% trifluoroacetic acid).

  • Analyze the reaction products by RP-HPLC or mass spectrometry to identify and quantify the trimmed peptides.

  • Determine the rate of peptide trimming by measuring the decrease in the precursor peptide and the increase in the trimmed products over time.

T-Cell Activation Assays

These assays are used to assess the functional consequence of an altered immunopeptidome on T-cell responses.

a. Intracellular Cytokine Staining (ICS):

  • Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with target cells presenting the modified peptidome (e.g., cells with ERAP1 knockdown or treated with an ERAP1 inhibitor).

  • Stimulate the cells with the relevant antigen or a polyclonal activator (e.g., PMA/ionomycin) as a positive control.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion, causing them to accumulate intracellularly.

  • Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Analyze the cells by flow cytometry to quantify the percentage of cytokine-producing T-cells.

b. Enzyme-Linked Immunospot (ELISpot) Assay:

  • Coat a 96-well plate with an antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Add T-cells and antigen-presenting cells (APCs) pulsed with relevant peptides or whole-cell lysates to the wells.

  • Incubate the plate to allow for T-cell activation and cytokine secretion. The secreted cytokine is captured by the antibody on the plate surface.

  • After incubation, wash away the cells and add a second, biotinylated antibody against the cytokine.

  • Add a streptavidin-enzyme conjugate, followed by a substrate that produces a colored spot.

  • Count the number of spots, where each spot represents a cytokine-secreting cell.

Conclusion

The inhibition of ERAP1 has a profound and varied impact on the immunopeptidome presented by different HLA allotypes. This differential effect underscores the intricate relationship between antigen processing machinery and HLA polymorphism in dictating immune responses and disease susceptibility. For researchers in immunology and drug development, understanding these allotype-specific consequences is critical for the rational design of therapies targeting ERAP1. The data and protocols presented in this guide offer a foundational resource for further investigation into this promising therapeutic target.

References

Confirming ERAP1 Target Engagement in Cells: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a developmental therapeutic engages with its intended target, Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key orthogonal assays used to validate ERAP1 target engagement, complete with experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most appropriate methods.

ERAP1 plays a crucial role in the antigen presentation pathway by trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. Inhibition of ERAP1 can modulate the immunopeptidome, making it an attractive target for cancer immunotherapy and the treatment of autoimmune diseases. The following sections detail various experimental approaches to confirm that a compound binds to and/or inhibits ERAP1 within intact cells.

Comparison of Orthogonal Assays for ERAP1 Target Engagement

The selection of an appropriate assay depends on the specific research question, available resources, and the desired throughput. This table summarizes the key characteristics of four distinct and complementary assays.

AssayPrincipleThroughputKey ReadoutTypical Quantitative Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes ERAP1, leading to a higher melting temperature.Low to HighAmount of soluble ERAP1 after heat treatment.EC50 (concentration for half-maximal stabilization)
Biochemical/Enzymatic Assay Measures the ability of a compound to inhibit the peptide-trimming activity of ERAP1.HighCleavage of a fluorogenic or natural peptide substrate.IC50 (concentration for half-maximal inhibition)
Immunopeptidomics Analyzes the global changes in the repertoire of MHC class I-presented peptides upon ERAP1 inhibition.LowIdentification and quantification of thousands of peptides by mass spectrometry.Fold change in peptide presentation; changes in peptide length distribution.
Functional Cellular Assay (e.g., Cytotoxicity) Measures the downstream biological consequences of ERAP1 inhibition, such as enhanced T-cell mediated killing of cancer cells.MediumCancer cell viability after co-culture with immune cells.EC50 (concentration for half-maximal effect)

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[1][2]

Experimental Protocol:
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of the test compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) to induce protein denaturation. A no-heat control is included.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble ERAP1: Collect the supernatant containing the soluble proteins. The amount of soluble ERAP1 is quantified by Western blotting, ELISA, or high-throughput methods like those using reporter enzymes (e.g., NanoLuc).[3][4]

  • Data Analysis: Plot the amount of soluble ERAP1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement. For dose-response experiments, plot the amount of soluble ERAP1 at a specific temperature against the compound concentration to determine the EC50.

Quantitative Data Example:
CompoundHTDR-CETSA pEC50Cellular Mechanistic Assay pEC50
SMYD3 Inhibitor 1 7.57.6
SMYD3 Inhibitor 2 6.86.7

Note: Data for SMYD3 inhibitors is shown as a well-documented example of CETSA providing excellent correlation with cellular functional assays.[3] Similar principles apply to ERAP1.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_quantification Quantification cluster_analysis Data Analysis A Plate Cells B Treat with Compound (Dose-Response) A->B C Harvest & Resuspend Cells B->C D Heat Shock (Temperature Gradient) C->D E Cell Lysis (Freeze-Thaw) D->E F Centrifuge to Pellet Aggregates E->F G Collect Supernatant (Soluble ERAP1) F->G H Quantify ERAP1 (e.g., Western Blot) G->H I Generate Melting Curve H->I J Determine EC50 I->J

CETSA Experimental Workflow

Biochemical/Enzymatic Assay

This assay directly measures the enzymatic activity of ERAP1 and the ability of a compound to inhibit it. It is often used in initial high-throughput screening and for determining the intrinsic potency of an inhibitor.

Experimental Protocol:
  • Reagent Preparation: Prepare a reaction buffer containing purified recombinant ERAP1 enzyme and a fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC) or a natural peptide substrate.[5]

  • Compound Incubation: In a microplate, add a dose-response of the test compound to the reaction buffer.

  • Initiate Reaction: Add the ERAP1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specific time, allowing the enzyme to cleave the substrate.

  • Signal Detection: Measure the fluorescence (for fluorogenic substrates) or analyze the reaction products by mass spectrometry (for natural peptide substrates).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Example:
InhibitorERAP1 L-AMC IC50 (µM)ERAP1 Peptide Hydrolysis IC50 (µM)
Compound 1 9.2~10
Compound 2 5.7~5

Data from a study on selective ERAP1 inhibitors.[5]

Enzymatic_Assay_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare Reaction Buffer with Substrate B Add Compound (Dose-Response) A->B C Add Purified ERAP1 Enzyme B->C D Incubate at 37°C C->D E Measure Fluorescence or MS Signal D->E F Generate Dose-Response Curve E->F G Determine IC50 F->G Immunopeptidomics_Workflow cluster_cell_prep Cell Preparation cluster_purification MHC-Peptide Purification cluster_analysis Analysis A Culture & Treat Cells with Inhibitor B Harvest & Lyse Cells A->B C Immunoaffinity Purification of MHC-I Complexes B->C D Acid Elution of Peptides C->D E LC-MS/MS Analysis of Peptides D->E F Identify Peptide Sequences E->F G Compare Peptide Repertoires F->G Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_co_culture Co-culture & Incubation cluster_measurement Measurement & Analysis A Treat Target Cancer Cells with Inhibitor C Co-culture Target and Effector Cells A->C B Prepare Effector Immune Cells (e.g., PBMCs) B->C D Incubate C->D E Measure Target Cell Viability D->E F Calculate Specific Lysis E->F G Determine EC50 F->G Logical_Relationship A Biochemical Assay (In Vitro Potency) B Cellular Thermal Shift Assay (CETSA) (Direct Target Engagement in Cells) A->B Confirms cell permeability & binding C Immunopeptidomics (Proximal Functional Effect) B->C Confirms functional consequence of binding D Functional Cellular Assay (Downstream Biological Effect) C->D Links peptide changes to cellular response

References

Navigating the Safety Landscape of ERAP1 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning field of endoplasmic reticulum aminopeptidase 1 (ERAP1) inhibitors offers exciting therapeutic potential in oncology and autoimmune diseases. However, as with any novel therapeutic class, a thorough understanding of their safety profiles is paramount. This guide provides a comparative analysis of the safety of different ERAP1 inhibitors, focusing on preclinical and early clinical data, with an emphasis on selectivity and off-target effects.

Endoplasmic reticulum aminopeptidase 1 (ERAP1) plays a crucial role in the adaptive immune response by trimming peptides for presentation by major histocompatibility complex (MHC) class I molecules.[1][2] Inhibition of ERAP1 can modulate the immunopeptidome, enhancing the presentation of tumor antigens in cancer or reducing the presentation of autoantigens in autoimmune diseases.[1][2] While this targeted modulation holds great promise, ensuring the safety of ERAP1 inhibitors is a critical aspect of their development. Key safety considerations include on-target toxicity, off-target effects, and the potential for immunogenicity.

Key Safety Considerations for ERAP1 Inhibitors

The primary safety concern for ERAP1 inhibitors is their selectivity. ERAP1 belongs to the M1 aminopeptidase family, which also includes ERAP2 and insulin-regulated aminopeptidase (IRAP).[3] These enzymes share structural homology, particularly in their active sites, creating a challenge for developing highly selective inhibitors.[3] Off-target inhibition of ERAP2 or IRAP could lead to unforeseen biological consequences and adverse effects. Therefore, a comprehensive safety assessment involves rigorous evaluation of selectivity against these and other related proteases.

Standard preclinical safety evaluations for small molecule inhibitors like those targeting ERAP1 typically include a battery of in vitro and in vivo assays designed to identify potential toxicities early in the drug development process. These assays assess cytotoxicity, genotoxicity, and off-target pharmacology, including cardiovascular safety.

Comparative Safety Profiles of Investigational ERAP1 Inhibitors

While detailed, head-to-head comparative safety data for a wide range of ERAP1 inhibitors is not yet publicly available due to the proprietary nature of drug development, information on some front-runner candidates provides valuable insights.

GRWD5769 (Greywolf Therapeutics): This first-in-class, orally available ERAP1 inhibitor is currently in Phase 1/2 clinical trials for solid tumors (EMITT-1 study, NCT06923761).[4][5][6] Preclinical data have indicated that GRWD5769 is a potent and highly selective inhibitor of ERAP1.[5][7] In Good Laboratory Practice (GLP) toxicology studies, GRWD5769 demonstrated a good safety profile.[8] Preliminary results from the EMITT-1 trial have shown that GRWD5769 is well-tolerated in patients with advanced solid malignancies, with a predictable pharmacokinetic profile.[4][5] The study has established clinical proof-of-mechanism, demonstrating that the inhibitor can modulate the human immunopeptidome as intended.[4]

GSK-Developed Inhibitors: Researchers at GSK have reported the development of potent and selective ERAP1 inhibitors. One highlighted compound demonstrated high selectivity for ERAP1 and a favorable pharmacokinetic profile in preclinical studies.[9] Another optimized cyclohexyl acid inhibitor was found to have over 1,000-fold selectivity for ERAP1 over ERAP2 and IRAP.[10]

Early-Stage Inhibitors: High-throughput screening efforts have identified several classes of ERAP1 inhibitors. For instance, a study reporting on the discovery of selective inhibitors identified compounds with over 100-fold selectivity for ERAP1 compared to ERAP2 and IRAP.[11]

Quantitative Data on Inhibitor Selectivity

The following table summarizes the available quantitative data on the selectivity of various ERAP1 inhibitors. It is important to note that assay conditions can vary between studies, making direct comparisons challenging.

Inhibitor/SeriesTargetIC50 (ERAP1)Selectivity vs. ERAP2Selectivity vs. IRAPReference
Compound 1 ERAP19.2 µM>100-fold>100-fold
Compound 2 ERAP15.7 µM>100-fold>100-fold[11]
Compound 3 ERAP1->100-fold>100-fold[11]
GSK Compound 7 ERAP1->1000-fold>1000-fold
GSK Compound [I] ERAP1pIC50 = 7.7High-[9]

Experimental Protocols for Key Safety Assays

Below are detailed methodologies for standard in vitro safety and toxicity assays relevant to the development of ERAP1 inhibitors.

Cytotoxicity Assay (e.g., MTT or Resazurin-based)

Objective: To determine the concentration at which a compound exhibits cytotoxic effects on cultured cells.

Methodology:

  • Cell Seeding: Plate a chosen cell line (e.g., HeLa, HEK293) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ERAP1 inhibitor in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the inhibitor concentration to determine the IC50 (the concentration that inhibits cell growth by 50%).

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][9][11]

Methodology:

  • Strain Preparation: Prepare overnight cultures of several S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) which are auxotrophic for histidine.

  • Metabolic Activation (Optional but recommended): Prepare an S9 fraction from the liver homogenate of rats or hamsters treated with an enzyme inducer (e.g., Aroclor 1254). This mimics mammalian metabolism and can convert pro-mutagens to mutagens.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer (for experiments without metabolic activation).

  • Plating: Add a top agar containing a trace amount of histidine to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The limited histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertants indicates a mutagenic potential. Positive controls with known mutagens are run in parallel to ensure the validity of the assay.

hERG Potassium Channel Assay

Objective: To evaluate the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes, a life-threatening cardiac arrhythmia.[12][13]

Methodology (Automated Patch Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension.

  • Assay Execution:

    • Introduce the cell suspension into the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp recordings from individual cells.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.

  • Compound Application: After establishing a stable baseline recording of the hERG current, apply the ERAP1 inhibitor at multiple concentrations to the cells.

  • Data Acquisition: Record the hERG current before and after the application of the compound.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration of the compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. This value is then compared to the expected therapeutic plasma concentrations to assess the risk of cardiac liability.

Visualizing Key Pathways and Workflows

To further aid in the understanding of ERAP1's role and the assessment of its inhibitors' safety, the following diagrams are provided.

ERAP1_Signaling_Pathway cluster_proteasome Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Cellular Proteins Cellular Proteins Cellular Proteins->Proteasome Ubiquitination TAP TAP Peptide Precursors->TAP Translocation ERAP1 ERAP1 TAP->ERAP1 Trimming MHC-I MHC-I ERAP1->MHC-I Optimal Peptide Loading Peptide Loading Complex Peptide Loading Complex MHC-I->Peptide Loading Complex Cell Surface Cell Surface Peptide Loading Complex->Cell Surface Transport CD8+ T-cell CD8+ T-cell Cell Surface->CD8+ T-cell Antigen Presentation & Immune Response Experimental_Workflow cluster_in_vitro In Vitro Safety Assessment cluster_in_vivo In Vivo Toxicology ERAP1 Inhibitor ERAP1 Inhibitor Selectivity Profiling Selectivity Profiling ERAP1 Inhibitor->Selectivity Profiling vs. ERAP2, IRAP, etc. Cytotoxicity Assays Cytotoxicity Assays ERAP1 Inhibitor->Cytotoxicity Assays Ames Test Ames Test ERAP1 Inhibitor->Ames Test hERG Assay hERG Assay ERAP1 Inhibitor->hERG Assay Rodent Toxicology Rodent Toxicology Selectivity Profiling->Rodent Toxicology Cytotoxicity Assays->Rodent Toxicology Ames Test->Rodent Toxicology hERG Assay->Rodent Toxicology Non-rodent Toxicology Non-rodent Toxicology Rodent Toxicology->Non-rodent Toxicology Clinical Trials Clinical Trials Non-rodent Toxicology->Clinical Trials

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the association between Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) polymorphisms and the cellular response to ERAP1 modulators. We compare methodologies, present experimental data, and offer detailed protocols to facilitate the validation of this crucial link in patient-derived samples, aiming to advance personalized medicine strategies in immunology and oncology.

The Role of ERAP1 in Immunity and Disease

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum (ER), its primary function is to trim peptide precursors to the optimal length of 8-10 amino acids for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][3] These peptide-MHC I complexes are then presented on the cell surface for recognition by CD8+ T cells, initiating an adaptive immune response.[3][4]

Beyond this canonical role, ERAP1 is also involved in regulating innate immunity through the shedding of cytokine receptors, such as IL-6R and TNFR, from the cell surface, which can modulate inflammatory responses.[2][5][6]

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in the ERAP1 gene can alter the enzyme's activity and substrate specificity.[6][7] These polymorphisms have been strongly associated with a variety of immune-mediated diseases, including Ankylosing Spondylitis (AS), psoriasis, and Behçet's disease, often in an HLA-allele-dependent manner.[8][9][10][11] The altered peptide repertoire ("immunopeptidome") generated by different ERAP1 allotypes is thought to be a key mechanism in the pathogenesis of these conditions.[5][12]

Caption: ERAP1's dual roles in antigen presentation and cytokine receptor shedding.

Comparative Overview of ERAP1 Polymorphisms

Multiple SNPs within the ERAP1 gene have been identified, with several non-synonymous variants leading to amino acid changes that directly impact enzyme function. The effect of these polymorphisms can range from hypoactive to hyperactive peptide trimming, influencing the landscape of peptides presented to the immune system.[13]

Table 1: Key ERAP1 Polymorphisms and Their Functional Implications

SNP ID Amino Acid Change Functional Impact on ERAP1 Associated Diseases Reference(s)
rs30187 K528R Arg528 associated with reduced enzymatic activity ("hypoactive") Ankylosing Spondylitis, Psoriasis, Behçet's Disease [10][11][12]
rs27044 Q730E Glu730 alters peptide substrate specificity Ankylosing Spondylitis, Non-Small Cell Lung Carcinoma [7][10]
rs26653 R127P Affects enzyme conformation and activity Rheumatoid Arthritis, Non-Small Cell Lung Carcinoma [7][10]
rs2287987 D575N Part of a haplotype affecting enzyme activity Ankylosing Spondylitis [13]

| rs10050860 | R725Q | Alters peptide binding and trimming efficiency | Ankylosing Spondylitis |[12] |

ERAP1 Modulators: A New Therapeutic Avenue

The central role of ERAP1 in immunity has made it an attractive target for therapeutic intervention. ERAP1 inhibitors are being developed for two primary applications:

  • Autoimmune Diseases: In conditions like Ankylosing Spondylitis, inhibiting ERAP1 could reduce the presentation of pathogenic self-peptides, thereby dampening the autoimmune response.[9]

  • Immuno-Oncology: In cancer, ERAP1 inhibition can alter the tumor cell's immunopeptidome, leading to the presentation of novel "neoantigens."[14][15] This can make cancer cells more visible to the immune system, enhancing the efficacy of immunotherapies like checkpoint inhibitors.[14][16]

Table 2: Comparison of Preclinical ERAP1 Modulators

Compound Type Target Selectivity Development Stage Key Findings Reference(s)
GRWD5769 Small Molecule Inhibitor Selective for ERAP1 Preclinical / Phase 1 Generates novel neoantigens, shows synergistic anti-tumor effects with anti-PD-1. [14][15]
ICR Series Small Molecule Inhibitor Highly selective (>100-fold) for ERAP1 over other aminopeptidases Lead Optimization Orally available, effectively modulates the immunopeptidome in cancer cell lines. [16]
Leucinethiol Non-selective Inhibitor Broad aminopeptidase inhibitor Research Tool Low nanomolar inhibitor of multiple aminopeptidases including ERAP1. [17]

| Tosedostat | Aminopeptidase Inhibitor | Poor ERAP1 inhibitor (μM), potent against LTA4H, APN | Clinical (Oncology) | Primarily targets other aminopeptidases, moderate ERAP2 activity. |[17] |

Experimental Guide: Validating the Genotype-Response Link

This section provides a validated workflow and detailed protocols for researchers to test the hypothesis that a patient's ERAP1 genotype influences their cellular response to an ERAP1 modulator.

Experimental_Workflow cluster_Patient Patient Samples cluster_Processing Sample Processing cluster_Analysis Analysis P1 Patient Cohort Selection P2 Whole Blood Collection P1->P2 S1 PBMC Isolation (e.g., Ficoll-Paque) P2->S1 S2 Genomic DNA Extraction P2->S2 A2 Ex Vivo Functional Assay (e.g., Cytokine Release) S1->A2 A1 ERAP1 SNP Genotyping (e.g., TaqMan PCR) S2->A1 A3 Data Correlation & Analysis A1->A3 Genotype Data A2->A3 Functional Response Data Modulator\nTreatment Modulator Treatment A2->Modulator\nTreatment Conclusion:\nLink Validated Conclusion: Link Validated A3->Conclusion:\nLink Validated

Caption: Workflow for linking ERAP1 genotype to modulator response in patient samples.
Experimental Protocols

Protocol 1: ERAP1 SNP Genotyping using TaqMan Assay

This protocol describes the genotyping of ERAP1 SNPs from genomic DNA extracted from patient whole blood.

  • Objective: To determine the genotype (e.g., CC, CT, or TT) for a specific ERAP1 SNP, such as rs30187.

  • Materials:

    • Genomic DNA (10-20 ng/µL) extracted from patient samples.

    • TaqMan™ SNP Genotyping Assay (Applied Biosystems) for the target SNP (e.g., Assay ID C__27485006_10 for rs30187). The assay includes sequence-specific forward and reverse primers and two TaqMan® MGB probes with VIC® and FAM™ dyes.

    • TaqMan™ Genotyping Master Mix.

    • Nuclease-free water.

    • Real-Time PCR instrument (e.g., Applied Biosystems 7500 or similar).

  • Methodology:

    • Reaction Setup: Prepare a PCR reaction mix for each sample in a 96-well plate. For a 10 µL final volume:

      • 5.0 µL TaqMan™ Genotyping Master Mix (2x)

      • 0.5 µL TaqMan™ SNP Genotyping Assay (20x)

      • 1.0 µL Genomic DNA (10 ng)

      • 3.5 µL Nuclease-free water

      • Include no-template controls (NTCs) for each assay.

    • PCR Amplification: Run the plate on a Real-Time PCR system using the following standard thermal cycling conditions:

      • Enzyme Activation: 95°C for 10 minutes.

      • Denaturation: 95°C for 15 seconds (40 cycles).

      • Annealing/Extension: 60°C for 1 minute (40 cycles).

    • Allelic Discrimination: After the run, perform an endpoint read. The instrument software measures the fluorescence of the VIC and FAM dyes. It then plots these values on a scatter plot, where samples cluster into groups corresponding to the three possible genotypes (Homozygous Allele 1, Homozygous Allele 2, and Heterozygous).[10][18]

Protocol 2: Ex Vivo Modulator Response Assay using Patient PBMCs

This protocol assesses the functional consequence of ERAP1 modulation on patient peripheral blood mononuclear cells (PBMCs).

  • Objective: To measure the change in cytokine production from PBMCs upon stimulation, in the presence or absence of an ERAP1 modulator.

  • Materials:

    • Freshly isolated patient PBMCs.

    • Complete RPMI-1640 medium.

    • ERAP1 modulator (inhibitor) at various concentrations.

    • Vehicle control (e.g., DMSO).

    • Stimulant (e.g., PMA/Ionomycin, or a specific antigenic peptide if a relevant T-cell clone is expected).

    • 96-well cell culture plates.

    • Cytokine detection kit (e.g., Luminex multiplex bead-based assay or ELISA for IFN-γ, TNF-α).

  • Methodology:

    • Cell Plating: Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

    • Pre-treatment: Add the ERAP1 modulator at desired final concentrations (e.g., 0.1, 1, 10 µM) or vehicle control to the appropriate wells. Incubate for 2-4 hours at 37°C.

    • Stimulation: Add the stimulant (e.g., PMA/Ionomycin) to all wells except for the unstimulated controls.

    • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

    • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

    • Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α) in the supernatant using a multiplex assay or ELISA, following the manufacturer's instructions.[19][20]

Data Presentation and Interpretation

Quantitative data should be structured to allow for direct comparison between genotype groups.

Table 3: Example Data - Cytokine Response to ERAP1 Modulator Stratified by ERAP1 rs30187 Genotype

Genotype (rs30187) Patient Count (N) Treatment Mean IFN-γ (pg/mL) ± SD % Inhibition vs. Vehicle p-value (vs. Vehicle)
CC (Wild-Type) 25 Vehicle + Stimulant 1250 ± 210 - -
1 µM Modulator + Stimulant 875 ± 150 30.0% <0.01
CT (Heterozygous) 32 Vehicle + Stimulant 1180 ± 195 - -
1 µM Modulator + Stimulant 650 ± 130 44.9% <0.001
TT (Hypoactive) 18 Vehicle + Stimulant 1050 ± 180 - -

| | | 1 µM Modulator + Stimulant | 790 ± 145 | 24.8% | <0.05 |

Data are hypothetical for illustrative purposes.

Interpreting these hypothetical results would suggest that patients heterozygous for the rs30187 polymorphism show a significantly stronger response (higher % inhibition of IFN-γ) to the ERAP1 modulator compared to both homozygous groups. This could imply that the specific balance of ERAP1 activity in heterozygotes creates a state more susceptible to modulation.

Logical_Relationship G ERAP1 Polymorphism (e.g., rs30187) F Altered ERAP1 Enzymatic Function (e.g., Hypoactive) G->F P Modified Immunopeptidome (Altered Peptide Repertoire) F->P T Altered CD8+ T-cell Response P->T O Differential Cellular Response (e.g., Cytokine Release) T->O M ERAP1 Modulator (Inhibitor) M->F Further alters function

Caption: The hypothesized link from ERAP1 genotype to differential modulator response.

Conclusion

Validating the link between ERAP1 polymorphisms and response to modulators is a critical step in the development of targeted therapies. The methodologies outlined in this guide provide a robust framework for researchers to stratify patient populations and uncover the mechanistic basis for differential drug responses. By integrating genotyping with functional cellular assays, drug development professionals can identify patient subgroups most likely to benefit from ERAP1-targeted treatments, paving the way for more effective and personalized immunotherapies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of ERAP1 modulator-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the disposal of ERAP1 modulator-1, emphasizing the procedural steps necessary to ensure a safe and compliant laboratory environment.

Immediate Action Required: Obtain the Safety Data Sheet (SDS)

Before proceeding with any disposal procedures, it is imperative to obtain the official Safety Data Sheet (SDS) for this compound from the manufacturer. Chemical suppliers like MedChemExpress provide access to the SDS upon request.[1][2][3] This document contains specific, critical information regarding the hazards, handling, storage, and disposal of the compound.[4][5][6]

General Principles of Laboratory Chemical Waste Disposal

In the absence of the specific SDS for this compound, the following general procedures for the disposal of laboratory chemical waste must be strictly followed. These guidelines are based on established safety protocols and are designed to minimize risks to personnel and the environment.

Step 1: Waste Identification and Segregation

The first and most crucial step is the correct identification and segregation of chemical waste to prevent dangerous reactions.[4][7] this compound waste should be treated as hazardous unless confirmed otherwise by the SDS or your institution's Environmental Health and Safety (EHS) department.[8]

Never mix incompatible waste streams.[7][9] A general guide for the segregation of chemical waste is provided in the table below.

Waste CategoryIncompatible withPotential Hazards
Acids Bases, Cyanides, Sulfides, Oxidizers, Most MetalsViolent exothermic reactions, generation of toxic and flammable gases.[7][10]
Bases AcidsViolent exothermic reactions.[7]
Flammable Solvents OxidizersFire and explosion.
Oxidizers Flammable Solvents, Organic Materials, Reducing AgentsFire, explosion, and formation of toxic compounds.[10]
Halogenated Solvents Non-halogenated Solvents (in some disposal streams)To facilitate proper disposal and recycling.[11]
Acutely Toxic Waste (P-list) Other waste streamsTo avoid contaminating a large volume of waste, which would require more complex and expensive disposal methods.[9]

Step 2: Proper Waste Containment and Labeling

All chemical waste must be collected in appropriate, compatible containers.[11] Plastic containers are often preferred over glass to minimize the risk of breakage.[12] Containers must be kept securely closed except when adding waste.

Accurate and clear labeling of all waste containers is mandatory.[7] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (no abbreviations or formulas)

  • The approximate quantities or concentrations

  • The date of waste generation

  • The name of the principal investigator and the laboratory location

Step 3: Storage and Disposal Coordination

Hazardous waste should be stored in a designated and properly marked satellite accumulation area within the laboratory.[12] It is crucial to adhere to the maximum allowable volume for waste storage in your facility.

The final disposal of chemical waste must be coordinated through your institution's Environmental Health and Safety (EHS) department.[4][8] They will provide specific instructions for waste pickup and disposal, ensuring compliance with all federal, state, and local regulations.[12] Never dispose of chemical waste down the sink or in the regular trash unless explicitly permitted by the EHS department for specific, neutralized, non-hazardous materials.[13]

Experimental Workflow for Chemical Disposal

The following diagram illustrates the general workflow for the safe disposal of a laboratory chemical like this compound.

G General Workflow for Laboratory Chemical Disposal cluster_prep Preparation and Assessment cluster_handling Handling and Segregation cluster_containment Containment and Labeling cluster_disposal Final Disposal A Identify Chemical for Disposal B Obtain and Review Safety Data Sheet (SDS) A->B C Select Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste by Hazard Class (e.g., Flammable, Corrosive, Toxic) C->D E Choose Compatible Waste Container D->E F Transfer Waste to Container E->F G Securely Close Container F->G H Label Container with 'Hazardous Waste' and Contents G->H I Store in Designated Satellite Accumulation Area H->I J Contact Environmental Health & Safety (EHS) for Waste Pickup I->J K Maintain Disposal Records J->K

Caption: A generalized workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures and, most importantly, by obtaining and following the specific guidance in the Safety Data Sheet for this compound, you will ensure a safe and compliant laboratory environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling ERAP1 Modulator-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling ERAP1 modulator-1 (CAS: 2766036-51-3). Adherence to these protocols is mandatory to ensure personal safety and maintain a secure research environment. As a novel and potent enzyme inhibitor with limited publicly available toxicity data, a precautionary approach is required.

This compound, also known as Compound 1, is a significant tool in immunology and cancer research, targeting the endoplasmic reticulum aminopeptidase 1 (ERAP1) with a high degree of potency (IC50 < 250 nM)[1][2]. ERAP1 plays a crucial role in the antigen presentation pathway, making its modulators valuable for investigating autoimmune diseases and developing novel cancer immunotherapies. Given the compound's potency and the absence of a comprehensive public safety profile, all handling must be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk assessment dictates that a comprehensive suite of personal protective equipment is necessary to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationMinimum Required PPERecommended PPE for Enhanced Safety
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat - Closed-toe shoes and long pants- Chemical Splash Goggles - Face Shield - Disposable Gown - Arm Sleeves
Solution Preparation and Handling - Nitrile Gloves (double-gloved) - Chemical Splash Goggles - Lab Coat - Closed-toe shoes and long pants- Face Shield - Chemical-resistant Apron over Lab Coat - Arm Sleeves
Cell Culture and In Vitro Assays - Nitrile Gloves - Safety Glasses - Lab Coat - Closed-toe shoes and long pants- Disposable Gown
Waste Disposal - Nitrile Gloves (double-gloved) - Safety Goggles - Lab Coat - Closed-toe shoes and long pants- Chemical Splash Goggles - Face Shield - Chemical-resistant Apron over Lab Coat

For tasks with a higher risk of aerosol generation, such as weighing the powdered form outside of a containment hood, respiratory protection in the form of a NIOSH-approved N95 or higher-rated respirator is mandatory.

Operational Protocols: Step-by-Step Guidance for Safe Handling

To minimize exposure risk, all manipulations of this compound must be performed within a certified chemical fume hood or a biological safety cabinet. The following workflow outlines the procedural steps for safe handling, from receipt to disposal.

ERAP1_Modulator_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receive and Log Compound b Don Personal Protective Equipment (PPE) a->b c Prepare Work Area in Fume Hood b->c d Weigh Solid Compound c->d Transfer to Hood e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Surfaces f->g Post-Experiment h Segregate and Label Waste g->h i Dispose of Waste via EH&S h->i j Remove and Dispose of PPE

Figure 1: Workflow for the safe handling of this compound.
Experimental Protocols

1. Weighing and Stock Solution Preparation:

  • Engineering Control: All weighing of the solid compound must be performed in a chemical fume hood with the sash at the lowest practical height.

  • Procedure:

    • Don the appropriate PPE as outlined in the table above.

    • Place a weigh boat on a tared analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula.

    • Record the weight.

    • Transfer the solid to an appropriate vial for dissolution.

    • Add the desired solvent (e.g., DMSO) to the vial and cap securely.

    • Vortex or sonicate until the compound is fully dissolved.

    • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

  • Decontamination: Wipe down the balance, spatula, and surrounding work area with a suitable solvent (e.g., 70% ethanol) to remove any residual powder.

2. Dilution and Use in Experiments:

  • Procedure:

    • Perform all dilutions of the stock solution within the chemical fume hood.

    • Use calibrated micropipettes with filtered tips to transfer solutions.

    • When adding the compound to cell culture media or assay buffers, do so within a biological safety cabinet to maintain sterility.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from the handling of this compound is to be considered hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and vials.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag within the fume hood.

    • Do not mix with general laboratory trash.

  • Liquid Waste: This includes excess stock solutions, diluted solutions, and contaminated media.

    • Collect all liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container must be compatible with the solvents used.

  • Disposal Pathway: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department. Follow all institutional guidelines for waste pickup and disposal.

By implementing these rigorous safety protocols, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a secure and productive research environment.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。